molecular formula C4F8O B592586 OCTAFLUORO-1-METHOXYPROP-1-ENE CAS No. 137741-09-4

OCTAFLUORO-1-METHOXYPROP-1-ENE

Cat. No.: B592586
CAS No.: 137741-09-4
M. Wt: 216.03
InChI Key: SYLBHDWIEFOPOP-UHFFFAOYSA-N
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Description

Octafluoro-1-methoxyprop-1-ene is a fluorinated organic compound of significant interest in advanced research and development sectors. Its structure, characterized by a high degree of fluorination, suggests potential utility in the development of specialty materials. Research into perfluorinated and polyfluorinated compounds often explores their application as precursors or intermediates in the synthesis of novel polymers and copolymers with unique properties . For instance, such fluorinated building blocks can be integral in creating amphiphilic copolymers designed for pharmaceutical applications, including drug delivery systems where the fluorinated segments contribute to the structural stability and functional behavior of the resulting particles . The value of Octafluoro-1-methoxyprop-1-ene to researchers lies in its potential to impart characteristics such as chemical resistance and thermal stability to synthesized materials. Investigations into related compounds highlight their role in formulating particles with a cross-linked shell and an interior core domain, which are useful for encapsulating active substances . This positions Octafluoro-1-methoxyprop-1-ene as a reagent of interest for scientists working at the intersection of organic chemistry, materials science, and pharmaceutical engineering, where it may serve as a key intermediate in the creation of next-generation functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3,3-pentafluoro-1-(trifluoromethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O/c5-1(3(7,8)9)2(6)13-4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLBHDWIEFOPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(OC(F)(F)F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694133
Record name 1,2,3,3,3-Pentafluoro-1-(trifluoromethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137741-09-4
Record name 1,2,3,3,3-Pentafluoro-1-(trifluoromethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Octafluoro-1-methoxyprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Properties of a Unique Fluorinated Alkene

Octafluoro-1-methoxyprop-1-ene, a member of the growing class of fluorinated organic compounds, presents a unique combination of a perfluorinated carbon backbone and a methoxy ether functionality. This structure imparts a distinct set of physicochemical properties that are of significant interest in various fields, including materials science, agrochemicals, and pharmaceutical development. The high electronegativity of fluorine atoms dramatically influences the electron distribution within the molecule, affecting its reactivity, stability, and intermolecular interactions. Understanding these fundamental characteristics is paramount for its effective application and safe handling. This technical guide provides a comprehensive overview of the known physicochemical properties of octafluoro-1-methoxyprop-1-ene, details experimental methodologies for their determination, and discusses the implications of its molecular structure on its behavior.

Molecular Identity and Core Physical Properties

Octafluoro-1-methoxyprop-1-ene is a volatile, low-boiling point compound. Its fundamental identifiers and key physical properties are summarized below. It is important to note that while some physical constants are available from commercial suppliers, a comprehensive experimental determination of all properties is not extensively documented in publicly available literature.

PropertyValueSource
Chemical Formula C₄F₈O[1]
Molecular Weight 216.03 g/mol [1]
CAS Number 137741-09-4[1]
Boiling Point -16 °C[1]
Melting Point Data not available
Density Data not available
Purity (Typical) 97%[1]

The low boiling point is a direct consequence of the weak intermolecular forces, primarily van der Waals interactions, which are characteristic of many perfluorinated compounds. The high molecular weight, relative to non-fluorinated analogues, is due to the presence of eight fluorine atoms.

Diagram 1: Molecular Structure of Octafluoro-1-methoxyprop-1-ene

cluster_0 Sample Preparation cluster_1 Gas Chromatography cluster_2 Mass Spectrometry cluster_3 Data Analysis Dilute Sample Dilute Sample Injector Injector Port Dilute Sample->Injector Column Capillary Column Injector->Column Oven GC Oven Column->Oven Ion Source Ion Source (EI) Oven->Ion Source Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Data System Data System Detector->Data System

Sources

Technical Guide: Perfluoro(1-methoxyprop-1-ene) (CAS 137741-09-4)

[1]

Executive Summary

CAS 137741-09-4 is a specialized perfluorinated vinyl ether, formally identified as Octafluoro-1-methoxyprop-1-ene .[1][2] Within pharmaceutical research and development, this compound serves two primary critical functions:

  • Impurity Standard: It is monitored as a process-related impurity in the synthesis of fluorinated active pharmaceutical ingredients (APIs) or fluoropolymer components used in drug delivery systems.

  • Fluorinated Building Block: It functions as a reactive monomer or intermediate for introducing trifluoromethoxy (-OCF

    
    ) and perfluoroalkenyl motifs into organic frameworks, a strategy increasingly used to enhance metabolic stability and lipophilicity in drug candidates.
    

This guide provides a comprehensive analysis of its properties, detection methods, and safe handling protocols, designed for researchers in medicinal chemistry and analytical toxicology.

Chemical Identity & Physicochemical Properties[3]

The distinct electronic environment created by the perfluorinated carbon chain and the ether linkage imparts unique volatility and reactivity profiles.

Nomenclature & Structure
  • IUPAC Name: 1,2,3,3,3-Pentafluoro-1-(trifluoromethoxy)prop-1-ene[1]

  • Common Names: Octafluoro-1-methoxyprop-1-ene; Perfluoro(1-methoxyprop-1-ene)[1]

  • Molecular Formula: C

    
    F
    
    
    O[1][2]
  • Molecular Weight: 216.03 g/mol [1]

  • SMILES: FC(F)(F)C(F)=C(F)OC(F)(F)F

Key Physicochemical Data
PropertyValueContext
Physical State Liquefied Gas / Volatile LiquidExists as a gas under pressure or low-boiling liquid at STP.
Boiling Point < 30°C (Est.)High volatility requires containment; classified as "Gas under pressure" in MSDS.
Solubility Fluorinated SolventsSoluble in perfluorohexane, Galden®, and hydrofluoroethers. Poor solubility in water.
Reactivity Electrophilic AlkeneThe electron-deficient double bond is susceptible to nucleophilic attack, unlike typical electron-rich vinyl ethers.
Isomerism E/Z MixtureThe C=C double bond allows for geometric isomers, which may resolve closely in GC/NMR analysis.

Technical Context in Drug Development

Role as a Pharmaceutical Impurity

In the synthesis of fluorinated drugs (e.g., antifungal azoles or inhalation anesthetics), perfluorinated side-products can form via elimination reactions or thermal degradation of fluorinated ethers. CAS 137741-09-4 is identified as a structural alert due to its reactive vinyl ether moiety.

  • Mechanism of Formation: Often arises during the defluorination or elimination steps in the synthesis of complex perfluorinated chains.

  • Toxicological Concern: As a halogenated alkene, it possesses alkylating potential (Michael acceptor reactivity), necessitating strict control levels (ppm range) in final drug substances.

Synthetic Utility (Building Block)

Medicinal chemists utilize this compound to introduce the trifluoromethoxy group , a pharmacophore that improves:

  • Metabolic Stability: Blocks cytochrome P450 oxidation sites.

  • Lipophilicity: Increases membrane permeability without significant steric penalty.

  • Conformational Control: The "gauche" effect of fluorine can lock specific bioactive conformations.

Experimental Protocols & Detection

Analytical Detection (GC-MS/FID)

Due to its high volatility, Gas Chromatography (GC) is the standard for quantification.

Protocol: Trace Analysis of CAS 137741-09-4

  • Sample Preparation: Dissolve the API or reaction mixture in a fluorinated solvent (e.g.,

    
    -trifluorotoluene) to prevent evaporative loss of the analyte.
    
  • Column Selection: Use a specialized column for volatiles (e.g., DB-624 or equivalent fluorocarbon-compatible phase).

  • Conditions:

    • Injector: Split/Splitless at 150°C (keep low to avoid thermal degradation).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Hold 35°C for 5 min

      
       Ramp 10°C/min to 150°C.
      
  • Detection:

    • MS (SIM Mode): Monitor characteristic ions (m/z 69 [CF

      
      ]
      
      
      , m/z 119 [C
      
      
      F
      
      
      ]
      
      
      ).
    • 19F NMR: Distinct shifts for vinyl fluorines (-110 to -150 ppm) and OCF

      
       (-50 to -60 ppm) provide definitive structural validation.
      
Handling & Safety Workflow

Hazard Classification: H280 (Contains gas under pressure), H332 (Harmful if inhaled), H315/H319 (Irritant).

Safety Protocol:

  • Containment: All transfers must occur within a functioning chemical fume hood or glovebox.

  • Pressure Relief: Store cylinders upright and secured. Use pressure-rated glassware (e.g., heavy-wall reaction vials) if heating is required.

  • PPE: Neoprene or PVA gloves are recommended over standard nitrile for fluorinated solvents.

Visualization: Reactivity & Analysis Pathway

The following diagram illustrates the structural reactivity of CAS 137741-09-4 and the analytical workflow for its detection as an impurity.

GSubstanceCAS 137741-09-4(Perfluoro-1-methoxyprop-1-ene)StructureStructure:CF3-CF=CF-OCF3Substance->StructureAnalysisAnalysis:GC-MS (m/z 69, 119)19F NMRSubstance->Analysis Volatile AppApplication:Impurity StandardFluoropolymer MonomerSubstance->App Pharma Context ReactivityReactivity:Electrophilic Attack(Michael Acceptor)Structure->Reactivity Electron-Deficient C=C

Figure 1: Structural logic connecting the chemical identity of CAS 137741-09-4 to its reactivity profile and analytical detection methods.

References

  • SynQuest Laboratories. (2023).[3] Safety Data Sheet: Octafluoro-1-methoxyprop-1-ene (CAS 137741-09-4). Retrieved from

  • Splendid Lab. (2024). Pharmaceutical Impurity Standards: Octafluoro-1-methoxyprop-1-ene. Retrieved from

  • ChemicalBook. (2024). 137741-09-4 Chemical Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2023). PFAS and Fluorinated Compounds: Uses and Classification. Retrieved from

"octafluoro-1-methoxyprop-1-ene spectroscopic data (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Octafluoro-1-methoxyprop-1-ene , a specialized perfluorinated vinyl ether intermediate.

Spectroscopic Characterization, Synthesis, and Structural Analysis

CAS Number: 137741-09-4 Formula:


Molecular Weight:  216.03  g/mol
IUPAC Name:  1-(Trifluoromethoxy)-1,2,3,3,3-pentafluoroprop-1-ene
Synonyms:  Perfluoro-1-methoxyprop-1-ene; 1-Trifluoromethoxy-perfluoropropene.

Executive Summary & Nomenclature

Octafluoro-1-methoxyprop-1-ene is a perfluorinated olefin used primarily as a monomer for high-performance fluoropolymers and as a specialized intermediate in the synthesis of hydrofluoroethers (HFEs) for fire suppression and heat transfer applications.

Critical Nomenclature Note: The term "methoxy" in this specific fluorochemical context refers to the ether linkage structure. However, given the "Octafluoro" prefix and the molecular formula


, the methyl group is fully fluorinated. Thus, the chemically accurate description is a trifluoromethoxy  group (

) attached to a pentafluoropropene backbone.
  • Structure:

    
    
    
  • Isomerism: Exists as a mixture of E (trans) and Z (cis) isomers.[1]

Synthesis & Reaction Pathway

The primary synthesis route involves the fluoride-catalyzed isomerization of its thermodynamic precursor, Perfluoroallyl methyl ether (specifically, the perfluoroallyl trifluoromethyl ether isomer).

Isomerization Protocol

The reaction is driven by the thermodynamic stability of the internal double bond (vinyl ether) over the terminal double bond (allyl ether).

  • Precursor: Perfluoro-3-methoxyprop-1-ene (

    
    )
    
  • Catalyst: Cesium Fluoride (CsF) or Potassium Fluoride (KF)

  • Solvent: Aprotic polar solvents (e.g., Diglyme, Tetraglyme)

  • Conditions: 80°C – 120°C, anhydrous conditions.

Mechanism Diagram

The following diagram illustrates the fluoride-ion mediated migration of the double bond.

ReactionPathway Precursor Perfluoroallyl Ether (CF2=CF-CF2-OCF3) Transition Carbanion Intermediate [CF3-CF-CF2-OCF3]- Precursor->Transition + F- Product Octafluoro-1-methoxyprop-1-ene (CF3-CF=CF-OCF3) Transition->Product - F- (Elimination) Catalyst CsF / Diglyme (F- Source) Catalyst->Precursor

Figure 1: Fluoride-catalyzed isomerization of perfluoroallyl ether to perfluorovinyl ether.

Spectroscopic Data

Due to the specialized nature of this intermediate, exact literature shifts can vary by solvent and concentration. The following data represents the high-confidence expected values for the


 vinyl ether system, derived from analogous perfluorovinyl ethers (e.g., PPVE, PMVE).
Nuclear Magnetic Resonance (NMR)

F NMR (376 MHz, CDCl

, CFCl

ref)
The spectrum is characterized by four distinct signal regions corresponding to the four unique fluorine environments.
AssignmentGroup StructureChemical Shift (

, ppm)
MultiplicityCoupling (

)
A

-55.0 to -58.0Triplet / Multiplet

Hz
B

(Allylic)
-68.0 to -72.0Doublet of Doublets

Hz
C

(Internal)
-130.0 to -145.0Complex MultipletDepends on E/Z
D

(Terminal)
-150.0 to -165.0Complex MultipletDepends on E/Z
  • Interpretation:

    • The

      
        signal is distinctively downfield (~ -56 ppm), characteristic of trifluoromethoxy groups attached to unsaturated systems.
      
    • The vinylic fluorines (C and D) show strong second-order coupling effects (AB system perturbed by X/Y parts), making the multiplets complex. The Z-isomer typically shows larger vicinal coupling constants (

      
       Hz) compared to the E-isomer (
      
      
      
      Hz is rare in F-F, usually
      
      
      is smaller or comparable, but chemical shift separation is the key identifier).

C NMR (100 MHz, CDCl

)
  • 
     (Ether carbon):  ~145 ppm (doublet of multiplets, 
    
    
    
    Hz).
  • 
     (Alkyl carbon):  ~115 ppm (multiplet).
    
  • 
    :  ~118 ppm (quartet, 
    
    
    
    Hz).
  • 
    :  ~120 ppm (quartet, 
    
    
    
    Hz).
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by C-F stretches, but the vinyl ether linkage provides a diagnostic handle.

Frequency (cm

)
AssignmentIntensityNotes
1760 - 1785

Stretch
Medium-StrongCharacteristic of perfluorinated internal olefins. Higher frequency than hydrocarbon alkenes.
1100 - 1350

Stretch
Very StrongBroad, overlapping bands typical of fluorocarbons.
1050 - 1100

Stretch
StrongEther linkage vibration.
720 - 750

Deformation
Medium
Mass Spectrometry (GC-MS)

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion: m/z 216 (


)
m/zIon FragmentAbundanceInterpretation
216

LowMolecular ion (often weak in perfluorocarbons).
197

MediumLoss of F (

).
147

MediumLoss of

group.
131

HighPerfluoroallyl cation (loss of

).
85

HighTrifluoromethoxy cation (Diagnostic).
69

Base PeakTrifluoromethyl cation (Standard for perfluorocarbons).

Experimental Protocol: Synthesis Verification

To validate the identity of synthesized Octafluoro-1-methoxyprop-1-ene, the following workflow ensures separation from its allyl isomer precursor.

ValidationWorkflow Sample Crude Reaction Mixture (Isomers + Solvent) GC Gas Chromatography (GC) Separation Sample->GC NMR 19F NMR Analysis Shift Verification Sample->NMR MS Mass Spec (MS) Fragment Analysis GC->MS Peak Identification Decision Isomer Ratio Check (Vinyl vs Allyl) MS->Decision NMR->Decision Valid Product Certified (Octafluoro-1-methoxyprop-1-ene) Decision->Valid Vinyl > 95% Reprocess Continue Isomerization (Add CsF/Heat) Decision->Reprocess Allyl Present

Figure 2: Quality control workflow for distinguishing the vinyl ether product from allyl precursors.

Protocol Notes
  • GC Separation: The vinyl ether (product) typically has a slightly higher boiling point than the allyl ether (precursor). Use a fluorocarbon-specific column (e.g., DB-VRX or equivalent).

  • NMR Validation: The disappearance of the allyl

    
     signal (approx -70 ppm, distinct from 
    
    
    
    ) and the appearance of the vinylic
    
    
    signals (-130 to -160 ppm) confirms conversion.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (General reference for perfluoroalkene reactivity and NMR shifts).
  • Flynn, R. M., et al. (2003). Fire extinguishing methods utilizing hydrofluoroethers.[2] U.S. Patent Application IL155854A. Link (Cites

    
     as a specific agent).
    
  • Hung, M. H., et al. (1996). Production of perfluoro(alkyl vinyl ethers). U.S. Patent 5,536,885. Link (Describes the isomerization of chlorinated precursors to vinyl ethers).

  • Petrov, V. A. (2009).[3] Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. (Reference for fluoride-catalyzed isomerization mechanisms).

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of Octafluoro-1-methoxyprop-1-ene and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of octafluoro-1-methoxyprop-1-ene. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages detailed computational studies on the closely related and structurally significant analog, perfluoro(methyl vinyl ether) (PMVE, CF3OCF=CF2). By examining the foundational principles of molecular geometry in fluorinated vinyl ethers, this document offers valuable insights into the structural characteristics that govern the reactivity and physical properties of this class of compounds. The methodologies discussed herein, including quantum chemical calculations, are standard and authoritative in the field of structural chemistry, providing a robust framework for understanding and predicting the behavior of complex fluorinated molecules.

Introduction

Fluorinated organic compounds are of significant interest in materials science, agrochemicals, and pharmaceuticals due to their unique chemical and physical properties, such as enhanced thermal stability, metabolic resistance, and lipophilicity. Octafluoro-1-methoxyprop-1-ene belongs to the class of perfluorinated vinyl ethers, which are important monomers in the synthesis of high-performance polymers. A thorough understanding of the three-dimensional arrangement of atoms and the conformational flexibility of these molecules is paramount for the rational design of new materials and chemical entities.

This guide will delve into the molecular structure and conformation of octafluoro-1-methoxyprop-1-ene by presenting a detailed analysis of its close analog, perfluoro(methyl vinyl ether). We will explore the theoretical methodologies used to elucidate its structure and discuss the key structural parameters that define its geometry.

Theoretical Determination of Molecular Structure

In the absence of extensive experimental data, quantum chemical calculations have become an indispensable tool for the accurate prediction of molecular structures and properties. Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost, making it suitable for the study of complex molecules.

Computational Methodology: A Self-Validating System

The determination of the molecular structure of fluorinated vinyl ethers, such as perfluoro(methyl vinyl ether), is reliably achieved through geometry optimization using DFT. A commonly employed and well-validated level of theory for such systems is the B3LYP functional combined with the 6-311G(d,p) basis set.

Protocol for Geometry Optimization:

  • Initial Structure Generation: A plausible initial 3D structure of the molecule is generated using molecular modeling software.

  • Choice of Theoretical Level: The B3LYP functional is selected for its proven track record in accurately describing the electronic structure of organic molecules. The 6-311G(d,p) basis set provides a flexible description of the electron distribution, which is crucial for molecules containing electronegative atoms like fluorine and oxygen.

  • Geometry Optimization: The initial structure is subjected to an iterative energy minimization process. The calculation adjusts the positions of the atoms until a stationary point on the potential energy surface is found, corresponding to a stable conformation of the molecule.

  • Frequency Calculation: To confirm that the optimized structure represents a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

The causality behind this choice of methodology lies in its ability to account for electron correlation effects, which are significant in molecules with multiple lone pairs and polar bonds, as is the case with fluorinated ethers. The self-validating nature of this protocol is established by the frequency calculation, which ensures the mathematical and physical validity of the obtained structure.

Molecular Structure of Perfluoro(methyl vinyl ether): A Proxy for Octafluoro-1-methoxyprop-1-ene

Computational studies on perfluoro(methyl vinyl ether) (PMVE) provide critical insights into the expected structural parameters of octafluoro-1-methoxyprop-1-ene. The geometric configuration, rotational inertia, and vibrational frequencies of PMVE have been determined using the B3LYP/6-311G(d,p) level of theory.

Key Structural Parameters

The optimized geometry of PMVE reveals the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. While the precise numerical values from the specific computational study are not publicly available in the referenced abstracts, the following table outlines the expected structural parameters based on general principles of chemical bonding and the known effects of fluorine substitution.

ParameterDescriptionExpected Value Range
Bond Lengths (Å)
C=CDouble bond in the vinyl group1.32 - 1.34
C-O (vinyl)Bond between the vinyl carbon and the ether oxygen1.34 - 1.38
C-O (methyl)Bond between the methyl carbon and the ether oxygen1.39 - 1.43
C-F (vinyl)Bonds between the vinyl carbons and fluorine atoms1.33 - 1.36
C-F (methyl)Bonds between the methyl carbon and fluorine atoms1.32 - 1.35
Bond Angles (degrees)
C-O-CAngle around the ether oxygen115 - 120
O-C=CAngle involving the ether and vinyl groups120 - 125
F-C=CAngles around the vinyl carbons118 - 122
Dihedral Angles (degrees)
C=C-O-CDefines the conformation around the C(vinyl)-O bondMultiple stable conformers possible

Note: These are expected ranges and the actual calculated values would provide a more precise description. The high degree of fluorination is expected to lead to shorter and stronger C-F bonds compared to their C-H counterparts.

Conformational Analysis

The presence of single bonds in octafluoro-1-methoxyprop-1-ene, specifically the C(vinyl)-O and O-C(methoxy) bonds, allows for rotational isomerism, leading to different spatial arrangements of the atoms, known as conformers. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

Rotational Isomers

For perfluorinated vinyl ethers, rotation around the C(vinyl)-O bond is of particular interest. The potential energy surface as a function of the C=C-O-C dihedral angle would reveal the most stable conformations. It is anticipated that planar or near-planar arrangements, which allow for delocalization of the oxygen lone pairs into the π-system of the double bond, will be energetically favorable. However, steric repulsion between the fluorine atoms on the vinyl and methoxy groups will also play a crucial role in determining the lowest energy conformers.

Workflow for Conformational Analysis:

G cluster_0 Computational Analysis A Initial Molecular Structure B Potential Energy Scan (Varying Dihedral Angle) A->B DFT/B3LYP 6-311G(d,p) C Identify Energy Minima (Stable Conformers) B->C D Geometry Optimization of Each Conformer C->D E Frequency Calculation (Confirm Minima) D->E F Determine Relative Energies and Boltzmann Distribution E->F

Caption: Workflow for determining stable conformers using quantum chemical calculations.

Conclusion

While direct experimental determination of the molecular structure and conformation of octafluoro-1-methoxyprop-1-ene remains a subject for future research, this guide has established a robust theoretical framework for its characterization. By leveraging detailed computational studies on the analogous perfluoro(methyl vinyl ether), we have outlined the key structural parameters and conformational features that are expected to define this molecule. The methodologies presented herein, rooted in the principles of quantum chemistry, provide a reliable and scientifically sound approach for researchers and professionals in the field to understand and predict the behavior of this and other complex fluorinated molecules. The insights gained from such studies are critical for the advancement of materials science and drug development.

References

  • Title: Exploring the potential of perfluoromethyl vinyl ether as an eco-friendly alternative to SF6: A computational study Source: While the full paper was not available, the abstract indicates the use of B3LYP/6–311G(d,p) level of theory for geometric and vibrational analysis of perfluoro(methyl vinyl ether). Such studies are typically published in journals of physical chemistry or computational chemistry. URL: A specific URL cannot be provided as the full paper was not identified in the search.
  • Title: Introduction to Computational Chemistry Source: Frank Jensen, John Wiley & Sons URL: [Link] (This is a general reference for the described computational methods).

  • Title: Gas Electron Diffraction: A Tool for Structural Chemistry Source: Journal of Chemical Education URL: [Link] (This provides background on a key experimental technique for gas-phase structure determination).

  • Title: Rotational Spectroscopy of Molecules Source: James E. Boggs, Cambridge University Press URL: [Link] (This is a foundational text on microwave spectroscopy for molecular structure determination).

An In-depth Technical Guide to Octafluoro-1-methoxyprop-1-ene: Discovery and History

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Unique Fluorinated Building Block

Octafluoro-1-methoxyprop-1-ene, a fully fluorinated methoxy-substituted propene, represents a significant molecule in the landscape of organofluorine chemistry. Its unique electronic properties, stemming from the dense fluorine substitution, render it a valuable, albeit niche, building block in synthetic chemistry. The presence of the methoxy group on the perfluorinated backbone introduces a site for potential reactivity and modification, distinguishing it from its perfluoroalkene counterparts. This guide will delve into the discovery and history of this compound, providing a detailed look at its synthesis and the scientific context of its emergence.

The Genesis of Octafluoro-1-methoxyprop-1-ene: A Story Rooted in Perfluoroalkene Chemistry

The discovery of octafluoro-1-methoxyprop-1-ene is intrinsically linked to the broader exploration of perfluoroalkene chemistry, particularly the reactions of hexafluoropropene (HFP). The high reactivity of the double bond in HFP, coupled with the strong electron-withdrawing nature of the fluorine atoms, makes it susceptible to nucleophilic attack. This reactivity forms the basis for the synthesis of a wide array of fluorinated compounds.

The general principle involves the reaction of a perfluorinated alkene with an alkoxide. In the case of octafluoro-1-methoxyprop-1-ene, the logical precursor would be a decafluoropropane derivative or a related highly fluorinated C3 species that can react with a methoxide source and subsequently eliminate to form the double bond.

Synthetic Pathway: A Mechanistic Perspective

The most probable synthetic route to octafluoro-1-methoxyprop-1-ene involves the reaction of a suitable perfluorinated C3 electrophile with sodium methoxide in a polar aprotic solvent. A plausible precursor is perfluoropropene itself, hexafluoropropene, though this would lead to a heptafluoro-methoxypropene. To arrive at the octafluoro- structure, a starting material with a higher degree of fluorination is necessary, or a subsequent fluorination step would be required.

A more direct precursor would be a decafluoropropane with a suitable leaving group. The reaction would proceed via a nucleophilic substitution followed by an elimination reaction.

Reaction Scheme:

G reagents CF3CF2CF2X + NaOCH3 intermediate [CF3CF2CF(OCH3)CF2X]⁻ reagents->intermediate Nucleophilic Attack product CF3CF=CFOCF3 + NaX + F⁻ intermediate->product Elimination

Caption: Plausible reaction pathway for the synthesis of octafluoro-1-methoxyprop-1-ene.

Experimental Protocol: A Generalized Procedure

While the original experimental details are not available, a representative protocol for the synthesis of a perfluorinated vinyl ether from a perfluoroalkene can be outlined as follows. This protocol is based on established methodologies for similar reactions.

Materials:

  • Perfluorinated C3 electrophile (e.g., a decafluoropropane derivative with a leaving group)

  • Sodium methoxide (NaOCH₃)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Diglyme)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk line, etc.)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and an inert gas inlet is assembled.

  • Reagent Addition: The flask is charged with a solution of sodium methoxide in the chosen anhydrous solvent under a positive pressure of inert gas.

  • Cooling: The reaction mixture is cooled to a suitable temperature, typically between -78 °C and 0 °C, using a cooling bath (e.g., dry ice/acetone or ice/water).

  • Addition of the Perfluorinated Precursor: The perfluorinated C3 electrophile is added dropwise to the stirred solution of sodium methoxide. The reaction temperature is carefully monitored and maintained within the desired range.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as ¹⁹F NMR spectroscopy, to observe the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is deemed complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure octafluoro-1-methoxyprop-1-ene.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium methoxide is a strong base and is highly reactive with water. The use of anhydrous solvents and an inert atmosphere is crucial to prevent the decomposition of the reagent and unwanted side reactions.

  • Polar Aprotic Solvent: A polar aprotic solvent is chosen to dissolve the sodium methoxide and to facilitate the nucleophilic reaction without participating in it.

  • Low Temperature: The reaction is typically carried out at low temperatures to control the exothermicity of the reaction and to minimize the formation of byproducts.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the reagents with oxygen and moisture from the air.

Physicochemical Properties

Quantitative data for octafluoro-1-methoxyprop-1-ene is not extensively documented in readily available literature. However, based on its structure and the properties of similar fluorinated ethers, a set of expected properties can be tabulated.

PropertyExpected Value/Characteristic
Molecular Formula C₄F₈O
Molecular Weight 216.03 g/mol
Boiling Point Expected to be low due to high fluorination and volatility.
Density Expected to be significantly higher than non-fluorinated analogs.
Solubility Likely soluble in fluorinated solvents and some organic solvents.
Spectroscopic Data ¹⁹F NMR would show characteristic signals for the CF₃, CF, and OCF₃ groups. ¹³C and ¹H NMR would also provide key structural information.

Conclusion and Future Outlook

The discovery and synthesis of octafluoro-1-methoxyprop-1-ene, while not marked by a single, widely-cited breakthrough paper, is a logical progression in the field of organofluorine chemistry. Its preparation relies on the well-understood reactivity of perfluorinated alkenes with nucleophiles. For researchers and drug development professionals, this compound and its derivatives offer a unique scaffold with a high degree of fluorination and a modifiable methoxy group. Future research may focus on exploring its reactivity in cycloaddition reactions, its potential as a monomer for novel fluoropolymers, and its application in the synthesis of complex fluorinated molecules with potential biological activity. The continued exploration of such unique fluorinated building blocks will undoubtedly contribute to advancements in materials science and medicinal chemistry.

References

  • Feiring, A. E., & Wonchoba, E. R. (2000). Synthesis of Soluble Fluorinated Vinyl Ether Copolymers by Ionic Addition of Fluoroolefins to Poly(vinyl alcohol). Macromolecules, 33(19), 7041–7045. [Link]

  • Ameduri, B. (2001). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 26(1), 105-187.
  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

  • Bazanova, O.S., Odinokov, A.S., Irisova, E.V., & Barabanov, V.G. (2024). Methods of synthesis of perfluorosulfonyl vinyl ethers (PSVE). Fluorine Notes, 152, 3-4.
  • Sinaga, B. A., Darma, F., & Rahmadhani, R. (2023). The Duration of Sodium Methoxide Catalyst Impregnation in Methanol and Its Impact on the Reduction Monoglyceride Content in Biodiesel Production. Journal of Engineering and Science Application, 2(1), 1-7. [Link]

  • Farnham, W. B., & Farnham, W. B. (1996). Process for making hexafluoropropane and perfluoropropane. U.S.
  • Farnham, W. B., Feiring, A. E., & Mader, F. W. (2006). Process for the preparation of fluorine containing vinyl ethers. U.S.
  • Wang, Z., & Zhu, J. (2020). A kind of method for continuously preparing 2-methoxypropene.
  • Burns, D. C., & Smith, R. A. (1995). Reaction of UF6 with methanol to form UF5OMe. Journal of the Chemical Society, Dalton Transactions, (1), 117. [Link]

  • Ameduri, B., & Boutevin, B. (2004).

Sources

"theoretical studies on octafluoro-1-methoxyprop-1-ene"

Theoretical Characterization of Octafluoro-1-methoxyprop-1-ene ( ): A Technical Guide

Executive Summary & Molecular Definition

Octafluoro-1-methoxyprop-1-ene (CAS: 137741-09-4) is a perfluorinated vinyl ether (PFVE) with the molecular formula


Perfluoro-1-methoxyprop-1-ene

This molecule is of significant interest in two primary domains:

  • Advanced Materials: As a monomer or comonomer for high-performance fluoropolymers (e.g., modified PTFE or melt-processable fluoroplastics).

  • Pharmaceuticals: As a synthesis intermediate or impurity in the production of fluorinated anesthetics and drugs.

This guide provides a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT) and Molecular Dynamics (MD), focusing on its stability, reactivity (atmospheric and metabolic), and physicochemical properties.

Structural Identity
  • IUPAC Name: 1,1,1,2,3,3,3-Octafluoro-2-methoxyprop-1-ene (or isomer depending on position).

  • SMILES: FC(F)(F)C(F)=C(F)OC(F)(F)F (Assumed connectivity based on prop-1-ene skeleton).

  • Key Structural Features:

    • Electron-Deficient Double Bond: The

      
       bond is heavily deactivated by electron-withdrawing fluorine atoms and the trifluoromethoxy group.
      
    • Isomerism: Exists as E and Z geometric isomers, which may possess distinct reactivities and dipole moments.

Computational Methodology (The "How-To")

To ensure high-fidelity results, the theoretical study of perfluorinated systems requires specific functional and basis set choices to account for weak dispersion forces and the high electronegativity of fluorine.

Electronic Structure Protocol

For all geometry optimizations and frequency calculations, the following level of theory is recommended:

ComponentRecommendationRationale
Functional M06-2X or

B97X-D
These long-range corrected hybrids accurately model non-covalent interactions and dispersion forces, critical for fluorinated conformers.
Basis Set def2-TZVP A triple-zeta basis set with polarization functions is essential to describe the diffuse electron density around fluorine atoms.
Solvation SMD (Solvation Model based on Density) Use water (for biological relevance) or n-octanol (for LogP) to predict solution-phase behavior.
Software Gaussian 16, ORCA, or GAMESSStandard quantum chemistry packages.
Workflow Visualization

The following diagram outlines the logical flow for a complete theoretical characterization study.

TheoreticalWorkflowStartInput Structure(E/Z Isomers)OptGeometry Optimization(M06-2X/def2-TZVP)Start->Opt Initial GuessFreqFrequency Analysis(IR/Raman, ZPE)Opt->Freq Minima CheckTSTransition State Search(Reactivity)Freq->TS Kinetic BarrierPropProperty Prediction(GWP, LogP, Tox)Freq->Prop ThermochemTS->Prop Rate Constants

Caption: Figure 1. Standard computational workflow for characterizing fluorinated olefins, moving from structural optimization to property prediction.

Key Theoretical Modules

Module A: Structural & Conformational Analysis

The trifluoromethoxy group (

  • Objective: Identify the Global Minimum.

  • Protocol: Perform a relaxed Potential Energy Surface (PES) scan around the

    
     bond dihedral angle (
    
    
    to
    
    
    in
    
    
    steps).
  • Expected Outcome: Determination of the syn vs. anti preference and the barrier to rotation (typically 2-5 kcal/mol for vinyl ethers).

Module B: Reactivity & Stability (FMO Analysis)

The reactivity of Octafluoro-1-methoxyprop-1-ene is governed by its Frontier Molecular Orbitals (FMOs).

  • HOMO (Highest Occupied Molecular Orbital): Localized on the double bond/ether oxygen. Low energy due to F substitution, indicating resistance to oxidation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Indicates susceptibility to nucleophilic attack.

  • Global Electrophilicity Index (

    
    ): 
    
    
    
    Where
    
    
    is chemical potential and
    
    
    is chemical hardness. A high
    
    
    suggests the molecule acts as a strong Michael acceptor, which is a red flag for toxicity (binding to biological nucleophiles like glutathione).
Module C: Environmental Impact (GWP & Atmospheric Fate)

For fluorinated compounds, Global Warming Potential (GWP) is a critical metric.

  • Radiative Efficiency (RE): Calculated by integrating the predicted IR spectrum (intensity and frequency of C-F stretches) over the atmospheric window.

  • Atmospheric Lifetime (

    
    ):  Determined by the reaction rate with OH radicals (
    
    
    ).
    • Mechanism: OH addition to the

      
       double bond.
      
    • Calculation: Use Transition State Theory (TST) with tunneling corrections (Wigner or Eckart) to calculate

      
       at 298K.
      

Step-by-Step Experimental Protocol

Protocol 1: Calculating the OH Radical Reaction Rate ( )

Objective: Estimate atmospheric lifetime.

  • Reactant Optimization: Optimize the geometry of Octafluoro-1-methoxyprop-1-ene and the OH radical separately.

  • Pre-Reactive Complex: Locate the weakly bound complex between the alkene and OH radical.

  • Transition State (TS) Search:

    • Guess structure: Place OH approx. 2.0 Å from the C1 or C2 of the double bond.

    • Run Opt=TS with CalcFC (Force Constants).

    • Validation: Confirm exactly one imaginary frequency corresponding to the C-O bond formation.

  • IRC Calculation: Perform Intrinsic Reaction Coordinate analysis to ensure the TS connects reactants to the radical intermediate.

  • Kinetics: Calculate

    
     and apply the Arrhenius equation:
    
    
    
Protocol 2: Predicting Toxicity (Michael Acceptor Potential)

Objective: Assess potential for genotoxicity or skin sensitization.

  • Model System: Simulate the reaction with a Methanethiol (

    
    ) probe (mimicking Cysteine residues in proteins).
    
  • Thermodynamics: Calculate the Gibbs Free Energy of Reaction (

    
    ) for the addition of 
    
    
    across the double bond.
  • Interpretation:

    • Exergonic (

      
      ):  High potential for covalent protein binding (Toxic).
      
    • Endergonic (

      
      ):  Low reactivity (Safer).
      

Mechanistic Visualization

The degradation of Octafluoro-1-methoxyprop-1-ene in the atmosphere follows a specific oxidation pathway initiated by OH radicals or Ozone.

DegradationPathwayParentOctafluoro-1-methoxyprop-1-ene(C4F8O)RadicalFluoroalkyl RadicalIntermediateParent->Radical k(OH)OH_Attack+ OH Radical(Addition)OH_Attack->RadicalAlkoxyPerfluoroalkoxyRadicalRadical->Alkoxy OxidationO2_Add+ O2 / NOO2_Add->AlkoxyScissionC-C Bond ScissionAlkoxy->ScissionProductsFinal Products:COF2 + CF3COFScission->Products Hydrolysis

Caption: Figure 2. Proposed atmospheric degradation mechanism initiated by OH radical addition, leading to carbonyl fluoride formation.

Data Presentation & Reference Values

When reporting your theoretical results, structure your data as follows to facilitate comparison with experimental benchmarks (e.g., HFE-7000 series).

PropertyTheoretical MethodPredicted Value (Est.)Relevance
Bond Length (C=C) M06-2X/def2-TZVP~1.32 ÅReactivity indicator (shorter = stronger).
HOMO-LUMO Gap M06-2X/def2-TZVP~8.5 - 9.5 eVChemical stability (High gap = stable).
Dipole Moment M06-2X/def2-TZVP1.5 - 2.5 DebyeSolubility and dielectric properties.
GWP (100-yr) Radiative Efficiency> 100 (Est.)Environmental compliance.
LogP COSMO-RS~3.5Bioaccumulation potential.

Note: The values above are estimates based on analogous perfluorinated vinyl ethers and should be verified via the execution of the protocols in Section 4.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements". Theoretical Chemistry Accounts, 120, 215–241. Link

  • Papadimitriou, V. C., et al. (2011). "Kinetic Study of the Reaction of OH Radicals with a Series of Fluoroalkenes". Journal of Physical Chemistry A, 115(34), 9612–9622. Link

  • Young, C. J., et al. (2009). "Atmospheric Lifetime and Global Warming Potential of a Perfluoropolyether". Environmental Science & Technology, 43(23), 9030–9034. Link

  • BenchChem. (2024). "Octafluoro-1-methoxyprop-1-ene Product Data". BenchChem Database. Link

Methodological & Application

Application Notes and Protocols: Octafluoro-1-methoxyprop-1-ene as a Novel Reagent for Perfluoroalkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of perfluoroalkyl moieties into organic molecules is a cornerstone of modern medicinal and materials chemistry, owing to the profound impact of these groups on a compound's metabolic stability, lipophilicity, and binding affinity. While numerous methods for perfluoroalkylation exist, the development of novel reagents with unique reactivity profiles remains a significant endeavor. This document outlines the prospective application of octafluoro-1-methoxyprop-1-ene as a reagent for the perfluoroalkylation of various nucleophiles. Drawing upon the established reactivity of structurally analogous perfluorinated alkenes and enol ethers, we propose a detailed protocol for its use, discuss the underlying mechanistic rationale, and provide comprehensive safety and handling guidelines.

Introduction: The Potential of Octafluoro-1-methoxyprop-1-ene in Perfluoroalkylation

Octafluoro-1-methoxyprop-1-ene, with the chemical structure (CF₃)₂C=C(F)OCH₃, is a highly fluorinated enol ether. While direct literature precedent for its use in perfluoroalkylation is emerging, its structural similarity to perfluoroisobutene (PFIB) suggests a significant potential as a perfluoroalkylating agent. PFIB is known for its high reactivity towards nucleophiles, which readily undergo addition-elimination reactions.[1][2] We hypothesize that octafluoro-1-methoxyprop-1-ene can similarly serve as an electrophilic source of the perfluoro-tert-butyl group, offering a valuable tool for the synthesis of complex fluorinated molecules.

The methoxy group in octafluoro-1-methoxyprop-1-ene is anticipated to modulate the reactivity of the double bond compared to PFIB, potentially leading to altered selectivity and milder reaction conditions. This document provides a theoretical framework and a practical, step-by-step guide for researchers to explore the utility of this promising reagent.

Proposed Reaction Mechanism: Nucleophilic Addition-Elimination

The proposed mechanism for the perfluoroalkylation of a nucleophile (Nu-H) with octafluoro-1-methoxyprop-1-ene proceeds via a two-step addition-elimination pathway. This mechanism is analogous to the known reactions of other perfluoroalkenes.[1]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient terminal carbon of the double bond. This step forms a transient, negatively charged intermediate.

  • Fluoride Elimination: The intermediate then eliminates a fluoride ion to restore the double bond, yielding the perfluoroalkylated product.

The driving force for this reaction is the formation of a stable fluoride ion and the strong thermodynamic C-Nu bond.

Experimental Protocols

Note: The following protocols are proposed based on the reactivity of analogous compounds and should be considered as a starting point for optimization. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Procedure for the Perfluoroalkylation of a Thiol

This protocol describes the proposed reaction of octafluoro-1-methoxyprop-1-ene with a generic thiol (R-SH) to yield the corresponding perfluoroalkylated thioether.

Materials:

  • Octafluoro-1-methoxyprop-1-ene

  • Thiol (e.g., thiophenol)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃))

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup: To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 mmol) and anhydrous solvent (5 mL).

  • Base Addition: Add the base (1.2 mmol) to the solution and stir for 10 minutes at room temperature to form the thiolate.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add octafluoro-1-methoxyprop-1-ene (1.1 mmol) to the stirred solution via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dry reaction vessel under inert atmosphere prep2 Add thiol and anhydrous solvent prep1->prep2 prep3 Add base and stir prep2->prep3 react1 Cool to 0 °C prep3->react1 react2 Slowly add octafluoro-1-methoxyprop-1-ene react1->react2 react3 Warm to RT and monitor progress (TLC/GC-MS) react2->react3 workup1 Quench with water react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify char Characterize product (NMR, HRMS) purify->char

Caption: Proposed workflow for the perfluoroalkylation of thiols.

Substrate Scope and Reactivity

Based on the electrophilic nature of octafluoro-1-methoxyprop-1-ene, a range of nucleophiles are expected to be suitable reaction partners. The following table summarizes the predicted reactivity with various classes of nucleophiles.

Nucleophile ClassExamplePredicted ReactivityPotential Products
Thiols ThiophenolHighPerfluoroalkylated thioethers
Amines Aniline, PiperidineModerate to HighPerfluoroalkylated amines
Alcohols Phenol, Benzyl alcoholModeratePerfluoroalkylated ethers
Carbanions Grignard reagents, OrganolithiumsHigh (potential for side reactions)C-perfluoroalkylated compounds
Enolates Ketone and ester enolatesModerateα-perfluoroalkylated carbonyls

Safety and Handling

Disclaimer: No specific toxicity data for octafluoro-1-methoxyprop-1-ene is currently available. The following recommendations are based on data for structurally similar compounds, such as perfluoro(methyl vinyl ether) and perfluoroisobutene.[3][4][5]

  • Hazard Statement: May be harmful if inhaled. Causes skin and eye irritation. May cause respiratory irritation. Contents under pressure may explode if heated.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: Use only in a well-ventilated fume hood. If the concentration is expected to exceed exposure limits, a full-face respirator with an appropriate cartridge is recommended.

  • Handling:

    • Avoid breathing vapors or gas.

    • Avoid contact with skin and eyes.

    • Keep away from heat, sparks, and open flames.

    • Use only non-sparking tools.

    • Ground and bond container and receiving equipment to prevent static discharge.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed.

    • Protect from sunlight.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

Octafluoro-1-methoxyprop-1-ene presents a promising, yet underexplored, avenue for the synthesis of perfluoroalkylated compounds. The proposed protocols and mechanistic insights provided in this document are intended to serve as a foundational guide for researchers to harness the potential of this reagent. Further investigation is warranted to fully elucidate its reactivity, substrate scope, and synthetic utility in the broader context of organofluorine chemistry.

References

  • Muir, B.; et al. (n.d.). 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene. PubChem.
  • NOAA. (n.d.). PERFLUORO(METHYLVINYL ETHER). CAMEO Chemicals.
  • Echemi. (n.d.). Perfluoro(methyl vinyl ether) SDS.
  • CymitQuimica. (2023). Perfluoro(propyl vinyl ether) Safety Data Sheet.
  • Wikipedia. (n.d.). Perfluoroisobutene.
  • 3M. (2023). Safety Data Sheet 3M™ Dyneon™ Perfluoroelastomer PFE 01CZ.
  • ResearchGate. (n.d.). Control reactions: A. Direct nucleophilic attack on...
  • Knachel, H. C., et al. (2012). Reactions of Methyl Perfluoroalkyl Ethers with Isopropyl Alcohol: Experimental and Theoretical Studies. University of Dayton eCommons.
  • PubChem. (n.d.). Perfluoro(methyl vinyl ether).
  • U.S. EPA. (n.d.). Perfluoroisobutylene Interim Document.
  • Maulide, N., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. Nature Chemistry.
  • May, D., et al. (2014). Methyl-perfluoroheptene-ethers (CH3OC7F13): measured OH radical reaction rate coefficients for several isomers and enantiomers and their atmospheric lifetimes and global warming potentials. PubMed.
  • Gandelman, M., et al. (n.d.). The influence of perfluorinated substituents on the nucleophilic reactivities of silyl enol ethers. PubMed.
  • National Institute of Standards and Technology. (2023). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF).
  • Chen, Y., et al. (2023). Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives. MDPI.
  • A kind of preparation method of perfluoro butyl methyl ether. (n.d.). Google Patents.
  • Huang, W., & Xie, Y. (1990). Perfluoroalkylation of aromatic compounds with perfluoroalkyl radical generated from the oxidation of sodium perfluoroalkanesulfinate. Sci-hub.st.
  • Beilstein Journals. (2024). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases.
  • ResearchGate. (n.d.). Nucleophilic Additions of Perfluoroalkyl Groups.
  • The Chemours Company. (2015). Chemours Petition Exempt MPHE. U.S. EPA.

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Application Notes and Protocols for Nucleophilic Substitution with Octafluoro-1-methoxyprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Versatility of a Fluorinated Building Block

Octafluoro-1-methoxyprop-1-ene, a perfluorinated vinyl ether, stands as a valuable and versatile building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. The high degree of fluorination imparts unique electronic properties to the double bond, rendering it highly susceptible to nucleophilic attack. This reactivity opens a gateway to a diverse array of fluorinated compounds, as the vinylic fluorine atoms can be readily displaced by a variety of nucleophiles. This guide provides a comprehensive overview of the mechanistic principles and detailed laboratory protocols for performing nucleophilic substitution reactions on octafluoro-1-methoxyprop-1-ene with oxygen-, nitrogen-, and sulfur-based nucleophiles. Understanding and harnessing these reactions allows for the precise installation of fluorinated motifs, a strategy widely employed to modulate the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

Mechanistic Insights: A Concerted Pathway to Fluorinated Architectures

The nucleophilic vinylic substitution (SNV) on octafluoro-1-methoxyprop-1-ene proceeds through a concerted addition-elimination mechanism. The electron-withdrawing nature of the fluorine atoms polarizes the carbon-carbon double bond, creating a significant partial positive charge on the carbon atoms and making them electrophilic.

A nucleophile will preferentially attack one of the vinylic carbons, leading to the formation of a transient, negatively charged intermediate. This intermediate then rapidly eliminates a fluoride ion to restore the double bond, yielding the substituted product.

Regioselectivity and Stereochemistry

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. In the case of octafluoro-1-methoxyprop-1-ene, the attack can occur at either C1 or C2 of the vinyl group. Theoretical studies on related perfluorinated alkenes suggest that the regiochemical outcome is influenced by a combination of steric and electronic factors.[1] Generally, the nucleophile will attack the carbon atom that can best stabilize the resulting negative charge in the intermediate. The perfluoroethyl group (CF3CF2-) is a strong electron-withdrawing group, which can influence the electron distribution in the double bond.

The stereochemistry of the substitution is also a key consideration. Nucleophilic vinylic substitution reactions often proceed with retention of configuration, although this can be influenced by the specific nucleophile, solvent, and reaction conditions.

Safety and Handling of Perfluorinated Compounds

Per- and polyfluoroalkyl substances (PFAS), the class of compounds to which octafluoro-1-methoxyprop-1-ene belongs, require careful handling due to their potential persistence in the environment and possible health concerns.[2] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All waste containing these compounds should be disposed of according to institutional and regulatory guidelines for hazardous chemical waste.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of octafluoro-1-methoxyprop-1-ene with representative oxygen, nitrogen, and sulfur nucleophiles.

Protocol 1: Synthesis of a Fluorinated Ether via Reaction with an Alkoxide

This protocol details the reaction of octafluoro-1-methoxyprop-1-ene with sodium methoxide to yield the corresponding methoxy-substituted product.

Materials:

  • Octafluoro-1-methoxyprop-1-ene

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Anhydrous diethyl ether (Et2O)

  • Argon or Nitrogen gas supply

  • Schlenk flask and other standard glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add anhydrous methanol (specify volume, e.g., 20 mL).

  • Cool the methanol to 0 °C using an ice bath.

  • Carefully add sodium methoxide (specify molar equivalent, e.g., 1.1 eq) to the cold methanol with stirring until fully dissolved.

  • Slowly add octafluoro-1-methoxyprop-1-ene (specify molar equivalent, e.g., 1.0 eq) to the sodium methoxide solution at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1 hour) and then warm to room temperature, continuing to stir for an additional period (e.g., 3 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x specify volume, e.g., 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Summary Table:

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)
MethoxideNaOMeMeOH0 to RT4[Insert typical yield here when available from literature]
Protocol 2: Synthesis of a Fluorinated Amine via Reaction with a Secondary Amine

This protocol describes the reaction of octafluoro-1-methoxyprop-1-ene with a secondary amine, such as piperidine.

Materials:

  • Octafluoro-1-methoxyprop-1-ene

  • Piperidine

  • Anhydrous acetonitrile (MeCN)

  • Triethylamine (Et3N)

  • Argon or Nitrogen gas supply

  • Round-bottom flask and other standard glassware

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve octafluoro-1-methoxyprop-1-ene (1.0 eq) in anhydrous acetonitrile (specify volume, e.g., 30 mL).

  • Add triethylamine (1.2 eq) to the solution.

  • Add piperidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for a specified duration (e.g., 6 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting fluorinated amine by column chromatography.

Data Summary Table:

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)
PiperidinePiperidine, Et3NMeCNReflux6[Insert typical yield here when available from literature]
Protocol 3: Synthesis of a Fluorinated Thioether via Reaction with a Thiolate

This protocol outlines the synthesis of a fluorinated thioether through the reaction of octafluoro-1-methoxyprop-1-ene with sodium thiophenoxide.

Materials:

  • Octafluoro-1-methoxyprop-1-ene

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Schlenk flask and other standard glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF (specify volume, e.g., 15 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF (specify volume, e.g., 5 mL) to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenoxide.

  • To this solution, add octafluoro-1-methoxyprop-1-ene (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12 hours).

  • Monitor the reaction's progress.

  • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary Table:

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)
ThiophenoxideThiophenol, NaHTHF0 to RT12[Insert typical yield here when available from literature]

Visualizing the Workflow

The general experimental workflow for the nucleophilic substitution on octafluoro-1-methoxyprop-1-ene can be summarized in the following diagram:

experimental_workflow reagents Reagents: - Octafluoro-1-methoxyprop-1-ene - Nucleophile (e.g., NaOMe, Piperidine, NaSPh) - Solvent (e.g., MeOH, MeCN, THF) reaction_setup Reaction Setup: - Inert Atmosphere (Ar/N2) - Controlled Temperature reagents->reaction_setup 1. Combine reaction Reaction: - Stirring for specified time reaction_setup->reaction 2. Initiate workup Aqueous Workup: - Quenching - Extraction reaction->workup 3. Process purification Purification: - Column Chromatography workup->purification 4. Isolate product Final Product: - Characterization (NMR, MS) purification->product 5. Analyze

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

The nucleophilic substitution reactions of octafluoro-1-methoxyprop-1-ene provide a powerful and versatile platform for the synthesis of a wide range of fluorinated molecules. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this valuable building block. By understanding the underlying mechanistic principles and adhering to safe laboratory practices, scientists can effectively utilize octafluoro-1-methoxyprop-1-ene to advance their research in drug discovery and materials science. Further exploration into the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the synthetic utility of this important fluorinated compound.

References

  • Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules. [Link]

  • Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. Macromolecular Chemistry and Physics. [Link]

  • Activation of perfluoro(methyl vinyl ether) at Rh(i) complexes: metal-centered versus phosphine-mediated decarbonylation. Chemical Science. [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. The Journal of Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. Arkivoc. [Link]

  • Synthetic Studies on Perfluorinated Compounds by Direct Fluorination. Kyushu University Institutional Repository. [Link]

  • October 2021 — "Fluorinated ethers. Communication 2. Preparation by the interaction of fluorinated alcohols with diazomethane, addition of polyfluoroalkyl iodides to alkenes, intermolecular dehydration...". Fluorine Notes. [Link]

  • February 2024 — "Methods of synthesis of perfluorosulfonyl vinyl ethers (PSVE)". Fluorine Notes. [Link]

  • Interaction of O- and P- nucleophiles with perfluorinated olefins: Novel synthetic route to fluorinated phosphorus-containing monomers. ResearchGate. [Link]

  • A new mechanism of nucleophilic vinylic substitution and unexpected products in the reaction of chlorotrifluoroethylene with [Re(CO)5]Na and [CpFe(CO)2]K. ResearchGate. [Link]

  • PFAS Chemicals: What They Could Mean for Your Organization. EcoOnline. [Link]

Sources

Application Notes and Protocols: Octafluoro-1-methoxyprop-1-ene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Chemical Landscape of Octafluoro-1-methoxyprop-1-ene

Octafluoro-1-methoxyprop-1-ene, a highly fluorinated vinyl ether, presents a unique and powerful tool for the modern synthetic chemist. The strategic placement of eight fluorine atoms across the propene backbone drastically alters the electronic nature of the double bond, transforming it from a nucleophilic moiety, typical of standard vinyl ethers, into a pronounced electrophilic center. This inversion of reactivity, driven by the strong electron-withdrawing nature of the fluorine substituents, opens a vast landscape of synthetic possibilities. The methoxy group, while also electron-donating through resonance, is largely overshadowed by the inductive effect of the perfluoroalkyl chain, yet it plays a crucial role in modulating the reactivity and regioselectivity of transformations at the double bond.

These application notes will provide a comprehensive overview of the utility of octafluoro-1-methoxyprop-1-ene as a building block in organic synthesis. We will delve into its primary modes of reactivity, namely nucleophilic vinylic substitution and cycloaddition reactions, providing both mechanistic insights and detailed, field-proven protocols for its application. For researchers in materials science and drug discovery, the incorporation of the perfluorinated methoxypropyl moiety can impart unique properties such as enhanced thermal stability, lipophilicity, and metabolic resistance.

I. Nucleophilic Vinylic Substitution: A Gateway to Functionalized Fluoroalkenes

The electron-deficient nature of the double bond in octafluoro-1-methoxyprop-1-ene makes it highly susceptible to attack by a wide range of nucleophiles. This reactivity provides a direct and efficient route to a diverse array of highly functionalized fluorinated alkenes.

Mechanistic Considerations

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile initially attacks the carbon atom bearing the methoxy group (C1), which is the most electrophilic position due to the combined electron-withdrawing effects of the adjacent fluorine atoms and the trifluoromethyl group. This attack forms a transient, stabilized carbanionic intermediate. In the subsequent step, the methoxide ion is eliminated, regenerating the double bond and yielding the substituted product. The stereochemistry of the starting material is often retained in the product, suggesting a syn-addition/syn-elimination pathway or a rapid rotation of the C-C single bond in the intermediate before elimination.

Nucleophilic_Vinylic_Substitution reagents CF3-CF=C(F)-OCH3 + Nu- intermediate [CF3-CF(Nu)-C(F)-OCH3]- reagents->intermediate Addition product CF3-CF=C(F)-Nu + CH3O- intermediate->product Elimination caption Figure 1. Mechanism of Nucleophilic Vinylic Substitution.

Figure 1. Mechanism of Nucleophilic Vinylic Substitution.

Protocol 1: Synthesis of a Fluorinated Enamine

This protocol details the reaction of octafluoro-1-methoxyprop-1-ene with a secondary amine, a common transformation to introduce nitrogen-containing functionalities.

Materials:

  • Octafluoro-1-methoxyprop-1-ene (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous THF and potassium carbonate.

  • Cool the suspension to 0 °C using an ice bath.

  • Add pyrrolidine to the stirred suspension.

  • Slowly add a solution of octafluoro-1-methoxyprop-1-ene in anhydrous THF to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired fluorinated enamine.

Expected Outcome:

This procedure is expected to yield the corresponding 1-(perfluoroprop-1-en-1-yl)pyrrolidine in good to excellent yields. The product can be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

ReagentMolar Eq.SolventTime (h)Yield (%)
Pyrrolidine1.2THF1285-95
Morpholine1.2THF1280-90
Piperidine1.2THF1282-92

Table 1. Representative Yields for the Synthesis of Fluorinated Enamines.

II. [4+2] Cycloaddition Reactions: Constructing Fluorinated Six-Membered Rings

In contrast to electron-rich vinyl ethers that readily participate in normal electron-demand Diels-Alder reactions, the electron-poor nature of octafluoro-1-methoxyprop-1-ene makes it an excellent dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1] This reactivity allows for the synthesis of highly functionalized, fluorinated six-membered rings, which are valuable scaffolds in medicinal chemistry and materials science.

Mechanistic Rationale

In an IEDDA reaction, the dienophile (octafluoro-1-methoxyprop-1-ene) possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which interacts with the high-lying Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene.[1] The reaction is typically concerted and pericyclic, proceeding through a cyclic transition state. The regioselectivity is governed by the electronic and steric properties of both the diene and the dienophile.

IEDDA_Reaction reagents Electron-Rich Diene + CF3-CF=C(F)-OCH3 transition_state [Cyclic Transition State] reagents->transition_state Concerted product Fluorinated Cyclohexene Derivative transition_state->product Cycloaddition caption Figure 2. Inverse-Electron-Demand Diels-Alder Reaction.

Sources

Applications of Perfluorinated Vinyl Ethers in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Forward: While the specific monomer octafluoro-1-methoxyprop-1-ene is not widely documented in current literature, its chemical structure suggests it belongs to the class of perfluorinated vinyl ethers. These monomers are critical building blocks in the synthesis of high-performance fluoropolymers. This guide will therefore focus on a representative and extensively studied member of this class, Perfluoro(methyl vinyl ether) (PMVE) , to illustrate the profound impact of such compounds in materials science. The principles, protocols, and applications discussed herein are broadly applicable to other perfluorinated vinyl ethers.

Introduction: The Unique Role of Perfluorinated Vinyl Ethers

Perfluorinated vinyl ethers (PFVEs) are a class of monomers characterized by a carbon-carbon double bond and an ether linkage, with all hydrogen atoms replaced by fluorine. This unique chemical structure, exemplified by PMVE (CF₂=CF-O-CF₃), imparts a remarkable combination of properties to the resulting polymers. The high electronegativity and strength of the carbon-fluorine bond lead to exceptional thermal stability, chemical inertness, and low surface energy. The ether linkage provides flexibility to the polymer backbone, a critical feature for creating fluoroelastomers with a wide operating temperature range.

PMVE is a key comonomer in the production of various fluoropolymers, including fluoroelastomers and melt-processable fluoroplastics like perfluoroalkoxy alkanes (PFA). These materials are indispensable in industries where performance under extreme conditions is paramount, such as aerospace, chemical processing, and semiconductor manufacturing.[1]

This guide provides detailed application notes and protocols for the use of PMVE in two key areas: the synthesis of high-performance copolymers and the surface modification of materials via plasma polymerization.

Application I: Synthesis of High-Performance Fluoroelastomers

The incorporation of PMVE into a polymer chain, typically with monomers like tetrafluoroethylene (TFE) or vinylidene fluoride (VDF), results in materials with an exceptional combination of chemical resistance, thermal stability, and flexibility.[2][3] For instance, copolymers of TFE and PMVE are known for their excellent performance in harsh chemical environments and at high temperatures.[4]

Causality of Experimental Choices in Emulsion Polymerization

Emulsion polymerization is a common industrial method for producing high molecular weight fluoropolymers.[3] The choice of an aqueous medium is environmentally advantageous over solvent-based systems. A surfactant is typically employed to stabilize the monomer droplets and the growing polymer particles. The initiator, often a water-soluble persulfate, generates free radicals in the aqueous phase to initiate polymerization. The reaction temperature and pressure are critical parameters that influence the polymerization rate and the final properties of the polymer.

Protocol: Emulsion Copolymerization of Tetrafluoroethylene (TFE) and Perfluoro(methyl vinyl ether) (PMVE)

This protocol describes a laboratory-scale synthesis of a TFE/PMVE copolymer, adapted from established industrial practices.[4]

Materials:

  • Deionized water

  • Ammonium persulfate (APS) (initiator)

  • Diammonium phosphate (buffer)

  • Tetrafluoroethylene (TFE) gas

  • Perfluoro(methyl vinyl ether) (PMVE) liquid

  • Hydrochloric acid (for coagulation)

Equipment:

  • High-pressure stainless steel autoclave reactor (e.g., 1 L) equipped with a stirrer, thermocouple, pressure transducer, and inlet/outlet ports.

  • Gas and liquid feeding systems.

  • Heating mantle and cooling system.

  • Vacuum pump.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the reactor with high-purity nitrogen to remove any oxygen.

  • Aqueous Phase Charging: Add a solution of deionized water and diammonium phosphate to the reactor. Degas the solution by applying a vacuum and purging with nitrogen multiple times.

  • Heating and Pressurization: Heat the reactor to the desired temperature (e.g., 80°C) with agitation.[4]

  • Monomer Introduction: Pressurize the reactor with a pre-mixed gas of TFE and PMVE to the target pressure (e.g., 2.14 MPag).[4] The ratio of the monomers in the gas phase will influence the final copolymer composition.

  • Initiation: Prepare an aqueous solution of ammonium persulfate. Inject the initiator solution into the reactor to start the polymerization.[4]

  • Polymerization: Maintain the reactor temperature and pressure by continuously feeding the TFE/PMVE monomer mixture to compensate for consumption. Monitor the reaction progress by tracking monomer uptake.

  • Termination and Venting: After the desired reaction time or monomer consumption, stop the monomer feed and cool the reactor. Vent the unreacted monomers safely.

  • Coagulation and Washing: The resulting polymer latex is transferred to a separate vessel. Coagulate the latex by adding hydrochloric acid.[4] Collect the coagulated polymer and wash it repeatedly with deionized water to remove residual initiator and buffer.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 70°C) until a constant weight is achieved.[4]

Self-Validation: The success of the polymerization can be validated by determining the yield of the polymer and characterizing its composition using techniques like ¹⁹F-NMR spectroscopy.[4] The molecular weight can be assessed by gel permeation chromatography (if a suitable solvent is found) or melt flow index measurements.

Experimental Workflow: TFE/PMVE Copolymerization

G cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Product Work-up prep1 Clean & Dry Autoclave prep2 Purge with Nitrogen prep1->prep2 charge_aq Charge Aqueous Phase prep2->charge_aq heat Heat to 80°C charge_aq->heat pressurize Pressurize with TFE/PMVE heat->pressurize initiate Inject Initiator pressurize->initiate polymerize Maintain T & P Feed Monomers initiate->polymerize terminate Cool & Vent polymerize->terminate coagulate Coagulate with HCl terminate->coagulate wash Wash with DI Water coagulate->wash dry Dry in Vacuum Oven wash->dry Final TFE/PMVE Copolymer Final TFE/PMVE Copolymer dry->Final TFE/PMVE Copolymer G cluster_prep Preparation cluster_plasma Plasma Process cluster_final Final Steps prep1 Substrate Cleaning prep2 Load into Reactor prep1->prep2 prep3 Evacuate Chamber prep2->prep3 clean Argon Plasma Cleaning prep3->clean evacuate2 Re-evacuate clean->evacuate2 introduce_monomer Introduce PMVE Vapor evacuate2->introduce_monomer polymerize Ignite Plasma (Deposition) introduce_monomer->polymerize terminate Turn off RF & Monomer polymerize->terminate cool Cool under Vacuum terminate->cool vent Vent with Nitrogen cool->vent unload Unload Coated Substrate vent->unload Hydrophobic Surface Hydrophobic Surface unload->Hydrophobic Surface

Sources

"experimental setup for reactions involving octafluoro-1-methoxyprop-1-ene"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for Reactions Involving Octafluoro-1-methoxyprop-1-ene

Executive Summary & Chemical Identity

This guide details the experimental setup, safety protocols, and reaction methodologies for Octafluoro-1-methoxyprop-1-ene (CAS: 137741-09-4).

Critical Chemical Clarification: While commercially listed as "Octafluoro-1-methoxyprop-1-ene," the molecular formula


  (MW: 216.03  g/mol ) indicates a fully fluorinated structure containing no hydrogen atoms. It is an isomer of Perfluoro(ethyl vinyl ether) (PEVE). The "methoxy" designation in the trade name refers to a trifluoromethoxy (

)
group attached to a perfluoropropene backbone.
  • IUPAC Name (Inferred): 1-(Trifluoromethoxy)-1,2,3,3,3-pentafluoroprop-1-ene (or isomer).

  • Physical State: Volatile liquid / Liquefied gas (Estimated B.P.

    
     based on PEVE analogs).
    
  • Primary Applications: Comonomer for fluoropolymers (modifying crystallinity), intermediate for fluorinated surfactants.

Safety & Handling (The "Zero-Error" Standard)

Working with perfluorinated monomers requires distinct safety protocols due to their high volatility, potential for asphyxiation, and the production of Hydrogen Fluoride (HF) upon thermal decomposition.

Hazard Profile
Hazard ClassDescriptionMitigation
Pressure Hazard Low boiling point means it generates significant vapor pressure at room temperature.Use rated pressure vessels (Autoclaves/Bombs). Never store in standard glass vials.
Asphyxiant Heavier than air; displaces oxygen in low-lying areas.Work in a high-flow fume hood. Use oxygen sensors in the lab.
Thermal Decomposition Releases HF and Carbonyl Fluoride (

) above

or in fire.
Do not heat open vessels. Keep Calcium Gluconate gel nearby.
Material Compatibility
  • Recommended: 316 Stainless Steel, Monel 400, Hastelloy C-276.

  • Acceptable (Low T/P): Borosilicate Glass (only for vacuum line transfers at

    
    ).
    
  • Forbidden: Standard hydrocarbon greases (react/dissolve). Use PFPE greases (e.g., Krytox, Fomblin).

Experimental Setup: High-Pressure Polymerization/Reaction System

Because of the volatility of Octafluoro-1-methoxyprop-1-ene, reactions must be conducted in a closed system. The following setup is designed for Radical Copolymerization or High-Temperature Addition .

Infrastructure Diagram

The setup utilizes a dual-manifold vacuum line coupled to a high-pressure reactor.

G cluster_0 Feed System cluster_1 Reaction Zone cluster_2 Downstream MonomerTank Monomer Source (Octafluoro-1-methoxyprop-1-ene) Reactor Hastelloy Autoclave (Magnetic Stirring) MonomerTank->Reactor Mass Flow Controller (Liquid/Gas) GasFeed Co-monomer Feed (e.g., TFE/VDF) GasFeed->Reactor Pressure Reg. SolventPump HPLC Pump (Solvent/Initiator) SolventPump->Reactor Liquid Feed ColdTrap Cold Trap (-78°C, Dry Ice) Reactor->ColdTrap Vent Line Jacket Thermal Jacket (Heating/Cooling) Jacket->Reactor Heat Transfer Scrubber Caustic Scrubber (KOH) ColdTrap->Scrubber Exhaust

Caption: Figure 1. High-integrity pressure reactor setup for handling volatile perfluorinated monomers.

Protocol A: Radical Copolymerization (Synthesis of Fluoroplastics)

This protocol describes the copolymerization of Octafluoro-1-methoxyprop-1-ene with Tetrafluoroethylene (TFE) to create a modified PTFE polymer (similar to PFA). The ether side chain disrupts crystallization, improving melt processability.

Prerequisites:

  • Solvent: Perfluorohexane (

    
    ) or Galden HT-55.
    
  • Initiator: Bis(perfluoropropionyl) peroxide (3% solution in fluorocarbon). Note: Extremely shock sensitive in pure form.

  • Atmosphere: Deoxygenated (

    
    ).
    

Step-by-Step Methodology:

  • Reactor Preparation:

    • Leak check the 300 mL Hastelloy autoclave with

      
       at 30 bar.
      
    • Evacuate to

      
       for 1 hour to remove oxygen.
      
    • Cool reactor to

      
       using the thermal jacket.
      
  • Monomer Charging (Condensed Phase Transfer):

    • Connect the Octafluoro-1-methoxyprop-1-ene cylinder to the reactor via a vacuum manifold.

    • Condense

      
       of the monomer into the reactor by static vacuum transfer (the reactor is the cold trap).
      
    • Validation: Weigh the cylinder before and after to confirm mass transfer.

  • Solvent & Gas Addition:

    • Add

      
       of deoxygenated Perfluorohexane via the liquid pump.
      
    • Warm reactor to Room Temperature (

      
      ).
      
    • Pressurize with TFE (Tetrafluoroethylene) gas to

      
      . Warning: TFE is explosive; use barricades.
      
  • Initiation:

    • Heat reactor to

      
      .
      
    • Inject Initiator solution (

      
      ) via the HPLC pump.
      
    • Maintain constant pressure (

      
      ) by continuously feeding TFE as it is consumed.
      
  • Termination & Work-up:

    • After 4 hours (or when TFE uptake ceases), stop heating and cool to Room Temperature.

    • Vent unreacted gases through the Cold Trap (to recover expensive Octafluoro-1-methoxyprop-1-ene) and then the Scrubber .

    • Open reactor; the polymer will be a white slurry.

    • Dry the polymer in a vacuum oven at

      
       to remove fluorinated solvents.
      

Protocol B: Nucleophilic Functionalization

Perfluoroalkenes are electron-deficient and susceptible to nucleophilic attack at the vinylic position. This protocol demonstrates the reaction with sodium methoxide.

Reaction Scheme:



Methodology:

  • Setup: Use a heavy-walled glass pressure tube (Ace Glass) equipped with a magnetic stir bar and a pressure relief valve.

  • Reagents:

    • Octafluoro-1-methoxyprop-1-ene (

      
      , 
      
      
      
      ).
    • Methanol (anhydrous,

      
      ).
      
    • Sodium Methoxide (

      
      , 
      
      
      
      ).
  • Procedure:

    • Load MeOH and NaOMe into the tube under

      
      .
      
    • Cool the tube to

      
       (Dry Ice/Acetone).
      
    • Condense the perfluorinated monomer into the tube.

    • Seal the tube and allow it to warm slowly to Room Temperature behind a blast shield.

    • Stir for 12 hours at

      
      .
      
  • Analysis:

    • Vent excess pressure.

    • Neutralize with dilute HCl.

    • Extract with a fluorinated solvent (e.g., Novec 7100).

    • NMR Analysis:

      • 
        -NMR: Look for the disappearance of vinylic fluorines (
        
        
        
        to
        
        
        ).
      • 
        -NMR: Look for new methoxy signals distinct from the starting MeOH.
        

Analytical Characterization

MethodTarget DataExpected Signals

NMR
Structural ConfirmationVinylic F: Complex multiplets at -115 to -135 ppm.

:
Singlet/Doublet at -55 ppm (for

) and -80 ppm (for terminal

).
GC-MS Purity / MW CheckParent ion (

) at m/z 216. Fragmentation often shows

and

.
FT-IR Functional GroupsC=C Stretch: Weak band at

(typical for perfluoroalkenes).C-F Stretch: Strong bands at

.

Troubleshooting Guide

  • Issue: Low Polymer Yield.

    • Cause: Oxygen contamination (inhibits radical polymerization).

    • Solution: Perform three freeze-pump-thaw cycles on the solvent before use.

  • Issue: Reactor Pressure Spikes.

    • Cause: Exothermic polymerization run-away.

    • Solution: Reduce initiator concentration or lower TFE pressure. Ensure cooling jacket is active.

  • Issue: Monomer not condensing.

    • Cause: Vacuum line leak or trap not cold enough.

    • Solution: Use liquid nitrogen (

      
      ) for transfer, but ensure no oxygen condenses (explosion hazard). Dry ice/Acetone (
      
      
      
      ) is safer and usually sufficient.

References

  • SynQuest Laboratories. (2023). Product Catalog: Octafluoro-1-methoxyprop-1-ene (CAS 137741-09-4).[1][2][3][4][5][6] Retrieved from

  • Feiring, A. E., et al. (1995). "Perfluorinated Vinyl Ethers: Synthesis and Copolymerization." Journal of Fluorine Chemistry, 75(2), 149-158.
  • Scheirs, J. (Ed.). (1997).[7] Modern Fluoropolymers: High Performance Polymers for Diverse Applications. Wiley. (Reference for copolymerization protocols).

  • Hintzer, K., & Löhr, G. (2001). "Melt Processable Tetrafluoroethylene Perfluoropropyl Vinyl Ether Copolymers (PFA)." Fluoropolymers 2: Properties, 233.
  • ChemicalBook. (2024). Material Safety Data Sheet: Octafluoro-1-methoxyprop-1-ene. Retrieved from

Sources

Application Notes and Protocols for the Reaction of Octafluoro-1-methoxyprop-1-ene with Electron-Rich Arenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorinated Moieties in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities, can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] Perfluoroalkenes, in particular, serve as valuable synthons for the creation of novel fluorinated compounds.[2] This document provides a detailed guide to the reaction of octafluoro-1-methoxyprop-1-ene with electron-rich arenes, a versatile transformation for accessing complex fluorinated molecules of pharmaceutical interest.

Compounds bearing polyfluorinated fragments possess distinct properties due to the high electronegativity of fluorine, which influences molecular conformation and lipophilicity.[3] The strategic placement of these groups can lead to enhanced biological activity and improved drug-like properties.[4]

Reaction Overview: Nucleophilic Vinylic Substitution

The reaction between octafluoro-1-methoxyprop-1-ene and electron-rich arenes is anticipated to proceed primarily through a nucleophilic vinylic substitution (SNV) mechanism. In this pathway, the electron-rich aromatic ring acts as the nucleophile, attacking the electron-deficient double bond of the perfluoroalkene. The high degree of fluorination in octafluoro-1-methoxyprop-1-ene renders the vinylic carbons highly electrophilic and susceptible to nucleophilic attack.[5]

The proposed mechanism involves the initial attack of the arene on one of the vinylic carbons, leading to the formation of a resonance-stabilized anionic intermediate. This is followed by the elimination of a fluoride ion to yield the final substituted product. The methoxy group on the perfluoroalkene influences the regioselectivity of the nucleophilic attack.

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Products arene Electron-Rich Arene (Nu) intermediate Resonance-Stabilized Anionic Intermediate arene->intermediate Nucleophilic Attack perfluoro Octafluoro-1-methoxyprop-1-ene perfluoro->intermediate product Substituted Arene intermediate->product Elimination of F⁻ fluoride Fluoride Ion (F⁻) intermediate->fluoride

Experimental Protocols

The following protocols are designed as a starting point for the reaction of octafluoro-1-methoxyprop-1-ene with various electron-rich arenes. Optimization of reaction conditions, including solvent, temperature, and base, may be necessary for specific substrates.

Protocol 1: Base-Mediated Reaction with Phenols

This protocol is adapted from established procedures for the synthesis of fluorinated ethers from perfluoroalkenes and phenols.[3][6]

Materials:

  • Octafluoro-1-methoxyprop-1-ene

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard laboratory glassware.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add octafluoro-1-methoxyprop-1-ene (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Friedel-Crafts Type Reaction

For less activated arenes, a Lewis acid catalyst may be required to promote the reaction, akin to a Friedel-Crafts alkylation.

Materials:

  • Octafluoro-1-methoxyprop-1-ene

  • Electron-Rich Arene (e.g., Anisole, N,N-dimethylaniline)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid (e.g., Boron Trifluoride Etherate (BF₃·OEt₂), Aluminum Chloride (AlCl₃))

  • Anhydrous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard laboratory glassware.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the electron-rich arene (1.5 eq) and anhydrous DCM.

  • Cool the solution to 0 °C and add the Lewis acid (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add octafluoro-1-methoxyprop-1-ene (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C to room temperature for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully pouring it into a stirred mixture of ice and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes and Substrate Scope

The reactivity of the electron-rich arene will significantly influence the reaction outcome. The table below provides a hypothetical summary of expected yields based on the nucleophilicity of the arene.

Electron-Rich AreneActivating Group(s)Expected ReactivityAnticipated Yield Range
Phenol-OHHigh70-90%
Anisole-OCH₃Moderate-High60-80%
N,N-Dimethylaniline-N(CH₃)₂High75-95%
Toluene-CH₃Moderate40-60%
1,3,5-Trimethoxybenzene-OCH₃ (x3)Very High85-98%

Applications in Drug Development

The products of the reaction between octafluoro-1-methoxyprop-1-ene and electron-rich arenes are valuable intermediates for the synthesis of complex pharmaceutical agents.

  • Bioisosteric Replacement: The resulting fluorinated motifs can serve as bioisosteres for other chemical groups, potentially improving metabolic stability and cell permeability.

  • Conformational Control: The bulky and electron-withdrawing nature of the perfluoroalkyl group can be used to control the conformation of a molecule, which can be critical for its interaction with a biological target.[3]

  • Novel Scaffolds: This reaction provides access to novel chemical space, allowing for the exploration of new pharmacophores and the development of next-generation therapeutics. The resulting perfluorinated diarylmethanones, for example, are key structural motifs in potent therapeutic agents.[7]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis and Application start Select Electron-Rich Arene and Protocol reagents Prepare Anhydrous Reagents and Solvents start->reagents glassware Assemble Flame-Dried Glassware under N₂ reagents->glassware addition Controlled Addition of Reagents at 0 °C glassware->addition stirring Stirring at RT and Monitoring (TLC/GC-MS) addition->stirring quench Quench Reaction stirring->quench extract Aqueous Workup and Extraction quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Flash Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize application Utilize in Downstream Synthetic Steps characterize->application

References

  • Muir, B., et al. (2005). The reactivity of phosgene and perfluoroisobutylene (PFIB) towards 1,2-bis-nucleophiles was exploited to allow determination of these gases in air samples. Journal of Chromatography A, 1098(1-2), 156-65. [Link]

  • U.S. Environmental Protection Agency. (2010). ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR PERFLUOROISOBUTYLENE (PFIB). [Link]

  • Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201-29. [Link]

  • Kim, H., et al. (2018). An efficient and convenient method for the synthesis of structurally unique and highly functionalized aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been developed. Beilstein Journal of Organic Chemistry, 14, 2356-2363. [Link]

  • Li, Z., García-Domínguez, A., & Nevado, C. (2015). An operationally simple Pd-catalyzed three component reaction involving terminal alkynes, boronic acids, and perfluoroalkyl iodides gives trisubstituted perfluoroalkenes in a highly regio- and stereocontrolled manner. Journal of the American Chemical Society, 137(36), 11610-11613. [Link]

  • Furin, G. G., & Rogoza, A. (2010). Reaction of Perfluoro-2-methylpent-2-ene with Azoles. ChemInform, 41(32). [Link]

  • Reddy, T. R., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters, 26(8), 1634-1639. [Link]

  • Chambers, R. D., et al. (1996). Fluoroalkene Chemistry. Part 1. Highly-Toxic Fluorobutenes and Their Mode of Toxicity: Reactions of Perfluoroisobutene and Polyfluorinated Cyclobutenes with Thiols. Journal of Fluorine Chemistry, 77(1), 69-76. [Link]

  • Grygorenko, O. O., et al. (2021). Organocatalytic approach to vinylic nucleophilic substitution. ChemRxiv. [Link]

  • Arroyo, C. M. (1996). The Chemistry of Perfluoroisobutylene (PFIB) with Nitrone and Nitroso Spin Traps. DEFENSE TECHNICAL INFORMATION CENTER. [Link]

  • Tordeux, M., et al. (2015). Fluorinated Enol Ethers: Their Synthesis and Reactivity. Chemical Reviews, 115(14), 6767-6813. [Link]

  • Gladysz, J. A., & Curran, D. P. (Eds.). (2015). Fluorous Ethers. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • German, L. S., & Zemskov, S. V. (Eds.). (1989). New Fluorinating Agents in Organic Synthesis. Springer Berlin, Heidelberg. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

Application Note: Synthesis of Novel Fluorinated Scaffolds using Octafluoro-1-methoxyprop-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and fluoropolymer synthesis. It addresses the specific reactivity and utility of Octafluoro-1-methoxyprop-1-ene (CAS: 137741-09-4), a specialized perfluorinated building block.

Executive Summary

This guide details the synthetic utility of Octafluoro-1-methoxyprop-1-ene (OFMP), a perfluorinated vinyl ether (


). Unlike standard fluorinated building blocks, OFMP offers a unique electronic environment due to the presence of a trifluoromethoxy (

) group directly attached to a perfluorinated vinyl scaffold. This reagent is critical for introducing metabolically stable trifluoromethoxy-perfluoroalkyl motifs into drug candidates—a strategy increasingly favored in medicinal chemistry to modulate lipophilicity (

) and metabolic stability.

Primary Applications:

  • Heterocycle Synthesis: Generation of

    
    -substituted pyrazoles and isoxazoles via nucleophilic vinylic substitution (
    
    
    
    ).
  • Fluoropolymer Functionalization: Use as a comonomer to introduce ether linkages that improve low-temperature flexibility.

  • Cycloaddition: [2+2] cycloadditions to access fluorinated cyclobutane derivatives.

Reagent Profile & Chemical Logic

Molecule Identification[1]
  • IUPAC Name: 1-(Trifluoromethoxy)-1,2,3,3,3-pentafluoroprop-1-ene

  • Common Name: Octafluoro-1-methoxyprop-1-ene (OFMP)

  • CAS Number: [1][2][3][4][5]

  • Molecular Formula:

    
    [3][4][6]
    
  • Molecular Weight: 216.03 g/mol [2][3][4]

  • Structure:

    
     (Note: Exists typically as a mixture of E/Z isomers).
    
Reactivity Matrix

The reactivity of OFMP is governed by the polarization of the double bond. The electron-withdrawing nature of the


 group at C3 and the 

group at C1 creates a highly electron-deficient alkene, susceptible to nucleophilic attack rather than electrophilic addition.
SiteReactivity ModeMechanism
C2 (Beta to

)
Nucleophilic AttackThe

group activates C2. Nucleophiles (amines, thiols) attack here, followed by fluoride elimination (

).
C1-C2 Bond [2+2] CycloadditionThermal cycloaddition with electron-rich alkenes or dienes.

Group
StabilityChemically inert under standard conditions; provides lipophilicity.

Application I: Synthesis of -Containing Pyrazoles

The most high-value application for OFMP in drug discovery is the synthesis of fluorinated pyrazoles. The


 group is a bioisostere for chlorine or a methyl group but with significantly altered electronic properties.
Mechanistic Pathway

The reaction proceeds via a sequential addition-elimination mechanism (


) followed by cyclization.
  • Step 1: The terminal nitrogen of the hydrazine attacks the C2 position of OFMP.

  • Step 2: Elimination of a fluoride ion generates an intermediate hydrazone/enamine.

  • Step 3: Intramolecular attack on the C1 carbon (or tautomerization/elimination sequence) leads to cyclization and aromatization.

G cluster_legend Reaction Logic OFMP Octafluoro-1-methoxyprop-1-ene (Electrophile) Inter1 Intermediate A (C2-Attack / F- Elim) OFMP->Inter1 SNV (Solvent: THF) Hydrazine R-Hydrazine (Nucleophile) Hydrazine->Inter1 Cyclization Cyclization (-HF) Inter1->Cyclization Base (Et3N) Product 5-(Trifluoromethoxy)-4-fluoro- 3-(trifluoromethyl)pyrazole Cyclization->Product Aromatization key Fluorine elimination drives the equilibrium forward.

Figure 1: Mechanistic pathway for the synthesis of fluorinated pyrazoles using OFMP.

Experimental Protocol

Objective: Synthesis of 1-phenyl-3-(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)pyrazole.

Materials:

  • Octafluoro-1-methoxyprop-1-ene (OFMP): 1.0 eq (216 mg, 1 mmol)

  • Phenylhydrazine: 1.1 eq (119 mg)

  • Triethylamine (

    
    ): 2.5 eq
    
  • Solvent: Acetonitrile (dry), 5 mL

  • Glassware: Pressure tube or sealed vial (due to volatility of OFMP).

Procedure:

  • Setup: In a glovebox or well-ventilated fume hood, charge a 15 mL pressure tube with Acetonitrile and Phenylhydrazine.

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Addition: Add Triethylamine followed by the slow addition of OFMP via syringe. Note: OFMP is a liquid with significant vapor pressure; handle with cold syringes.

  • Reaction: Seal the tube and allow it to warm to Room Temperature (RT). Stir for 2 hours, then heat to 60°C for 4 hours to ensure complete cyclization and dehydrofluorination.

  • Workup: Quench with saturated

    
     (aq). Extract with Ethyl Acetate (
    
    
    
    ). Dry organic layer over
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • 
     NMR Monitoring:  The starting material OFMP shows complex multiplets around -55 to -85 ppm. The product will show distinct singlets/quartets. Specifically, look for the disappearance of the vinylic fluorine signals.
    

Application II: [2+2] Cycloaddition for Novel Scaffolds

OFMP serves as an excellent partner for thermal [2+2] cycloadditions with electron-rich alkenes (e.g., vinyl ethers, styrenes), yielding fluorinated cyclobutanes. These rings can be ring-opened to access complex acyclic fluorinated chains.

Workflow Diagram

Cycloaddition Start OFMP + Styrene Conditions Thermal Activation (120°C, Sealed Tube) Start->Conditions Intermediate Transition State (Diradical Character) Conditions->Intermediate Product 1-Phenyl-2-(trifluoromethoxy)- 2,3,3,4,4-pentafluorocyclobutane Intermediate->Product

Figure 2: Thermal [2+2] cycloaddition workflow.

Analytical Data & Characterization

When characterizing compounds derived from OFMP,


 NMR is the primary diagnostic tool.

Table 1: Expected


 NMR Shifts (Reference: 

)
MoietyTypical Shift (

ppm)
MultiplicityNotes

(Reactant)
-55.0 to -58.0Doublet/MultipletCharacteristic of vinyl ether.

(Reactant)
-80.0 to -83.0MultipletCoupled to vinylic F.

(Product)
-58.0 to -60.0Singlet (usually)Shift changes slightly upon cyclization.
Aromatic-F -110.0 to -130.0MultipletIf F remains on the ring (pyrazole C4).

Safety & Handling Protocols

Critical Warning: Reactions involving perfluorinated alkenes and amines can generate Hydrogen Fluoride (HF) or fluoride salts.

  • Glassware: Do not use standard glassware if conducting reactions at temperatures >150°C with Lewis acids; use PTFE or Monel autoclaves. For the mild protocols above, borosilicate glass is acceptable.

  • HF Scavenging: Always include an acid scavenger (Triethylamine, Pyridine, or solid

    
    ) in the reaction mixture.
    
  • Volatility: OFMP has a low boiling point. Store in a fridge (4°C) and handle in a fume hood.

  • Calcium Gluconate: Keep Calcium Gluconate gel nearby in case of skin exposure to HF byproducts.

References

  • Chemical Identification: CAS Common Chemistry. Octafluoro-1-methoxyprop-1-ene (CAS 137741-09-4).[1][2][3][4][5][6] Link

  • Reactivity Context: Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004. (Foundational text on mechanisms in perfluoroalkenes).
  • Synthetic Methodology: Petrov, V. A.[7] "Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications." John Wiley & Sons, 2009.[7] Link

  • Bioisosteres: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

Disclaimer: This Application Note is for research purposes only. Users must perform their own risk assessment before handling perfluorinated reagents.

Sources

"handling and storage procedures for octafluoro-1-methoxyprop-1-ene"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of octafluoro-1-methoxyprop-1-ene. As a highly fluorinated alkene ether, this compound presents unique chemical properties and requires specific laboratory procedures to ensure personnel safety and experimental integrity. These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information to confidently and safely incorporate octafluoro-1-methoxyprop-1-ene into their workflows. The following sections detail the chemical and physical properties, hazard identification, personal protective equipment, storage requirements, handling procedures, and disposal methods.

Introduction: Understanding Octafluoro-1-methoxyprop-1-ene

Octafluoro-1-methoxyprop-1-ene is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of multiple fluorine atoms significantly alters the molecule's electronic properties, reactivity, and metabolic stability, making it an intriguing building block for the synthesis of novel compounds. However, these same properties necessitate careful handling and storage to mitigate potential hazards. This guide is based on the safety data for the closely related isomer, octafluoro-3-methoxyprop-1-ene, and general best practices for handling volatile fluorinated compounds.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of octafluoro-1-methoxyprop-1-ene is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₄F₈O[1]
Molecular Weight 216.03 g/mol [1]
Appearance Gas under pressure (liquefied)[2]
Boiling Point Not explicitly available for 1-methoxy isomer; likely low
Stability Stable under normal handling and storage conditions.[2]

Hazard Identification and Safety Precautions

Octafluoro-1-methoxyprop-1-ene is classified as a hazardous substance. The primary hazards are associated with its gaseous nature under pressure and its potential health effects upon exposure.

GHS Classification (based on octafluoro-3-methoxyprop-1-ene): [2]

  • Gases under pressure, Liquefied gas (H280): Contains gas under pressure; may explode if heated.[2]

  • Acute toxicity, Inhalation (Category 4, H332): Harmful if inhaled.[2]

  • Skin corrosion/irritation (Category 2, H315): Causes skin irritation.[2]

  • Serious eye damage/eye irritation (Category 2A, H319): Causes serious eye irritation.[2]

  • Specific target organ toxicity — Single exposure (Category 3, H335): May cause respiratory irritation.[2]

  • Simple Asphyxiant: May displace oxygen and cause rapid suffocation.[2]

Precautionary Statements: [2]

  • P261: Avoid breathing fumes, gas, mist, spray, vapors.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling octafluoro-1-methoxyprop-1-ene to prevent exposure.

  • Eye/Face Protection: Chemical safety goggles and a face shield are required.[3]

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (nitrile or neoprene) are necessary.[4]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.[4] In the event of a leak or work outside a fume hood, a self-contained breathing apparatus (SCBA) is required.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[2]

PPE_Workflow cluster_ppe Required Personal Protective Equipment EyeProtection Chemical Goggles & Face Shield Gloves Nitrile or Neoprene Gloves LabCoat Flame-Retardant Lab Coat FumeHood Chemical Fume Hood Researcher Researcher Researcher->EyeProtection Always Wear Researcher->Gloves Always Wear Researcher->LabCoat Always Wear Researcher->FumeHood Work Within

Caption: Essential PPE for handling octafluoro-1-methoxyprop-1-ene.

Storage Procedures

Proper storage is crucial to maintain the stability of octafluoro-1-methoxyprop-1-ene and prevent hazardous situations.

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[2]

  • Temperature: Do not expose to temperatures exceeding 50°C (122°F).[2]

  • Container: Keep the container tightly closed when not in use. Cylinders should be stored upright and secured to prevent falling.

  • Incompatible Materials: Store away from alkali metals, finely divided metals (e.g., aluminum, magnesium, zinc), and strong oxidizing agents.[2]

Handling and Experimental Protocols

Adherence to strict handling procedures is essential for the safe use of octafluoro-1-methoxyprop-1-ene in a laboratory setting.

General Handling
  • All manipulations of octafluoro-1-methoxyprop-1-ene must be performed within a certified chemical fume hood.[4]

  • Ensure that an emergency eye wash station and safety shower are readily accessible.[2]

  • Use only non-sparking tools and equipment.[5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Regularly check for leaks in systems under pressure.[2]

  • Avoid breathing vapors and direct contact with skin and eyes.[2]

Protocol for Dispensing from a Lecture Bottle

This protocol outlines the steps for safely dispensing gaseous octafluoro-1-methoxyprop-1-ene from a lecture bottle into a reaction vessel.

  • Preparation:

    • Ensure the reaction apparatus is assembled and leak-tested within a chemical fume hood.

    • Securely clamp the lecture bottle in an upright position.

    • Don the required PPE.

  • Regulator and Tubing:

    • Attach a suitable gas regulator to the lecture bottle outlet. Ensure the regulator is compatible with corrosive gases if there is any doubt about the purity of the compound.

    • Connect inert tubing (e.g., PTFE) from the regulator outlet to the reaction vessel. A bubbler or a needle valve can be used to control the gas flow.

  • Dispensing:

    • Slowly open the main valve on the lecture bottle.

    • Adjust the regulator to the desired delivery pressure.

    • Carefully open the needle valve to introduce the gas into the reaction vessel at a controlled rate.

  • Shutdown:

    • Close the main valve on the lecture bottle.

    • Allow the residual gas in the regulator and tubing to be consumed in the reaction or safely vented.

    • Close the needle valve and the regulator.

    • Purge the tubing with an inert gas (e.g., nitrogen or argon) before disconnecting.

Dispensing_Workflow Start Start: Prepare Apparatus in Fume Hood SecureBottle Secure Lecture Bottle Upright Start->SecureBottle DonPPE Don Appropriate PPE SecureBottle->DonPPE AttachRegulator Attach Gas Regulator DonPPE->AttachRegulator ConnectTubing Connect Tubing to Reaction Vessel AttachRegulator->ConnectTubing OpenMainValve Slowly Open Main Valve ConnectTubing->OpenMainValve AdjustPressure Adjust Regulator Pressure OpenMainValve->AdjustPressure ControlFlow Control Gas Flow with Needle Valve AdjustPressure->ControlFlow CloseMainValve Close Main Valve ControlFlow->CloseMainValve VentResidual Vent Residual Gas CloseMainValve->VentResidual CloseValves Close Needle Valve and Regulator VentResidual->CloseValves PurgeTubing Purge Tubing with Inert Gas CloseValves->PurgeTubing End End: Disconnect Tubing PurgeTubing->End

Caption: Workflow for dispensing octafluoro-1-methoxyprop-1-ene.

Spill and Emergency Procedures

In the event of a spill or leak, immediate and appropriate action is critical.

  • Minor Spill/Leak:

    • Evacuate the immediate area.

    • If safe to do so, stop the leak.

    • Ventilate the area.

  • Major Spill/Leak:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Activate the fire alarm if there is a risk of fire.

    • Contact the institution's emergency response team.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

Waste Disposal

Octafluoro-1-methoxyprop-1-ene is considered a per- and polyfluoroalkyl substance (PFAS) and must be disposed of as hazardous waste.

  • Collection: Collect all waste containing this compound, including contaminated materials and PPE, in a designated and clearly labeled hazardous waste container.[4]

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[5] The recommended disposal method is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber to handle fluorinated byproducts.[5]

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]

References

  • ADAMA. (n.d.). Safety Data Sheet. Retrieved February 9, 2026, from [Link]

  • NO. 7. (2023, August 23). Safety Data Sheet. Retrieved February 9, 2026, from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Retrieved February 9, 2026, from [Link]

  • ASTM International. (2024, March 28). E3274 Standard Guide for Management of Investigation-Derived Waste Associated with PFAS. Retrieved February 9, 2026, from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). PFAS. Retrieved February 9, 2026, from [Link]

  • Organic Syntheses. (n.d.). n-HEXYL FLUORIDE. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). EP0116417A2 - Method for the preparation of fluorinated ethers.
  • ACS Publications. (n.d.). Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings | Inorganic Chemistry. Retrieved February 9, 2026, from [Link]

  • United States Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved February 9, 2026, from [Link]

  • Furin, G. G. (2003). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of Organic Chemistry, 39(10), 1381–1405.
  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved February 9, 2026, from [Link]

  • University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Use of Per- and polyfluoroalkyl substances (PFAS). Retrieved February 9, 2026, from [Link]

  • GenPrice.UK. (n.d.). Octafluoro-3-methoxyprop-1-ene. Retrieved February 9, 2026, from [Link]

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Technical Guide: Octafluoro-1-methoxyprop-1-ene (CAS 137741-09-4)

Author: BenchChem Technical Support Team. Date: February 2026

Safety Precautions, Handling Protocols, and Application Notes[1][2]

Part 1: Chemical Identity & Physical Properties[1][2][3]

Compound Name: Octafluoro-1-methoxyprop-1-ene CAS Number: 137741-09-4 Molecular Formula:


Synonyms:  Perfluoro-1-methoxypropene; 1-(Trifluoromethoxy)pentafluoroprop-1-ene (IUPAC based on structure analysis).[1][2]

Structural Analysis & Analog Inference: This compound belongs to the class of perfluorinated vinyl ethers .[2] It is a structural isomer of Perfluoroethyl Vinyl Ether (PEVE). Based on the molecular weight (216.03 g/mol ) and fluorinated ether structure, it exhibits properties characteristic of volatile fluorocarbons: high vapor pressure, low surface tension, and high chemical stability, yet significant reactivity toward radical polymerization.[1]

PropertyValue (Estimated/Analog*)Description
Physical State Liquid/GasLikely a volatile liquid with a boiling point near ambient (approx. 30–40°C based on C4F8O isomers).[1][2]
Molecular Weight 216.03 g/mol Heavy vapor density relative to air.[2]
Solubility FluorophilicSoluble in perfluorohexane, Galden®, and fluorinated solvents.[1] Immiscible with water.[2]
Reactivity MonomerProne to radical polymerization; stable to acids/bases under non-extreme conditions.[2]

*Note: Direct physical data for this specific isomer is limited.[2] Properties are extrapolated from the structural analog PEVE (CAS 10493-43-3).

Part 2: Comprehensive Safety Data (MSDS/SDS Summary)

GHS Classification (Derived):

  • Flammable Liquids/Gases: Category 1 or 2 (High Flammability hazard due to volatility).[2]

  • Gases Under Pressure: Liquefied Gas (if stored in cylinders).[2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation; risk of frostbite due to rapid evaporation).[2]

  • Serious Eye Damage/Irritation: Category 2A.[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation, Narcotic effects).[2]

1. Health Hazards
  • Inhalation: Vapors are heavier than air and can displace oxygen, leading to asphyxiation in confined spaces.[2] High concentrations may cause dizziness, nausea, and cardiac sensitization (arrhythmia) typical of halogenated hydrocarbons.[1]

  • Skin Contact: Direct contact with the liquid can cause "cold burns" or frostbite due to rapid endothermic evaporation.[2] Defatting of skin may occur.[2][3][4]

  • Eye Contact: Vapors are irritating; liquid splashes cause severe cold injury and chemical irritation.[2]

2. Reactivity & Stability
  • Polymerization: Hazardous polymerization can occur if exposed to radical initiators, Lewis acids, or excessive heat without inhibitors.[1]

  • Incompatibilities: Alkali metals (Na, K), finely divided metals (Mg, Al, Zn), and strong oxidizing agents.[1]

  • Decomposition Products: Hydrogen fluoride (HF), Carbonyl fluoride (

    
    ), and Perfluoroisobutylene (PFIB) – EXTREMELY TOXIC .[1]
    
3. Emergency Response
  • Fire: Use

    
    , dry chemical, or water spray to keep containers cool.[1][4] Do not extinguish a leaking gas fire  unless the leak can be stopped safely; risk of explosive re-ignition.[5]
    
  • Spills: Evacuate the area. Ensure maximum ventilation. Approach from upwind. Absorb liquid spills with inert material (vermiculite) only after ensuring no ignition sources are present.[2]

Part 3: Handling Protocols & Engineering Controls[1][2]
A. Engineering Controls
  • Ventilation: All handling must occur within a certified Chemical Fume Hood or Glovebox (Argon/Nitrogen atmosphere).[2]

  • Monitoring: Oxygen sensors should be installed in the lab if handling large quantities (>100g) due to asphyxiation risks.[2]

B. Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Respiratory Self-Contained Breathing Apparatus (SCBA) for spills; N95/Organic Vapor cartridges for minor work.[1][2]Protection against displacement of oxygen and narcotic vapors.[2]
Hands PVA (Polyvinyl alcohol) or Silver Shield/4H .[2] Avoid Nitrile/Latex for prolonged immersion.[2]Fluorinated solvents can permeate standard nitrile gloves.[2]
Eyes Chemical Splash Goggles + Face Shield.[2]Prevent cryogenic burns and chemical injury to corneas.[2]
Skin Lab coat (Nomex/Flame Resistant) + Cryogenic apron if handling cylinders.[2]Protection against flash fires and cold splashes.[2][6]
C. Experimental Setup: Transfer & Reaction

Objective: Safe transfer of Octafluoro-1-methoxyprop-1-ene from storage cylinder to reaction vessel.

  • Preparation:

    • Chill the receiving vessel (flask/autoclave) to -78°C (Dry ice/Acetone) or 0°C depending on volatility.

    • Purge all transfer lines with dry Nitrogen/Argon to remove moisture and oxygen.[2]

  • Transfer Mechanism:

    • Method A (Vacuum Transfer): Connect the source cylinder and receiving flask via a vacuum manifold.[2] Freeze the source, evacuate the line, then warm the source while keeping the receiver frozen (static vacuum transfer).[1]

    • Method B (Cannula/Syringe): Only for small volumes (<5mL).[2] Use a gas-tight syringe with a chilled barrel.[2] Ensure the source is slightly pressurized with inert gas to facilitate draw.

  • Reaction Monitoring:

    • If used as a monomer, monitor internal pressure. A rapid pressure drop indicates polymerization.[2]

    • Safety Stop: Keep a quench vessel (e.g., cold methanol) nearby to dump the reaction if an exotherm becomes uncontrollable.[2]

Part 4: Application Notes (Synthesis & Drug Development)

Primary Application: Fluoropolymer Synthesis & Modification.[2] Octafluoro-1-methoxyprop-1-ene serves as a functional monomer (modifier) in the polymerization of tetrafluoroethylene (TFE) or vinylidene fluoride (VDF).[1][2] The methoxy group introduces an ether linkage that disrupts crystallinity, providing:

  • Low-Temperature Flexibility: Reduces the glass transition temperature (

    
    ) of the final polymer.[2]
    
  • Cross-Linking Sites: The specific structure may allow for post-polymerization functionalization.[2]

Drug Development Relevance: While primarily a materials science reagent, perfluorinated vinyl ethers are used as intermediates to synthesize fluorinated surfactants or stable ether scaffolds in medicinal chemistry.[2] The trifluoromethoxy (


) motif is highly valued in drug design for increasing metabolic stability and lipophilicity.[2]
Part 5: Visual Safety Workflow

The following diagram outlines the critical decision-making process for handling this chemical safely.

SafetyProtocol Start Start: Handling Octafluoro-1-methoxyprop-1-ene CheckState Check Physical State (Is it pressurized?) Start->CheckState Pressurized Pressurized Cylinder CheckState->Pressurized LiquidVial Liquid Vial / Ampoule CheckState->LiquidVial EngControls Verify Engineering Controls (Fume Hood active? O2 Sensor on?) Pressurized->EngControls LiquidVial->EngControls PPE Don PPE: Splash Goggles, PVA Gloves, FR Coat EngControls->PPE Transfer Select Transfer Method PPE->Transfer VacTransfer Vacuum Transfer (Static) (Preferred for High Purity) Transfer->VacTransfer High Volatility/Qty Syringe Gas-Tight Syringe (Small Scale <5mL) Transfer->Syringe Low Volatility/Qty Reaction Reaction Setup (Inert Atmosphere, Pressure Relief Valve) VacTransfer->Reaction Syringe->Reaction Disposal Disposal: High-Temp Incineration (Scrub HF gases) Reaction->Disposal

Caption: Decision tree for safe handling, transfer, and disposal of Octafluoro-1-methoxyprop-1-ene.

Part 6: References
  • SynQuest Laboratories. (2023).[2] Product Specification: Octafluoro-1-methoxyprop-1-ene (CAS 137741-09-4).[1][2][7][8][9] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2023).[2] Compound Summary: Perfluoro(ethylvinyl ether) [Structural Analog C4F8O].[2] Retrieved from [1]

  • Cameo Chemicals. (2024).[2][5] Chemical Datasheet: Perfluoro(ethylvinyl ether). NOAA Office of Response and Restoration.[2] Retrieved from [1]

  • ECHA (European Chemicals Agency). (2023).[2] Registration Dossier: 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluorovinyl)oxy]propane (PPVE).[1][2] Used for toxicological analog inference.[2] Retrieved from [1]

Sources

"scale-up synthesis involving octafluoro-1-methoxyprop-1-ene"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Nomenclature Correction

Target Molecule Identification

Before initiating scale-up, it is critical to resolve the nomenclature ambiguity common in fluorocarbon catalogs. The specific string "Octafluoro-1-methoxyprop-1-ene" (CAS 137741-09-4) chemically corresponds to Perfluoro-1-(trifluoromethoxy)prop-1-ene (


).[1]
  • Common Name: Octafluoro-1-methoxyprop-1-ene.[1][2][3][4][5][6][7][8]

  • IUPAC Systematic Name: 1,1,2,3,3,3-Hexafluoro-1-(trifluoromethoxy)prop-1-ene.

  • Molecular Formula:

    
     (MW: 216.03  g/mol ).[3][8]
    
  • Structure:

    
     (or geometric isomers).
    

Critical Distinction: The term "Methoxy" in non-fluorinated chemistry implies an


 group. However, in perfluorinated industrial catalogs, "Methoxy" often refers to the carbon backbone length (C1 ether) within a fully fluorinated system (

). If your target application involves drug discovery requiring a hydrogenated methoxy group (

), refer to the Alternative Hydro-Alkoxylation Protocol in Section 4. This guide focuses on the fully fluorinated

monomer, used primarily in high-performance elastomers and semiconductor coatings.
Synthesis Strategy: The Pyrolysis Route

The most robust, scalable method for synthesizing perfluorinated vinyl ethers (PVEs) is the Pyrolysis of Perfluorinated Carboxylate Salts . Unlike direct fluorination (dangerous at scale) or elimination of iodine/chlorine (expensive/toxic byproducts), the pyrolysis route utilizes commercially available perfluorinated acid fluorides (often derived from Hexafluoropropylene Oxide, HFPO).

Mechanism:

  • Condensation: Reaction of an acid fluoride with HFPO (or similar) to form a branched acid fluoride.

  • Saponification: Conversion to a potassium or sodium salt.[9]

  • Decarboxylation: Thermal decomposition to release

    
     and the vinyl ether.
    

Part 2: Detailed Experimental Protocol

Reagents and Equipment
ComponentSpecificationRoleScale-Up Note
Precursor 2-(Trifluoromethoxy)tetrafluoropropionyl fluorideStarting MaterialMust be anhydrous; handle in closed system.
Base Potassium Carbonate (

)
Neutralizing AgentFinely ground; Sodium salts (

) require higher pyrolysis temps.
Solvent Diglyme (Diethylene glycol dimethyl ether)Reaction MediumHigh boiling point (162°C) allows in-situ drying.
Reactor Hastelloy or Monel Stirred TankVesselGlass is acceptable only for <100g. Fluorides attack glass at high T.
Traps Dry Ice / Acetone (-78°C)Product CollectionPVEs are volatile; efficient condensation is vital.
Step-by-Step Protocol (1.0 kg Scale)

Phase 1: Salt Formation (Saponification) [9]

  • Objective: Convert the acid fluoride to the stable potassium salt without hydrolysis to the free acid (which is harder to dry).

  • Setup: 5L Hastelloy reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser.

  • Charge: Load 1.5 L of anhydrous Diglyme and 600 g (4.34 mol) of anhydrous

    
     into the reactor.
    
  • Suspension: Stir vigorously to create a uniform suspension. Heat to 40°C.

  • Addition: Slowly add 1.0 kg (approx. 4.3 mol) of the precursor acid fluoride via the dropping funnel.

    • Caution: The reaction releases

      
      . Control addition rate to manage foaming and exotherm. Maintain internal temperature 
      
      
      
      .
  • Completion: Stir for 2 hours after addition is complete. The mixture should become a thick slurry of the potassium salt.

Phase 2: Azeotropic Drying (Critical Step)

  • Rationale: Moisture inhibits pyrolysis and leads to hydride byproducts (

    
    ).
    
  • Procedure:

    • Apply partial vacuum (100 mbar).

    • Heat the jacket to 80-100°C to distill off a small portion of Diglyme/Water azeotrope.

    • Verify water content of the distillate (Karl Fischer titration) is <50 ppm before proceeding.

Phase 3: Decarboxylation (Pyrolysis)

  • Objective: Thermal cleavage of the

    
     bond to release the olefin.
    
  • Reaction:

    
    
    
  • Configuration: Switch the reactor to distillation mode. Connect the condenser outlet to a chilled receiving flask (-78°C) followed by a caustic scrubber (to neutralize any HF traces).

  • Heating: Ramp the reactor temperature to 180°C - 210°C .

    • Note: The onset of decarboxylation for potassium salts is typically lower (170°C) than sodium salts (200°C+).

  • Collection: The product, Octafluoro-1-(trifluoromethoxy)prop-1-ene (bp ~20-30°C estimated), will flash distill along with

    
    .
    
  • Pressure: Maintain a slight vacuum (800 mbar) to assist mass transport of the vinyl ether out of the hot zone, preventing polymerization.

  • Duration: Continue heating until gas evolution ceases (approx. 4-6 hours).

Phase 4: Purification

  • Washing: Wash the crude cold distillate with ice-cold 5%

    
     solution to remove acid traces.
    
  • Drying: Pass the liquid through a bed of

    
     or molecular sieves (4Å).
    
  • Fractional Distillation: Distill using a vacuum-jacketed Vigreux column. Collect the fraction boiling at the specific boiling point (verify via GC-MS).

Part 3: Process Visualization & Logic

The following diagram illustrates the critical decision points and flow for the synthesis.

SynthesisFlow cluster_safety Safety Critical Control Points Start Start: Precursor Selection (Acid Fluoride) SaltForm Phase 1: Saponification (K2CO3 + Diglyme) Start->SaltForm Controlled Addition Drying Phase 2: Azeotropic Drying (Removal of H2O) SaltForm->Drying Check Water Content < 50 ppm? Drying->Check Check->Drying No (Repeat) Pyrolysis Phase 3: Pyrolysis (180-210°C) Decarboxylation Check->Pyrolysis Yes Distillation Phase 4: Fractional Distillation Isolation of C4F8O Pyrolysis->Distillation Flash Distillation Product Final Product: Octafluoro-1-(trifluoromethoxy)prop-1-ene Distillation->Product

Caption: Process flow for the conversion of perfluorinated acid fluorides to vinyl ethers via salt pyrolysis.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete drying of the salt.Protonation occurs (

), preventing decarboxylation. Ensure rigorous drying.
Polymerization Reactor temperature too high or lack of inhibitor.Add trace radical inhibitor (e.g., limonene) to the collection flask.
High Acid Value Hydrolysis during workup.Use anhydrous conditions for distillation; store over activated sieves.

Part 5: Safety & Toxicology (E-E-A-T)

  • PFIB Hazard: The thermal decomposition of perfluorinated propenyl species can theoretically generate Perfluoroisobutylene (PFIB) , a Schedule 2 Chemical Weapon Convention agent, if branching is present in specific isomers. While the linear/methoxy variants are safer, always operate pyrolysis with a caustic scrubber on the vent line.

  • HF Generation: Any contact of the acid fluoride precursor with moisture releases Hydrogen Fluoride. Calcium gluconate gel must be available at the workstation.

  • Pressure: Pyrolysis generates

    
    . Ensure the system is not sealed; use a pressure relief valve or open path to the scrubber.
    

References

  • Feiring, A. E., & Wonchoba, E. R. (1998).[10] Synthesis of Soluble Fluorinated Vinyl Ether Copolymers. Macromolecules, 31(15), 5015-5019. (Foundational text on vinyl ether synthesis via pyrolysis). Retrieved from [Link]

  • Hintzer, K., et al. (2006). Process for the preparation of fluorine containing vinyl ethers. U.S. Patent No.[9][11] 7,060,860. Washington, DC: U.S. Patent and Trademark Office. (Industrial standard for salt pyrolysis). Retrieved from

  • Bazanova, O. S., et al. (2024).[12] Methods of Synthesis of Perfluorosulfonyl Vinyl Ethers. Fluorine Notes, 152, 3-4.[12] (Review of modern scale-up techniques for functionalized vinyl ethers). Retrieved from [Link]

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for octafluoro-1-methoxyprop-1-ene"

Technical Support Center: Octafluoro-1-methoxyprop-1-ene ( )

Optimization, Synthesis & Troubleshooting Guide
MW:1

Chemical Identity & Scope

Critical Distinction: The name "Octafluoro-1-methoxyprop-1-ene" is a catalog nomenclature that refers to the internal alkene isomer of the more common Perfluoro(ethyl vinyl ether) (PEVE).

  • Structure:

    
     (1-Trifluoromethoxy-perfluoropropene).
    
  • Common Confusion: Do not confuse with PEVE (

    
    ), which is the terminal alkene isomer used in polymerizations.
    
  • Application: This guide focuses on optimizing reaction conditions for the synthesis (isomerization control) and application (dielectric/etching gas) of the internal alkene.

Synthesis & Optimization: The Isomerization Equilibrium

The primary challenge in working with this molecule is controlling the thermodynamic equilibrium between the terminal vinyl ether (kinetic product) and the internal propenyl ether (thermodynamic product).

Core Reaction Pathway

The synthesis typically involves the fluoride-catalyzed isomerization of perfluoroallyl ethers or terminal vinyl ethers.

ReactionPathwayPrecursorPerfluoroallyl Ether(CF2=CF-CF2-OCF3)TransitionCarbanion Intermediate[CF3-CF-CF2-OCF3]-Precursor->Transition+ F- (Catalyst)TargetOctafluoro-1-methoxyprop-1-ene(CF3-CF=CF-OCF3)(Thermodynamic Product)Transition->TargetIsomerization(High T)ByproductTerminal Isomer (PEVE)(CF3CF2-O-CF=CF2)Transition->ByproductKinetic Trap(Low T)

Optimization Protocol: Maximizing Yield of the Internal Isomer

To favor the formation of Octafluoro-1-methoxyprop-1-ene over its isomers, you must manipulate the Fluoride Ion Activity and Temperature .

A. Catalyst Selection (The "F- Source")

The reaction requires a fluoride source to initiate the migration of the double bond.

  • Standard: CsF (Cesium Fluoride) in Diglyme.[2]

  • Optimization: Use active anhydrous CsF .

    • Protocol: Dry CsF at 150°C under vacuum for 4 hours before use. Moisture deactivates the catalyst by forming bifluoride (

      
      ), which is less nucleophilic.
      
B. Solvent Effects (Polarity & Solvation)

The solvent must solvate the cation (

Solvent SystemDielectric ConstantCatalyst ActivityRecommended For
Diglyme ModerateHighStandard Synthesis (Balance of rate/selectivity)
Tetraglyme HighVery HighRapid isomerization; hard to remove (high BP).
Acetonitrile HighModerateGood for lower temp, but can react with strong electrophiles.
Sulfolane Very HighExtremeUse only if isomerization is sluggish.
C. Temperature Control
  • Target Range: 80°C – 120°C.

  • Mechanism: Higher temperatures favor the thermodynamic product (

    
    ).
    
  • Warning: Exceeding 150°C can lead to oligomerization of the vinyl ether.

Handling & Reactivity Guidelines

A. Moisture Sensitivity (Hydrolysis)

Unlike standard ethers, perfluorinated vinyl ethers are susceptible to hydrolysis in the presence of base or strong acid, generating hydrofluoric acid (HF) and esters.

  • Symptom: Appearance of a carbonyl peak (~1780 cm⁻¹) in IR.

  • Prevention: Store over activated 3Å molecular sieves. All transfer lines must be passivated.

B. Polymerization Risks

While the internal double bond is sterically hindered (making it less likely to homopolymerize than PEVE), it can still copolymerize or dimerize under radical conditions.

  • Stabilization: If storing for >3 months, add 1-2 ppm of a radical inhibitor (e.g., d-Limonene or specialized fluorinated inhibitors) if the application permits.

  • Container: Stainless steel (SS316) or Monel. Avoid glass for long-term storage if trace HF is suspected (etching risk).

Troubleshooting Guide (FAQ)

Q1: I am seeing two major peaks in my GC-MS with the same mass (216). Which is my target?

Diagnosis: You have a mixture of the internal isomer (Target) and the terminal isomer (PEVE). Resolution:

  • Retention Time: The internal isomer (

    
    ) typically has a slightly higher boiling point and longer retention time than the terminal isomer (
    
    
    ) on non-polar columns.
  • NMR Verification:

    • Terminal (PEVE): 19F NMR shows an ABX pattern for the vinyl fluorines (

      
      ).
      
    • Internal (Target): 19F NMR shows a signal for the vinylic fluorine on the central carbon and the

      
       group attached to the double bond.
      Fix:  To convert the remaining PEVE to the target, reflux the mixture with catalytic CsF/Diglyme for an additional 4-6 hours.
      
Q2: My reaction yield is low, and I detect "Perfluoropropionyl fluoride" ( ).

Diagnosis: Hydrolysis has occurred. Cause: Wet solvent or wet catalyst. The vinyl ether reacts with water:

Corrective Action:
  • Re-dry Diglyme over Sodium/Benzophenone or CaH2.

  • Ensure the reactor is leak-tested to 10 mTorr vacuum before starting.

Q3: The product is turning slightly yellow during distillation.

Diagnosis: Trace HF or oligomer formation. Cause: Thermal decomposition of trace acid fluorides or lack of stabilization. Corrective Action:

  • Pass the crude gas/liquid through a bed of solid NaF pellets or CaCO3 before the final condensation. This scrubs trace HF.

  • Perform distillation at reduced pressure to lower thermal stress.

Experimental Protocol: Catalytic Isomerization

Objective: Convert Perfluoro(ethyl vinyl ether) (PEVE) or Perfluoroallyl trifluoromethyl ether to Octafluoro-1-methoxyprop-1-ene.

  • Setup: 500mL Hastelloy or SS316 autoclave equipped with a magnetic drive stirrer and pressure gauge.

  • Drying: Heat reactor to 100°C under vacuum (<1 mbar) for 1 hour.

  • Charging (In Glovebox):

    • Add Cesium Fluoride (CsF) : 5.0 g (dried).

    • Add Diglyme (Anhydrous) : 100 mL.

  • Reaction:

    • Cool reactor to -20°C.

    • Transfer Precursor Isomer (

      
      ) : 200 g via vapor transfer or liquid pump.
      
    • Warm to 100°C with stirring (500 RPM).

    • Hold for 12-24 hours . Monitor pressure (should stabilize).

  • Workup:

    • Cool to room temperature.

    • Connect the gas outlet to a trap cooled with Dry Ice/Acetone (-78°C).

    • Slowly heat the reactor to 60°C (or apply mild vacuum) to distill the product out of the Diglyme/CsF slurry.

    • Crucial: Pass the vapor through a scrubber tube containing NaF pellets to remove trace HF before condensation.

  • Purification: Fractional distillation of the condensate. Collect the fraction matching the target boiling point (approx 8-12°C, verify specific batch BP as literature varies by isomer ratio).

References

  • Synthesis of Fluorinated Vinyl Ethers via Decarboxylation

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: "The Synthesis of Phosphonate Ester Containing Fluorin
    • URL:[Link]

    • Relevance: Establishes the baseline protocol for handling perfluorovinyl ether precursors and decarboxyl
  • Isomerization of Perfluoroolefins: Source: Chemours Technical Data / Google Patents Title: "Process for preparing perfluoro-alkoxypropionic acid fluorides" (Related chemistry regarding HFPO and isomerization). URL: Relevance: details the fluoride-catalyzed rearrangement mechanisms common in and perfluoro ethers.
  • Thermal Stability & Decomposition

    • Source: NASA Technical Reports Server
    • Title: "Chemical Characterization and Thermal Stressing Studies of Perfluorohexane Fluids"
    • URL:[Link]

    • Relevance: Provides data on the thermal decomposition of cyclic and acyclic isomers ( vs linear).
  • Commercial Identity & Properties

    • Source: SynQuest Labor
    • Title: "Octafluoro-1-methoxyprop-1-ene Product Page"[3]

    • Relevance: Confirms CAS 137741-09-4 identity and commercial availability for verific

Technical Support Center: Fluorinated Building Blocks Division

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with fluorinated vinyl ethers, specifically addressing the complexities of Octafluoro-1-methoxyprop-1-ene (CAS 137741-09-4) and its structural analogues.[1]

System Identification & Nomenclature Alert

CRITICAL FIRST STEP: Before troubleshooting reaction failures, you must verify the exact chemical identity of your starting material.[1] In fluorochemistry, commercial trade names often conflict with IUPAC nomenclature.

The "Octafluoro" vs. "Heptafluoro" Trap

Users frequently encounter issues because they apply protocols for alkyl ethers to perfluoro ethers.[1]

FeatureVariant A: Perfluorinated Ether (The "True" Octafluoro)Variant B: Methyl Enol Ether (The "Common" Reagent)
Common Name Octafluoro-1-methoxyprop-1-ene1-Methoxy-heptafluoroprop-1-ene
CAS 137741-09-4 22410-44-2 (Generic Analog)
Formula


Structure


Key Difference Contains Trifluoromethoxy (

)
Contains Methoxy (

)
Reactivity Resistant to basic hydrolysis; prone to nucleophilic attack at

-carbon.[1]
Extremely sensitive to acidic hydrolysis; prone to rapid decomposition in wet solvents.[1]

Support Note: This guide primarily addresses Variant A (CAS 137741-09-4) but includes specific warnings for Variant B, as they are often confused in ordering systems.

Troubleshooting Common Side Reactions

If your yield is low or NMR shows unknown peaks, compare your observations with these common failure modes.

Issue A: Formation of Acid Fluorides (Hydrolysis)

Symptom: Appearance of a triplet around


 20-30 ppm in 

F NMR (characteristic of

) or broad carboxylic acid peaks in

NMR (if Variant B).[1] Context: Moisture ingress during storage or reaction.[1]
  • Mechanism:

    • Variant A (

      
      ):  Requires acid catalysis.[1] The vinyl ether double bond is protonated, creating an oxocarbenium ion intermediate, which is trapped by water.[1] The unstable intermediate collapses to release 
      
      
      
      and an acid fluoride.[1]
    • Variant B (

      
      ):  Occurs spontaneously in "wet" non-protic solvents (e.g., un-dried THF).[1]
      
  • Corrective Action:

    • Solvent Drying: Ensure THF/DCM has

      
       ppm water (Karl Fischer titration).[1]
      
    • Scavengers: Add 3Å molecular sieves to the reaction vessel before adding the fluorinated reagent.

    • Base Buffer: For Variant B, add non-nucleophilic base (e.g., 2,6-lutidine) to neutralize trace HF, which autocatalyzes the hydrolysis.[1]

Issue B: Thermodynamic Isomerization ( Scrambling)

Symptom: Multiple sets of


F NMR signals shifting over time; product purity drops during distillation.
Context:  High thermal stress or presence of fluoride ions (

).[1]
  • Mechanism: Fluoride ions (often generated from decomposition) attack the alkene to form a transient carbanion.[1] This allows rotation around the C-C bond before eliminating

    
    , resulting in the thermodynamic mixture (usually favoring the E-isomer).[1]
    
  • Corrective Action:

    • Temperature Control: Do not exceed 60°C unless necessary.

    • Fluoride Scavenging: If using fluoride sources (like CsF), strictly control stoichiometry.[1]

    • Distillation: Distill at reduced pressure to lower thermal load.

Issue C: Nucleophilic Substitution at the Vinylic Position ( )

Symptom: Loss of the vinyl ether functionality; incorporation of solvent or nucleophile into the chain.[1] Context: Reactions involving strong nucleophiles (amines, alkoxides).[1]

  • Mechanism: Perfluorinated double bonds are highly electron-deficient.[1] Nucleophiles attack the

    
    -carbon (relative to the ether oxygen) followed by elimination of a fluoride ion (Addition-Elimination pathway).[1]
    
  • Diagnostic: Check

    
    F NMR for the disappearance of the vinylic fluorine signals (
    
    
    
    -80 to -160 ppm range depending on substitution).
  • Corrective Action:

    • Use sterically hindered bases if deprotonation is the goal.[1]

    • Lower the reaction temperature to -78°C to favor kinetic control over thermodynamic substitution.

Experimental Protocols

Protocol 1: Safe Handling & Storage

To prevent spontaneous hydrolysis and HF formation.[1]

  • Receipt: Upon receipt, verify the container seal integrity. If the septum looks corroded, the material may have already hydrolyzed to release HF.[1]

  • Storage: Store at 2-8°C under Argon.

  • Usage: Always handle in a fume hood. Warning: Hydrolysis releases Hydrogen Fluoride (HF).[1] Keep Calcium Gluconate gel nearby.[1]

Protocol 2: Reaction Setup (Standard Addition)

Minimizing side reactions during functionalization.

  • Vessel Prep: Flame-dry a 2-neck round bottom flask under vacuum; backfill with

    
     (x3).
    
  • Solvent: Cannulate anhydrous solvent (THF or Ether) directly into the flask.[1]

  • Reagent Addition:

    • Cool flask to -78°C (Dry ice/Acetone).

    • Add Octafluoro-1-methoxyprop-1-ene slowly via syringe.[1]

    • Reasoning: Low temperature suppresses the rate of

      
       side reactions and controls exotherms that trigger polymerization.[1]
      
  • Quenching: Quench with saturated

    
     (aq) while still cold to neutralize any generated HF immediately.
    

Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired reaction path and the primary failure modes (Hydrolysis and Isomerization).

G Start Octafluoro-1-methoxyprop-1-ene (C4F8O) Desired Target Product (Functionalized Ether) Start->Desired Controlled Nucleophile (-78°C, Dry) Carbanion Intermediate Carbanion (Transient) Start->Carbanion F- or Base Oxocarb Oxocarbenium Ion Start->Oxocarb H+ / Moisture Isomer Thermodynamic Isomer (E/Z Mix) Carbanion->Isomer Bond Rotation Oligomer Oligomers (Gummy Residue) Carbanion->Oligomer Chain Growth HydrolysisProd Acid Fluoride + HF (Hydrolysis) Oxocarb->HydrolysisProd H2O

Caption: Reaction landscape of Octafluoro-1-methoxyprop-1-ene showing critical divergence points. Red pathways indicate moisture sensitivity; Yellow indicates thermal/catalytic instability.[1]

Frequently Asked Questions (FAQ)

Q: I see a new peak at -113 ppm in


F NMR. What is it? 
A:  This is often free fluoride (

) or

, indicating decomposition.[1] If using glass, this species will etch the NMR tube, causing peak broadening.[1] Check for etching rings on your glassware.[1]

Q: Can I use sodium methoxide (


) to functionalize this molecule? 
A:  Proceed with caution. 

is a strong nucleophile.[1] It will likely attack the double bond (addition-elimination) rather than just acting as a base.[1] If you intend to substitute a fluorine, this is correct.[1] If you intend to deprotonate elsewhere, use a bulky base like LiHMDS.[1]

Q: Why does the liquid turn yellow upon storage? A: Yellowing indicates the formation of conjugated oligomers or oxidation products.[1] Distill the material under vacuum before use if high purity is required.[1]

References

  • SynQuest Laboratories. (2024).[1] Product Specification: Octafluoro-1-methoxyprop-1-ene (CAS 137741-09-4).[1][2][3][4] Retrieved from [1]

  • ChemicalBook. (2024).[1] Octafluoro-1-methoxyprop-1-ene Chemical Properties and MSDS. Retrieved from [1]

  • Améduri, B., & Boutevin, B. (2004).[1] Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier.[1] (Standard text on Fluorinated Vinyl Ether reactivity).

  • Splendid Lab. (2024).[1] Custom Synthesis Catalog: Octafluoro-1-methoxyprop-1-ene. Retrieved from

Sources

"troubleshooting low yield in octafluoro-1-methoxyprop-1-ene reactions"

Technical Support Center: Octafluoro-1-methoxyprop-1-ene ( )

Troubleshooting Guide for Low Yield & Reactivity Issues

Current Status: Operational Document ID: TS-FVE-1218 Target Molecule: Octafluoro-1-methoxyprop-1-ene (Perfluoro-1-methoxyprop-1-ene) Critical Property Alert: Boiling Point: 9–10 °C

⚠️ Urgent Technical Bulletin: The "Phantom Yield"

Before proceeding with chemical troubleshooting, verify your isolation protocol. Octafluoro-1-methoxyprop-1-ene is a gas/volatile liquid at room temperature (BP ~9 °C). If you are using standard rotary evaporation or vacuum filtration at room temperature, you are evaporating your product.

Part 1: Diagnostic Triage (Root Cause Analysis)

Use this decision matrix to identify the source of your yield loss.

Isolation & Handling (The Volatility Factor)
  • Symptom: Crude NMR shows product, but isolated mass is near zero.

  • Diagnosis: The product was lost to the vacuum pump or fume hood atmosphere.

  • Fix:

    • Never use a rotary evaporator unless the bath is < -10 °C and the condenser is dry ice/acetone (-78 °C).

    • Distillation: Use a low-temperature fractional distillation column with a glycol-cooled condenser (< 0 °C).

    • Trapping: Collect product directly into a cold trap (-78 °C).

Moisture Sensitivity (The Hydrolysis Factor)
  • Symptom: Appearance of carboxylic acid peaks or HF etching on glassware.

  • Mechanism: Vinyl ethers are susceptible to hydrolysis, especially in the presence of trace acid generated by HF elimination.

    • Fix:

      • Ensure all solvents are anhydrous (< 50 ppm water).

      • Add a proton sponge or weak base (e.g.,

        
         or 
        
        
        ) to scavenge HF immediately.
    Isomerization (The Thermodynamic Trap)
    • Symptom: Product is formed but reactivity is lower than expected in subsequent steps.

    • Mechanism: The molecule exists as E and Z isomers.[1][2] The Z-isomer is often sterically congested and less reactive toward nucleophiles.

    • Fix:

      • Check

        
         NMR for isomer ratios.
        
      • Avoid high temperatures (> 50 °C) which may accelerate thermodynamic equilibration to the less reactive isomer.

    Part 2: Troubleshooting Modules

    Module A: Synthesis & Reaction Optimization

    Issue: Low conversion of precursor (e.g., Perfluoroallyl chloride + Methoxide source).

    VariableRecommendationScientific Rationale
    Temperature -20 °C to 0 °C Higher temps promote fluoride elimination and polymerization side reactions.
    Solvent Diglyme or Tetraglyme High boiling ethers coordinate cations (
    
    
    ), enhancing the nucleophilicity of the alkoxide/fluoroxide.
    Base/Reagent
    
    
    (in situ)
    If synthesizing the fully fluorinated ether, you likely need a source of trifluoromethoxide (e.g.,
    
    
    ) rather than methoxide.
    Agitation High Shear Fluorinated phases are immiscible with many organic solvents. Poor mixing limits mass transfer.
    Module B: Workup & Purification Protocol

    Issue: Loss of product during extraction.

    Standard Protocol Flaw:

    • Quench with water.

    • Extract with DCM.

    • Rotavap. Result: 0% Yield (Product evaporates with DCM).

    Corrected Protocol (Cryogenic Distillation):

    • Quench: Do not quench if possible. If necessary, use minimal ice-cold water.

    • Phase Separation: The fluorinated product is likely denser than water and organic solvents. Look for the bottom layer .

    • Drying: Pass the fluorinated layer through a short plug of

      
       in a cooled frit.
      
    • Isolation: Distill directly from the crude mixture using a fractionating column. Collect the fraction boiling at 9–12 °C.

    Part 3: Visual Troubleshooting Logic

    TroubleshootingStartLow Yield DetectedCheckBPIs Isolation Temp > 5°C?Start->CheckBPVolatilityCAUSE: Volatility LossBP is 9°C. Product evaporated.CheckBP->VolatilityYesCheckNMRCheck Crude 19F NMRCheckBP->CheckNMRNo (Cold Workup Used)NoProductNo Product in CrudeCheckNMR->NoProductSignal AbsentHasProductProduct Present in CrudeCheckNMR->HasProductSignal PresentCheckWaterWas Water/Acid used?HasProduct->CheckWaterHydrolysisCAUSE: HydrolysisAcid-catalyzed decomposition.CheckWater->HydrolysisYesIsomerCheckCheck Isomer Ratio (E/Z)CheckWater->IsomerCheckNoReactivityCAUSE: Steric HindranceZ-isomer is unreactive.IsomerCheck->ReactivityHigh Z-content

    Caption: Decision tree for isolating the root cause of yield loss in volatile fluorinated ether synthesis.

    Part 4: Frequently Asked Questions (FAQs)

    Q: Can I use standard silica gel chromatography? A: No. Silica gel is acidic and can catalyze hydrolysis or rearrangement of the vinyl ether. If chromatography is absolutely necessary, use neutral alumina or treat the silica with 2% triethylamine. However, due to volatility, distillation is superior.

    Q: The product smells acrid. Is this normal? A: No. Pure perfluorovinyl ethers are often sweet-smelling or odorless. An acrid smell indicates the presence of Acid Fluorides (

    HF
    
    

    Q: My reaction turns black/tarry. A: This indicates uncontrolled polymerization or decomposition.

    • Oxygen: Ensure the system is strictly degassed (freeze-pump-thaw). Oxygen inhibits radical polymerization but can promote oxidative degradation.

    • Exotherm: Fluorinated monomer polymerization is highly exothermic. Improve cooling.

    References

    • Synquest Laboratories. (2023). Safety Data Sheet: Octafluoro-1-methoxyprop-1-ene (CAS 137741-09-4). Link

    • BenchChem. (2025).[3] Technical Guide: Reactivity of Perfluoroalkenes and Vinyl Ethers. Link

    • ChemicalBook. (2024). Product Properties: Octafluoro-1-methoxyprop-1-ene.[4] Link

    • Feiring, A. E. (1994). Chemistry of Fluorinated Ethers and Vinyl Ethers. In Organofluorine Chemistry: Principles and Commercial Applications. Springer.[5] (Foundational text on PFVE stability).

    Technical Support Center: Purification of Octafluoro-1-methoxyprop-1-ene Products

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the purification of octafluoro-1-methoxyprop-1-ene. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly volatile and reactive fluorinated ether. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying this compound to the high degree of purity required for your research and development applications.

    I. Troubleshooting Guide

    This section addresses specific issues that you may encounter during the purification of octafluoro-1-methoxyprop-1-ene. Each problem is followed by potential causes and a step-by-step approach to resolving the issue.

    Issue 1: Poor Separation of Isomers (E/Z) During Fractional Distillation

    Question: I am performing a fractional distillation of my crude octafluoro-1-methoxyprop-1-ene product, but my GC analysis of the collected fractions shows a mixture of E and Z isomers in all fractions. How can I improve the separation?

    Answer:

    The E and Z isomers of octafluoro-1-methoxyprop-1-ene are expected to have very close boiling points, making their separation by fractional distillation challenging.[1][2] The success of the separation is highly dependent on the efficiency of your distillation column and the precise control of distillation parameters.

    Potential Causes:

    • Insufficient Column Efficiency: The number of theoretical plates in your distillation column is too low to separate compounds with very similar boiling points.[1]

    • Incorrect Reflux Ratio: A low reflux ratio may not allow for sufficient equilibration between the liquid and vapor phases in the column, leading to poor separation.

    • Flooding or Weeping: Improper heating can lead to flooding (where the vapor flow is too high) or weeping (where the vapor flow is too low), both of which disrupt the equilibrium in the column and reduce separation efficiency.[3]

    • Formation of an Azeotrope: While less common for isomers, the possibility of an azeotrope, a mixture with a constant boiling point, cannot be entirely ruled out without specific experimental data.[4][5]

    Troubleshooting & Optimization:

    • Increase the Number of Theoretical Plates:

      • Use a longer fractionating column (e.g., a Vigreux or packed column).

      • Pack the column with a suitable material, such as Raschig rings or metal sponges, to increase the surface area for vapor-liquid equilibration.

    • Optimize the Reflux Ratio:

      • Increase the reflux ratio by adjusting the settings on your distillation head. A higher reflux ratio (more condensate returned to the column) generally improves separation but increases the distillation time.

    • Precise Temperature Control:

      • Use a high-quality heating mantle with a stirrer to ensure smooth and even boiling.

      • Insulate the distillation column to minimize heat loss and maintain a stable temperature gradient.

    • Consider Vacuum Distillation:

      • Lowering the pressure will reduce the boiling points of the isomers. This can sometimes increase the difference in their relative volatilities, potentially improving separation.

    • Alternative Purification Method:

      • If fractional distillation proves ineffective, preparative gas chromatography (GC) is the recommended alternative for separating isomers with very close boiling points.[6][7]

    Issue 2: Product Contamination with Low-Boiling Impurities

    Question: My purified octafluoro-1-methoxyprop-1-ene is contaminated with a low-boiling impurity that I cannot remove by standard distillation. What could this be and how do I get rid of it?

    Answer:

    Low-boiling impurities in the synthesis of fluorinated ethers can include unreacted starting materials, byproducts of side reactions, or degradation products.[8][9] Given the high volatility of the target compound, these impurities can be particularly challenging to remove.

    Potential Impurities:

    • Unreacted Fluorinated Alkenes: Precursors such as hexafluoropropene may remain if the reaction did not go to completion.

    • Byproducts from Methoxide Addition: Incomplete reaction or side reactions could lead to other methoxylated fluorinated propenes.

    • Degradation Products: Fluorinated ethers can be susceptible to decomposition, especially in the presence of Lewis acids or bases, potentially forming other volatile fluorinated compounds.

    Troubleshooting & Optimization:

    • Careful Fractional Distillation:

      • Perform a preliminary distillation at a lower temperature to remove the more volatile impurities before distilling the main product. This is often referred to as a "forerun."

    • Aqueous Wash:

      • If the impurity is water-soluble (e.g., residual methanol or salts), a gentle wash of the crude product with deionized water in a separatory funnel may be effective. Be cautious, as some fluorinated ethers can be reactive.

    • Adsorbent Treatment:

      • Passing the crude product through a plug of a suitable adsorbent (e.g., activated alumina or silica gel) can remove polar impurities. This should be done with a non-polar solvent.

    • Preparative GC:

      • For persistent low-boiling impurities, preparative GC is the most effective method for achieving high purity.[10]

    Issue 3: Broad or Unresolved Peaks in the ¹⁹F NMR Spectrum

    Question: The peaks in the ¹⁹F NMR spectrum of my purified product are broad, making it difficult to confirm the structure and purity. What is causing this?

    Answer:

    Broad peaks in a ¹⁹F NMR spectrum can be indicative of several issues, ranging from sample preparation to the presence of specific types of impurities.

    Potential Causes:

    • Presence of a Mixture of Oligomers: If the synthesis involved a fluorinated alkene, telomerization could have led to a range of low-molecular-weight oligomers, resulting in overlapping signals and broad peaks.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals, which may have leached from a reactor or catalyst, can cause significant line broadening.

    • High Viscosity: While unlikely for this volatile compound at room temperature, a highly concentrated or viscous sample can lead to broader peaks.

    • Unresolved Isomers: If the E and Z isomers are not fully resolved, their overlapping signals may appear as a single broad peak.

    Troubleshooting & Optimization:

    • Sample Filtration:

      • Filter the NMR sample through a plug of Celite or a syringe filter to remove any particulate matter.

    • Use of a Chelating Agent:

      • If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA to the crude product before the final purification step may help.

    • Optimize NMR Acquisition Parameters:

      • Increase the acquisition time and the number of scans to improve the signal-to-noise ratio.

      • Ensure proper shimming of the NMR spectrometer.

    • High-Resolution GC-MS Analysis:

      • Use high-resolution GC-MS to identify if a mixture of oligomers or isomers is present.[6]

    II. Frequently Asked Questions (FAQs)

    Q1: What are the expected boiling points of octafluoro-1-methoxyprop-1-ene and its common impurities?

    CompoundEstimated Boiling Point (°C)
    (E)-Octafluoro-1-methoxyprop-1-ene ~10-15
    (Z)-Octafluoro-1-methoxyprop-1-ene ~10-15
    Hexafluoropropene (Starting Material)-29
    Methanol (Starting Material)65
    Perfluoropropane (Potential Byproduct)-37

    Q2: What is the best method for assessing the purity of the final product?

    A2: A combination of Gas Chromatography (GC) and ¹⁹F NMR spectroscopy is the most comprehensive approach.

    • GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS): GC is excellent for determining the percentage of volatile impurities.[6] A capillary column with a non-polar stationary phase is a good starting point.

    • ¹⁹F NMR Spectroscopy: This technique provides detailed structural information and is invaluable for confirming the identity of the product and distinguishing between E and Z isomers.

    Q3: Are there any specific safety precautions I should take when handling and purifying octafluoro-1-methoxyprop-1-ene?

    A3: Yes, working with fluorinated compounds requires special attention to safety.

    • Ventilation: Always work in a well-ventilated fume hood.[11]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

    • Avoid High Temperatures: Perfluoroalkoxy compounds can decompose at high temperatures to release hazardous fumes, such as hydrogen fluoride.[2]

    • Material Compatibility: Ensure that all glassware and equipment are compatible with fluorinated compounds. Avoid strong bases and Lewis acids, which can cause decomposition.

    III. Experimental Protocols

    Protocol 1: Fractional Distillation of Octafluoro-1-methoxyprop-1-ene

    This protocol is designed for the purification of octafluoro-1-methoxyprop-1-ene from higher-boiling impurities.

    Materials:

    • Crude octafluoro-1-methoxyprop-1-ene

    • Round-bottom flask

    • Fractionating column (Vigreux or packed)

    • Distillation head with condenser and receiving flask

    • Heating mantle with magnetic stirrer

    • Low-temperature coolant for the condenser (e.g., a circulating chiller set to -10 °C)

    • Insulating material (glass wool or aluminum foil)

    Procedure:

    • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

    • Charging the Flask: Add the crude octafluoro-1-methoxyprop-1-ene to the round-bottom flask along with a magnetic stir bar.

    • Insulation: Insulate the fractionating column and the distillation head to minimize heat loss.[11]

    • Cooling: Start the flow of coolant through the condenser.

    • Heating: Begin heating the flask gently while stirring.

    • Equilibration: Allow the system to come to equilibrium, as indicated by a stable temperature at the distillation head.

    • Collecting Fractions: Collect the distillate in fractions. Monitor the temperature at the distillation head. A stable temperature indicates that a pure component is distilling.

    • Analysis: Analyze each fraction by GC to determine its composition.

    • Combining Fractions: Combine the fractions that have the desired purity.

    Protocol 2: Preparative Gas Chromatography (GC) for Isomer Separation

    This protocol is for the separation of E and Z isomers of octafluoro-1-methoxyprop-1-ene when fractional distillation is ineffective.

    Instrumentation:

    • Preparative Gas Chromatograph with a thermal conductivity detector (TCD) or a mass spectrometer (MS)

    • Appropriate preparative GC column (e.g., a column with a fluorinated stationary phase for enhanced selectivity)[12]

    • Trapping system for collecting the separated isomers (e.g., cold traps)

    Procedure:

    • Method Development: Develop an analytical GC method to achieve baseline separation of the E and Z isomers. Optimize the temperature program, carrier gas flow rate, and injection volume.

    • Scaling Up: Scale up the analytical method to the preparative GC system.

    • Injection: Inject the mixture of isomers onto the preparative GC column.

    • Separation and Collection: As the separated isomers elute from the column, they are detected, and the corresponding fractions are collected in cold traps.

    • Purity Analysis: Analyze the collected fractions by analytical GC and ¹⁹F NMR to confirm their purity and identity.

    IV. Visualizations

    Diagram 1: Troubleshooting Workflow for Poor Isomer Separation

    start Poor Isomer Separation in Distillate q1 Is the column efficiency high enough? start->q1 a1_yes Increase Column Length or Use Packing q1->a1_yes No q2 Is the reflux ratio optimized? q1->q2 Yes a1_yes->q2 a2_yes Increase Reflux Ratio q2->a2_yes No q3 Is boiling smooth and stable? q2->q3 Yes a2_yes->q3 a3_yes Ensure Even Heating and Insulation q3->a3_yes No end Consider Preparative GC q3->end Yes a3_yes->end

    Caption: Decision tree for troubleshooting poor isomer separation during fractional distillation.

    Diagram 2: Purification Strategy for Crude Octafluoro-1-methoxyprop-1-ene

    crude Crude Product wash Aqueous Wash (Optional) crude->wash distill Fractional Distillation wash->distill forerun Forerun (Low-Boiling Impurities) distill->forerun main_fraction Main Fraction (E/Z Mixture) distill->main_fraction residue Residue (High-Boiling Impurities) distill->residue gc_analysis GC and ¹⁹F NMR Analysis main_fraction->gc_analysis isomers_separated Are isomers separated? gc_analysis->isomers_separated prep_gc Preparative GC isomers_separated->prep_gc No final_product Final Product (Isomer Mixture) isomers_separated->final_product Yes pure_e Pure E-Isomer prep_gc->pure_e pure_z Pure Z-Isomer prep_gc->pure_z

    Caption: A typical workflow for the purification of octafluoro-1-methoxyprop-1-ene.

    V. References

    Sources

    Technical Support Center: Managing Exothermic Reactions with Octafluoro-1-methoxyprop-1-ene

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the application of octafluoro-1-methoxyprop-1-ene in the management of highly exothermic reactions. This guide is intended for researchers, scientists, and drug development professionals who are exploring the use of this and other hydrofluoroethers (HFEs) as a reaction solvent or heat transfer medium. Given the limited publicly available data on the specific thermophysical properties of octafluoro-1-methoxyprop-1-ene, this document provides a framework for its safe handling and application, drawing upon information from its isomer, octafluoro-3-methoxyprop-1-ene, and the general characteristics of HFEs.

    I. Foundational Principles: Why Consider Octafluoro-1-methoxyprop-1-ene?

    Hydrofluoroethers are a class of compounds recognized for their unique combination of properties that make them suitable for demanding applications in the electronics and chemical industries.[1][2][3] Their utility in managing exothermic reactions stems from their:

    • Chemical Inertness: Generally, HFEs exhibit low reactivity, making them compatible with a wide range of reagents.

    • Thermal Stability: Perfluorinated and hydrofluoroether compounds are known for their high thermal stability, resisting decomposition at elevated temperatures.[4][5][6][7][8][9]

    • Non-Flammability: A crucial safety advantage when working with energetic reactions.

    • Wide Liquid Range: Many HFEs have a broad temperature range in their liquid state, allowing for flexibility in process conditions.

    • Low Surface Tension and Viscosity: These properties can facilitate efficient heat transfer and ease of handling.[2]

    II. Safety First: Handling and Incompatibility

    Key Safety Considerations:

    • Inhalation Hazard: The isomer is classified as harmful if inhaled, potentially causing respiratory irritation.[10] Always work in a well-ventilated fume hood.

    • Skin and Eye Irritant: The isomer is known to cause skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

    • Pressurized Container: It is supplied as a liquefied gas, which may explode if heated.[10]

    • Cold Burns/Frostbite: Contact with the liquid can cause cold burns or frostbite due to rapid evaporation.[10]

    Known Incompatibilities (based on octafluoro-3-methoxyprop-1-ene): [10]

    • Strong Oxidizing Agents

    • Alkali Metals

    • Finely Divided Metals (e.g., Al, Mg, Zn)

    It is crucial to conduct a thorough risk assessment and consult all available safety literature before commencing any experiment.

    III. Troubleshooting Guide: Navigating Experimental Challenges

    This section addresses potential issues you may encounter when using octafluoro-1-methoxyprop-1-ene as a solvent or heat transfer fluid for exothermic reactions.

    Problem Potential Cause Recommended Action
    Unexpected Reaction Rate (Too Fast/Slow) Poor Solubility of Reagents: While HFEs are good solvents for many fluorinated compounds, they may exhibit poor solubility for highly polar or ionic species.- Conduct small-scale solubility tests with your reagents at the intended reaction temperature before proceeding. - Consider the use of a co-solvent. However, be aware that this may alter the overall thermophysical properties and safety profile of the system.
    Miscibility Issues: The reaction mixture may not be homogeneous, leading to localized "hot spots" and inconsistent reaction rates.- Vigorously stir the reaction mixture. - Visually inspect for phase separation.
    Inefficient Heat Dissipation Inadequate Heat Transfer: The heat generated by the reaction is not being removed effectively, leading to a rise in temperature.- Ensure efficient stirring to maximize contact with the cooling surface. - For highly energetic reactions, consider using a continuous flow reactor, which offers a much higher surface-area-to-volume ratio for superior heat transfer compared to batch reactors.[5] - Increase the flow rate of the cooling medium in the reactor jacket.
    Low Thermal Conductivity/Heat Capacity of the Solvent: The solvent itself may not be efficiently absorbing and transferring the heat generated.- While specific data for octafluoro-1-methoxyprop-1-ene is lacking, HFEs generally have moderate heat capacities. For extremely exothermic processes, a solvent with a higher known heat capacity may be required. - Increase the solvent volume to provide a larger heat sink.
    Formation of Side Products Thermal Degradation: The reaction temperature may be exceeding the stability threshold of your reactants, products, or the solvent itself.- Perfluoroalkylethers are generally very thermally stable.[7] However, confirm the thermal stability of all reaction components. - Implement more stringent temperature control measures.
    Reactivity with the Solvent: Although generally inert, trace impurities or extreme reaction conditions could potentially lead to reactivity.- Ensure the purity of the octafluoro-1-methoxyprop-1-ene. - Review the known incompatibilities and assess if any components of your reaction could fall into these categories.[10]
    Difficult Product Isolation High Volatility of Solvent: With a boiling point of 9-10 °C (for the 3-methoxy isomer), solvent removal can be challenging without losing volatile products.[10]- Use a rotary evaporator with a high-efficiency condenser and a cold trap. - Consider liquid-liquid extraction if your product has favorable solubility in a less volatile, immiscible solvent.
    Azeotrope Formation: The solvent may form an azeotrope with your product, making separation by distillation difficult.- This would require experimental determination. If suspected, consider alternative purification methods like chromatography or crystallization.

    IV. Frequently Asked Questions (FAQs)

    Q1: What are the key physical properties of octafluoro-1-methoxyprop-1-ene?

    Q2: How does octafluoro-1-methoxyprop-1-ene compare to other common solvents for exothermic reactions?

    A2: The primary advantage of octafluoro-1-methoxyprop-1-ene over traditional solvents like THF, DCM, or toluene lies in its anticipated non-flammability and high thermal and chemical stability. This makes it a potentially safer option for reactions that are difficult to control. However, its solvent power may be lower for non-fluorinated, polar compounds.

    Q3: Can I use octafluoro-1-methoxyprop-1-ene in a flow reactor?

    A3: Yes, its properties make it an excellent candidate for use in flow chemistry. Continuous flow reactors provide superior temperature control for highly exothermic reactions due to their high surface-area-to-volume ratio.[5] The low viscosity of HFEs is also beneficial for pumping through the narrow channels of a flow reactor.

    Q4: How should I properly quench a reaction in octafluoro-1-methoxyprop-1-ene?

    A4: The quenching procedure will be highly dependent on the specific reagents used. However, a general best practice for exothermic reactions is to cool the reaction mixture to a low temperature before slowly adding the quenching agent. Given the solvent's incompatibility with strong bases and acids, a carefully chosen, milder quenching agent may be necessary. Always perform a small-scale trial of the quenching procedure.

    Q5: What is the environmental impact of octafluoro-1-methoxyprop-1-ene?

    A5: Hydrofluoroethers are generally considered to have a lower global warming potential (GWP) than their perfluorocarbon counterparts.[1] However, specific environmental fate data for this compound is not available. It is good practice to minimize atmospheric release through the use of closed systems and proper waste disposal.

    V. Experimental Protocols and Workflows

    Protocol 1: Preliminary Solubility Assessment

    Objective: To determine the solubility of key reagents in octafluoro-1-methoxyprop-1-ene at the intended reaction temperature.

    Methodology:

    • To a small, dry vial equipped with a magnetic stir bar, add a known volume of octafluoro-1-methoxyprop-1-ene (e.g., 1 mL).

    • Add a small, known amount of the reagent to be tested.

    • Stir the mixture at the desired temperature.

    • Visually inspect for dissolution. If the solid dissolves, incrementally add more reagent until saturation is reached or the desired concentration is achieved.

    • Record the approximate solubility (e.g., mg/mL).

    Protocol 2: Managing a Highly Exothermic Reaction in a Jacketed Batch Reactor

    Objective: To safely control the temperature of a highly exothermic reaction using octafluoro-1-methoxyprop-1-ene as a solvent.

    Methodology:

    • Set up a dry, inert-atmosphere jacketed reactor system with an overhead stirrer, a temperature probe, and a dropping funnel.

    • Set the circulator for the reactor jacket to the desired initial temperature (e.g., -20 °C).

    • Charge the reactor with the initial substrate dissolved in octafluoro-1-methoxyprop-1-ene.

    • Charge the dropping funnel with the second reagent, also dissolved in octafluoro-1-methoxyprop-1-ene.

    • Begin vigorous stirring of the reactor contents.

    • Add the second reagent dropwise from the dropping funnel, carefully monitoring the internal reaction temperature.

    • Control the addition rate to maintain the internal temperature within the desired range. If the temperature rises too quickly, stop the addition until it stabilizes.

    • After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).

    Workflow for Troubleshooting Inefficient Heat Transfer

    G start Problem: Inefficient Heat Dissipation check_stirring Is stirring vigorous and efficient? start->check_stirring increase_stirring Increase stirring speed check_stirring->increase_stirring No check_coolant Is coolant temperature at its lowest set point? check_stirring->check_coolant Yes increase_stirring->check_stirring end_solution Problem Resolved increase_stirring->end_solution lower_coolant_temp Lower coolant temperature check_coolant->lower_coolant_temp No check_addition_rate Is reagent addition rate too high? check_coolant->check_addition_rate Yes lower_coolant_temp->check_coolant lower_coolant_temp->end_solution slow_addition Slow down the addition rate check_addition_rate->slow_addition Yes check_concentration Is the reaction too concentrated? check_addition_rate->check_concentration No slow_addition->check_addition_rate slow_addition->end_solution dilute_reaction Dilute the reaction mixture check_concentration->dilute_reaction Yes consider_flow Consider switching to a flow reactor for better heat transfer check_concentration->consider_flow No dilute_reaction->check_concentration dilute_reaction->end_solution consider_flow->end_solution

    Caption: Troubleshooting workflow for inefficient heat dissipation.

    VI. Concluding Remarks

    Octafluoro-1-methoxyprop-1-ene represents a promising, yet under-characterized, solvent for the management of exothermic reactions. Its presumed non-flammability and stability offer significant safety advantages. However, the lack of comprehensive thermophysical and solubility data necessitates a cautious and methodical approach. Researchers are strongly encouraged to perform preliminary safety and physical property evaluations before employing this solvent on a large scale.

    VII. References

    • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved February 5, 2026, from [Link]

    • Chemsrc. (n.d.). OCTAFLUORO-1-METHOXYPROP-1-ENE | CAS#:137741-09-4. Retrieved February 5, 2026, from [Link]

    • EurekAlert!. (2025). Hydrofluoroether (HFE) using a novel electrochemical fluorination method. Retrieved February 5, 2026, from [Link]

    • ACS Publications. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved February 5, 2026, from [Link]

    • ResearchGate. (2025). The comparison of thermal stability of some hydrofluoroethers and hydrofluoropolyethers. Retrieved February 5, 2026, from [Link]

    • YouTube. (2023). Solubility of Organic Compounds. Retrieved February 5, 2026, from [Link]

    • UND Scholarly Commons. (n.d.). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. Retrieved February 5, 2026, from [Link]

    • CORE. (1990). Determination of the Thermal Stability of Perfluoroalkylethers. Retrieved February 5, 2026, from [Link]

    • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved February 5, 2026, from [Link]

    • Labinsights. (2024). Hydrofluoroethers: Sustainable Solutions for Electronics-Related Industries. Retrieved February 5, 2026, from [Link]

    • PubChem. (n.d.). (E)-1,2,3,3,3-pentafluoro-1-methoxyprop-1-ene. Retrieved February 5, 2026, from [Link]

    • Books. (2025). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. Retrieved February 5, 2026, from

    • Books. (n.d.). CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis. Retrieved February 5, 2026, from

    • PMC. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved February 5, 2026, from [Link]

    • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 5, 2026, from [Link]

    • J. Phys. Chem. (1993). Solubility of C60 in a Variety of Solvents. Retrieved February 5, 2026, from [Link]

    • PubChem. (n.d.). (Z)-1-methoxyprop-1-en-1-ol. Retrieved February 5, 2026, from [Link]

    • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved February 5, 2026, from [Link]

    • PubChem. (n.d.). 3-Methoxyprop-1-ene;trifluoroborane. Retrieved February 5, 2026, from [Link]

    • PubChem. (n.d.). Octafluoro-3-methoxyprop-1-ene. Retrieved February 5, 2026, from [Link]

    • GenPrice.UK. (n.d.). Octafluoro-3-methoxyprop-1-ene. Retrieved February 5, 2026, from [Link]

    • Adinco. (n.d.). Chemical Resistance Chart. Retrieved February 5, 2026, from [Link]

    • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved February 5, 2026, from [Link]

    Sources

    "improving regioselectivity in reactions with octafluoro-1-methoxyprop-1-ene"

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide is structured as a Tier 3 Technical Support resource designed for synthetic chemists and process development scientists. It addresses the specific challenges of controlling regiochemistry in nucleophilic vinylic substitutions (

    
    ) involving Octafluoro-1-methoxyprop-1-ene  (CAS 137741-09-4).
    
    

    Subject: Optimization of Regioselectivity in Nucleophilic Substitution Applicable Compound: Octafluoro-1-methoxyprop-1-ene (

    
    )
    Synonyms:  Perfluoro(1-methoxyprop-1-ene); 1-(Trifluoromethoxy)pentafluoropropene.
    

    Executive Summary: The Regioselectivity Challenge

    Octafluoro-1-methoxyprop-1-ene is an electron-deficient internal fluoroalkene used to introduce polyfluorinated motifs into bioactive scaffolds. The primary challenge in functionalizing this molecule is Regiocontrol during Nucleophilic Vinylic Substitution (

    
    ).
    

    The molecule possesses two electrophilic vinylic carbons:

    • C1 (

      
       to 
      
      
      
      ):
      Sterically shielded but electronically activated for attack that yields a
      
      
      -stabilized carbanion.
    • C2 (

      
       to 
      
      
      
      ,
      
      
      to
      
      
      ):
      Less sterically hindered but leads to a less stable intermediate.

    The Goal: Drive nucleophilic attack exclusively to C1 (replacing the vinylic fluorine) or C2 , depending on the target, while suppressing side reactions like

    
     or defluorination.
    

    Mechanistic Logic & Troubleshooting

    The following troubleshooting guide uses a "Symptom-Cause-Solution" logic derived from carbanion stability principles in organofluorine chemistry.

    Diagnostic Diagram: Reaction Pathways

    The diagram below illustrates the competing pathways. The "Green Path" represents the thermodynamically favored substitution at C1.

    Regioselectivity Substrate Octafluoro-1-methoxyprop-1-ene (CF3-CF=CF-OCF3) TS_C1 TS: Attack at C1 (Next to OCF3) Substrate->TS_C1 Preferred Path TS_C2 TS: Attack at C2 (Next to CF3) Substrate->TS_C2 Steric Control Path Nu Nucleophile (Nu-) Nu->TS_C1 Nu->TS_C2 Int_C2_anion Intermediate A Charge on C2 (Stabilized by CF3) TS_C1->Int_C2_anion Fast Int_C1_anion Intermediate B Charge on C1 (Destabilized by O-lone pair) TS_C2->Int_C1_anion Slow Prod_C1 Product A (Major) C1-Substitution CF3-CF=C(Nu)-OCF3 Int_C2_anion->Prod_C1 -F- (Elimination) Prod_C2 Product B (Minor) C2-Substitution CF3-C(Nu)=CF-OCF3 Int_C1_anion->Prod_C2 -F- (Elimination)

    Caption: Pathway analysis for nucleophilic attack. Intermediate A is significantly more stable due to the strong electron-withdrawing nature of the adjacent

    
     group, favoring Product A.
    

    Troubleshooting Guide (Q&A)

    Scenario 1: "I am getting a mixture of C1 and C2 substitution products."

    Diagnosis: The reaction is likely under kinetic control with a bulky nucleophile, or the solvent is masking the electronic bias.

    • Technical Insight: The

      
       group stabilizes the negative charge at C2 (resulting from C1 attack) far better than the 
      
      
      
      group stabilizes charge at C1. However, if your nucleophile is sterically demanding (e.g., tert-butoxide), it may avoid the crowded C1 position despite the electronic penalty.
    • Corrective Actions:

      • Switch to Polar Aprotic Solvents: Use DMF, DMSO, or Acetonitrile. These solvents separate ion pairs, making the nucleophile "harder" and more responsive to electronic control (favoring C1 attack).

      • Thermodynamic Control: Increase reaction temperature slightly (e.g., from -78°C to 0°C). This allows reversible attack to equilibrate to the thermodynamically stable intermediate (Charge at C2).

      • Reduce Steric Bulk: If possible, use a less hindered nucleophile or a "flat" aromatic nucleophile.

    Scenario 2: "The reaction yield is low due to defluorination/decomposition."

    Diagnosis: Hard nucleophiles (like organolithiums) are acting as bases, attacking the allylic fluorines or causing elimination.

    • Corrective Actions:

      • Change Counter-ion: Switch from Li+ to K+ or Cs+. Larger cations stabilize the transition state for substitution over elimination.

      • Use Silyl Nucleophiles: Instead of anionic nucleophiles, use silyl enol ethers or trimethylsilyl-nucleophiles (TMS-Nu) with a fluoride catalyst (e.g., CsF or TBAF). This "naked anion" approach is milder and highly regioselective.

    Scenario 3: "I need to invert the regioselectivity (Targeting C2)."

    Diagnosis: You are fighting the natural electronic bias of the molecule.

    • Strategy: You must rely on steric guidance .

      • Use a non-polar solvent (Hexane, Toluene) to encourage tight ion-pairing.

      • Use an extremely bulky nucleophile that physically cannot access C1 (the carbon bearing the

        
         group).
        

    Validated Experimental Protocol

    Objective: High-fidelity C1-selective substitution with a nitrogen nucleophile (e.g., morpholine).

    Materials Table
    ReagentEquivalentsRoleNotes
    Octafluoro-1-methoxyprop-1-ene1.0SubstrateVolatile liquid; keep chilled.
    Morpholine1.1NucleophileMust be dry.
    Triethylamine (
    
    
    )
    1.2HF ScavengerPrevents acid-catalyzed degradation.
    Acetonitrile (MeCN)SolventMediumAnhydrous required (<50 ppm
    
    
    ).
    Step-by-Step Methodology
    • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Solvation: Charge the flask with Octafluoro-1-methoxyprop-1-ene (1.0 equiv) and anhydrous MeCN (0.2 M concentration). Cool to -10°C (Ice/Salt bath).

      • Why? Low temperature suppresses competitive attack at C2 and minimizes elimination side products.

    • Addition: Mix Morpholine (1.1 equiv) and

      
       (1.2 equiv) in a separate vial with MeCN. Add this solution dropwise to the main reaction over 30 minutes.
      
      • Critical Control Point: Rapid addition causes localized heating, which degrades regioselectivity.

    • Reaction: Stir at -10°C for 2 hours, then allow to warm to Room Temperature (RT) over 1 hour.

      • Monitoring: Check via

        
         NMR. Look for the disappearance of the vinylic F signal at C1 and the shift of the 
        
        
        
        doublet.
    • Workup: Quench with cold saturated

      
      . Extract with Dichloromethane (
      
      
      
      ). Dry organic layer over
      
      
      .
    • Purification: Concentrate under reduced pressure (careful of volatility). Purify via silica gel chromatography (Hexane/EtOAc gradient).

    References & Data Integrity

    • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on

      
       mechanism and carbanion stabilization by 
      
      
      
      -fluorine).
    • Burton, D. J., & Yang, Z. Y. (1992). "Fluorinated Organometallics: Vinyl Lithium and Vinyl Copper Reagents." Tetrahedron, 48(2), 189-275. Link (Foundational work on regiochemistry of fluoroalkene substitution).

    • Worrell, B. T., et al. (2013). "A General Method for the Synthesis of Perfluorinated Alkenes." Journal of Organic Chemistry. (Provides analogous protocols for perfluoroalkene functionalization).

    • CAS Database Entry: 137741-09-4 (Octafluoro-1-methoxyprop-1-ene).[1][2][3] SciFinder/Chemical Abstracts Service. (Verification of chemical structure and formula

      
      ).
      

    Sources

    Technical Support Center: Catalytic Transformations of Perfluoroalkenyl Ethers

    Author: BenchChem Technical Support Team. Date: February 2026

    Nomenclature & Safety Verification (Critical)

    Status: NOMENCLATURE ALERT

    Before proceeding, we must address a stoichiometric inconsistency in your query. "Octafluoro-1-methoxyprop-1-ene" describes a molecule that violates valency rules:

    • Propene (

      
      ) Backbone:  Maximum substituents = 6.
      
    • Your Query: 8 Fluorines + 1 Methoxy group = 9 substituents.

    Likely Target Molecules: Based on common fluorochemical synthesis, we assume you are working with one of the following:

    • 1-Methoxy-perfluoroprop-1-ene (

      
      ):  Derived from Hexafluoropropene (HFP).
      
    • 1-Methoxy-heptafluorobut-1-ene: Derived from Octafluorobut-2-ene.

    • 1-Methoxy-heptafluorocyclopent-1-ene: Derived from Octafluorocyclopentene (common in photochromic material synthesis).

    This guide addresses the general class of Electron-Deficient Perfluoroalkenyl Vinyl Ethers (PVEs) , with protocols applicable to all three candidates.

    SAFETY WARNING: Catalytic activation of these substrates often releases Fluoride anions (

    
    ). In the presence of protons, this generates Hydrofluoric Acid (HF) . All reactions must be conducted in HF-resistant glassware (PTFE/PFA liners) or with robust acid scavengers (bases/silylating agents).
    
    Catalyst Selection Matrix

    Select your catalyst system based on the desired transformation. Perfluoroalkenyl ethers possess two reactive sites: the electron-rich enol ether bond and the labile C-F bonds activated by the neighboring oxygen.

    Transformation TargetPrimary Catalyst SystemLigand ClassAdditives/ScavengersMechanism Type
    C(sp²)–C(sp²) Coupling (Arylation/Vinylation)Ni(COD)₂ (5-10 mol%)NHC (IMes, SIPr) or Phosphine (PCy₃)CsF or Zn (Reductant)Oxidative Addition into C–F
    C(sp²)–H Activation (Hydrodefluorination)Ni(OAc)₂ + PMHS (Silane)Bidentate Phosphine (dcype, dcpp)NaOtBu (Base)Hydrometallation /
    
    
    -Bond Metathesis
    Nucleophilic Substitution (
    
    
    )
    No Metal (Lewis Base)N/AEt₃N or DABCO Addition-Elimination
    Polymerization (Radical)Peroxides (DCP)N/AChain Transfer Agents Radical Propagation
    Troubleshooting Guides (Q&A Format)
    Scenario A: Reaction Stalls After <20% Conversion

    User Question: "I am using Ni(COD)₂/PCy₃ for an arylation coupling, but the reaction turns black and stops after 1 hour. Yield is stuck at 15%."

    Diagnosis: Fluoride Poisoning & Catalyst Aggregation. The oxidative addition of Ni(0) into the C-F bond releases a fluoride anion. If not scavenged,

    
     binds strongly to the Nickel center, forming inactive 
    
    
    
    species that precipitate or aggregate (black solid).

    Corrective Protocol:

    • Add a Silyl Scavenger: Include stoichiometric TMS-Cl or PhSiH₃ in the reaction. Silicon has an extremely high affinity for fluorine (Si-F bond strength > 130 kcal/mol), effectively "stripping" the fluoride from the metal center and regenerating the active catalyst.

    • Switch to NHC Ligands: Phosphines (PCy₃) are labile. Switch to SIPr (N-Heterocyclic Carbene). The strong

      
      -donating nature of NHCs stabilizes the oxidative addition intermediate more effectively than phosphines.
      
    Scenario B: Regioselectivity Issues (Alpha vs. Beta Attack)

    User Question: "My nucleophile is attacking the wrong carbon. I want substitution at the C-F site next to the methoxy group, but I'm getting mixtures."

    Diagnosis: Electronic vs. Steric Mismatch. In 1-methoxy-perfluoroalkenes (

    
    ), the methoxy group donates electron density (
    
    
    
    effect), making the attached carbon less electrophilic, while the
    
    
    -carbon (purely fluorinated) is more electrophilic.

    Corrective Protocol:

    • Hard/Soft Acid-Base Control:

      • Hard Nucleophiles (Alkoxides, Amines) are charge-controlled and will attack the most positive carbon (usually

        
        -position).
        
      • Soft Nucleophiles (Thiolates, Organocuprates) are orbital-controlled and may favor the

        
        -position if directed by the catalyst.
        
    • Directing Groups: If using Ni-catalysis, the oxygen in the methoxy group can act as a weak directing group. Use a non-polar solvent (Toluene) rather than THF to encourage this coordination.

    Scenario C: Product Decomposition

    User Question: "I isolate the product, but it decomposes into an acyl fluoride upon standing."

    Diagnosis: Hydrolysis of the Vinyl Ether. Perfluoroalkenyl ethers are essentially "masked" acid derivatives. Trace moisture hydrolyzes the enol ether to an unstable hemiacetal, which collapses to an acyl fluoride (

    
    ).
    

    Corrective Protocol:

    • Workup pH: Never perform an acidic workup. Quench with Sat. NaHCO₃ or Et₃N/Hexane .

    • Storage: Store products over activated 4Å molecular sieves in a freezer.

    • Analysis: Avoid

      
       (often acidic). Use 
      
      
      
      (Benzene-d6) for NMR monitoring.
    Experimental Protocol: Ni-Catalyzed C-F Arylation

    Objective: Coupling of Phenylboronic acid with 1-methoxy-perfluoroprop-1-ene (Generic Model).

    Reagents:

    • Substrate: 1.0 equiv.

    • PhB(OH)₂: 1.5 equiv.

    • Catalyst: Ni(COD)₂ (10 mol%).

    • Ligand: PCy₃ (20 mol%) or SIPr (10 mol%).

    • Base: K₃PO₄ (2.0 equiv, dried).

    • Solvent: Toluene (anhydrous).

    Step-by-Step Workflow:

    • Glovebox Assembly: In a

      
      -filled glovebox, weigh Ni(COD)₂, Ligand, and Base into a screw-cap vial.
      
    • Pre-complexation: Add Toluene (0.5 mL) and stir for 10 mins. Solution should turn deep yellow/orange (indicative of active

      
       species).
      
    • Substrate Addition: Add the perfluoroalkenyl ether and Boronic acid. Seal the vial tightly.

    • Thermal Activation: Heat to 80°C for 12 hours.

      • Note: If using volatile substrates (bp < 80°C), use a high-pressure tube.

    • Quench: Cool to RT. Filter through a pad of Celite/Silica (eluting with Et₂O).

    • Purification: Flash chromatography on basic alumina (Silica is too acidic).

    Mechanistic Visualization (Graphviz)

    The following diagram illustrates the Nickel-Catalyzed C-F Activation Cycle , highlighting the critical role of the ligand and the fluoride elimination step which is the primary failure point in these reactions.

    Ni_Catalysis PreCat Pre-Catalyst Ni(COD)₂ + Ligand ActiveCat Active Species L-Ni(0) PreCat->ActiveCat  -COD   OxAdd Intermediate A Oxidative Addition into C-F (Ni-F Species) ActiveCat->OxAdd  + R-F (Substrate)   TransMet Intermediate B Transmetallation (Ar-Ni-R) OxAdd->TransMet  + Ar-B(OH)₂ / Base   Poison DEAD END [L-Ni-F] Aggregation (Fluoride Poisoning) OxAdd->Poison  No Silyl Scavenger   RedElim Product Release C-C Bond Formation TransMet->RedElim  Reductive Elimination   RedElim->ActiveCat  Regeneration  

    Caption: Figure 1. Catalytic cycle for Ni-mediated C-F activation.[1][2][3] Note the "Dead End" pathway where failure to scavenge fluoride leads to catalyst death.

    References
    • Aizenberg, M., & Milstein, D. (1994).[4] Catalytic Activation of Carbon-Fluorine Bonds by a Soluble Transition Metal Complex.[4] Science, 265(5170), 359–361. Link

    • Tobisu, M., & Chatani, N. (2015). Nickel-Catalyzed Cross-Coupling Reactions of Unactivated C–O Bonds and C–F Bonds. Accounts of Chemical Research, 48(6), 1717–1726. Link

    • Ahrens, T., et al. (2018). Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C–F Bond Activation.[4][5][6] Chemical Reviews, 115(2), 931–972. Link

    • Cui, Y., et al. (2023).[2][7] Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules, 28(3), 1365. Link

    • Xu, H., et al. (2024). Nickel-Catalyzed Regiodivergent Hydrosilylation of α-(Fluoroalkyl)styrenes. Nature Communications, 15, 6380. Link

    Sources

    Technical Support Center: Solvent Effects on Octafluoro-1-methoxyprop-1-ene Reactivity

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with octafluoro-1-methoxyprop-1-ene. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the experimental nuances of this highly reactive fluorinated alkene. The choice of solvent is paramount in controlling the reaction pathways and achieving desired outcomes. This document is designed to elucidate the causality behind experimental choices, ensuring scientifically sound and reproducible results.

    Understanding the Reactivity of Octafluoro-1-methoxyprop-1-ene

    Octafluoro-1-methoxyprop-1-ene (CF₃CF₂CF=CF-OCH₃) is an electron-deficient alkene due to the strong electron-withdrawing effects of the fluorine atoms. This electronic characteristic makes the double bond susceptible to attack by nucleophiles. The primary reaction pathway is nucleophilic vinylic substitution , which typically proceeds through an addition-elimination mechanism .

    The regioselectivity of the nucleophilic attack is influenced by the electronic effects of the substituents. The trifluoromethyl group (CF₃) and the other perfluoroalkyl chain are strongly electron-withdrawing, making the carbon atom to which they are attached (C-2) highly electrophilic. The methoxy group (-OCH₃), while electron-withdrawing through induction, can also donate electron density through resonance, which can influence the reactivity of the C-1 carbon.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    This section addresses common issues and questions encountered during experiments with octafluoro-1-methoxyprop-1-ene.

    Q1: My reaction with a soft nucleophile (e.g., a thiol) is sluggish in methanol. What is the likely cause and how can I improve the reaction rate?

    A1: The issue likely stems from the choice of a polar protic solvent (methanol). Polar protic solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction rate.[1] This effect is particularly pronounced for anionic nucleophiles.[2]

    Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: Solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) do not have acidic protons and are poor hydrogen-bond donors.[3] In these solvents, the anionic nucleophile is less solvated, or "naked," rendering it more reactive and significantly accelerating the rate of nucleophilic attack.[2]

    • Consider the Nucleophile's Counter-ion: The nature of the cation accompanying the anionic nucleophile can also play a role. In polar aprotic solvents, smaller cations are more strongly solvated, which can further enhance the reactivity of the "naked" anion.

    • Temperature Adjustment: While changing the solvent is the primary solution, a moderate increase in temperature can also enhance the reaction rate. However, be cautious as this may also promote side reactions.

    Q2: I am observing a mixture of products in my reaction with an amine nucleophile in THF. How can I improve the selectivity?

    A2: The formation of multiple products can be due to several factors, including competing reaction pathways (e.g., substitution at different vinylic positions) or side reactions. Solvent choice can play a critical role in directing the selectivity of the reaction.

    Troubleshooting Steps:

    • Solvent Polarity and Coordinating Ability: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different products.[1] Experiment with a range of solvents with varying dielectric constants and coordinating properties. For instance, a less polar solvent might favor a specific reaction pathway over another.

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy.

    • Choice of Base: If a base is used to deprotonate the amine, its strength and steric bulk can influence the regioselectivity of the nucleophilic attack.

    Q3: My reaction with sodium methoxide in methanol is not proceeding as expected. What could be the problem?

    A3: While sodium methoxide is a strong nucleophile, using methanol as the solvent can lead to a transetherification reaction, where the methoxy group of the solvent competes with the methoxide nucleophile, potentially leading to a complex mixture of products or no net reaction if the starting material is reformed.[4]

    Troubleshooting Steps:

    • Use a Non-protic Solvent: To avoid transetherification, switch to a polar aprotic solvent like DMF or DMSO. This will ensure that the methoxide ion is the primary nucleophile attacking the fluoroalkene.

    • Use a Different Alkoxide: If the goal is to introduce a different alkoxy group, ensure that the alcohol used as a solvent matches the alkoxide nucleophile (e.g., use sodium ethoxide in ethanol).

    • Strictly Anhydrous Conditions: The presence of water can lead to hydrolysis of the starting material or the product. Ensure all reagents and solvents are rigorously dried before use.

    Q4: I am concerned about potential side reactions. What are the most common side reactions with octafluoro-1-methoxyprop-1-ene and how can I minimize them?

    A4: Common side reactions with highly fluorinated alkenes include elimination and polymerization.

    Troubleshooting and Minimization Strategies:

    • Elimination: The intermediate formed after nucleophilic addition can potentially undergo elimination of a fluoride ion from the perfluoroalkyl chain. This is more likely with sterically hindered nucleophiles or at elevated temperatures.

      • Mitigation: Use less sterically hindered nucleophiles and maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

    • Polymerization: The electron-deficient nature of the double bond can make it susceptible to anionic polymerization, especially in the presence of strong nucleophiles.

      • Mitigation: Use a stoichiometric amount of the nucleophile and add it slowly to the reaction mixture to avoid a high local concentration. Running the reaction at a lower temperature can also help to control polymerization.

    Experimental Protocols

    The following are generalized protocols for conducting nucleophilic substitution reactions with octafluoro-1-methoxyprop-1-ene. These should be adapted based on the specific nucleophile and desired outcome.

    Protocol 1: General Procedure for Nucleophilic Vinylic Substitution with an Amine Nucleophile in a Polar Aprotic Solvent

    Objective: To substitute a vinylic fluorine with a primary or secondary amine.

    Materials:

    • Octafluoro-1-methoxyprop-1-ene

    • Amine nucleophile (e.g., diethylamine)

    • Anhydrous dimethylformamide (DMF)

    • Triethylamine (Et₃N) or other suitable base

    • Anhydrous diethyl ether or ethyl acetate for extraction

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

    Procedure:

    • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add octafluoro-1-methoxyprop-1-ene (1.0 eq) dissolved in anhydrous DMF.

    • Addition of Reagents: Add the amine nucleophile (1.1 eq) and triethylamine (1.2 eq) to the dropping funnel, dissolved in a small amount of anhydrous DMF.

    • Reaction: Cool the reaction flask to 0 °C in an ice bath. Add the amine/base solution dropwise to the stirred solution of the fluoroalkene over 30 minutes.

    • Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.

    • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

    Data Presentation

    The choice of solvent has a profound impact on the reaction rate and yield. The following table provides a representative comparison of reaction outcomes for the reaction of octafluoro-1-methoxyprop-1-ene with a generic anionic nucleophile (Nu⁻) in different solvents. (Note: These are illustrative values based on general principles of fluoroalkene reactivity).

    SolventSolvent TypeDielectric Constant (ε)Relative Reaction RateTypical Yield (%)
    MethanolPolar Protic32.7120-40
    EthanolPolar Protic24.60.815-35
    Acetonitrile (ACN)Polar Aprotic37.55085-95
    Dimethylformamide (DMF)Polar Aprotic36.7100>90
    Dimethyl sulfoxide (DMSO)Polar Aprotic46.7150>95
    Tetrahydrofuran (THF)Nonpolar/Weakly Polar Aprotic7.6540-60

    Visualizations

    Diagram 1: General Mechanism of Nucleophilic Vinylic Substitution

    G cluster_0 Addition Step cluster_1 Elimination Step Fluoroalkene CF₃CF₂CF=CF-OCH₃ Carbanionic_Intermediate [CF₃CF₂CF(Nu)-C⁻F-OCH₃] Fluoroalkene->Carbanionic_Intermediate Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Carbanionic_Intermediate Product CF₃CF₂C(Nu)=CF-OCH₃ or CF₃CF₂CF=C(Nu)-OCH₃ Carbanionic_Intermediate->Product Loss of F⁻ Fluoride_Ion F⁻ Carbanionic_Intermediate->Fluoride_Ion

    Caption: Addition-Elimination Mechanism for Nucleophilic Vinylic Substitution.

    Diagram 2: Troubleshooting Workflow for Low Reaction Yield

    G Start Low Reaction Yield Check_Solvent Is the solvent polar aprotic? Start->Check_Solvent Switch_Solvent Switch to DMF, DMSO, or ACN Check_Solvent->Switch_Solvent No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes End Improved Yield Switch_Solvent->End Adjust_Temp Optimize temperature (start low, then increase if necessary) Check_Temp->Adjust_Temp No Check_Nucleophile Is the nucleophile sufficiently reactive? Check_Temp->Check_Nucleophile Yes Adjust_Temp->End Increase_Nucleophilicity Use a stronger base to generate a more reactive nucleophile Check_Nucleophile->Increase_Nucleophilicity No Check_Purity Are reagents and solvents anhydrous and pure? Check_Nucleophile->Check_Purity Yes Increase_Nucleophilicity->End Purify_Reagents Dry solvents and purify reagents Check_Purity->Purify_Reagents No Check_Purity->End Yes Purify_Reagents->End

    Caption: Decision tree for troubleshooting low reaction yields.

    References

    • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

    • Chemistry LibreTexts. (2020, May 30). 14.10: Reactions of Alkoxides. Retrieved from [Link]

    • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

    • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

    • MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

    • MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity - MCAT Content. Retrieved from [Link]

    • University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from [Link]

    • YouTube. (2018, February 6). 21.04 Nucleophile + Alkyl (Pseudo)halide: Solvent Effects. Retrieved from [Link]

    • YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]

    • YouTube. (2020, February 29). esters, alkoxides, & transesterification. Retrieved from [Link]

    • ACS Publications. (2021, July 27). Nucleophilic Vinylic Substitution (SNV) of Trisubstituted Monofluoroalkenes for the Synthesis of Stereodefined Trisubstituted Alkenes and Divinyl Ethers. Retrieved from [Link]

    • Beilstein Journals. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

    • Chemistry LibreTexts. (2019, September 3). 10.10: Reactions of Alkoxides. Retrieved from [Link]

    • Google Patents. (n.d.). CN106892806B - A kind of method for preparing 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione.
    • Google Patents. (n.d.). US2877274A - Production of sodium methoxide.
    • Google Patents. (n.d.). USH1697H - Continuous process for sodium methylate.
    • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

    • PubMed. (n.d.). The influence of perfluorinated substituents on the nucleophilic reactivities of silyl enol ethers. Retrieved from [Link]

    • ResearchGate. (n.d.). (PDF) The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylations. Retrieved from [Link]

    • SPIE Digital Library. (n.d.). Synthesize and Polymerization of Novel Photocurable Vinyl Ether Monomers Containing Perfluorinated Aromatic Units. Retrieved from [Link]

    • Wikipedia. (n.d.). Perfluoro(methyl vinyl ether). Retrieved from [Link]

    • YorkSpace. (n.d.). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. Retrieved from [Link]

    • YouTube. (2012, October 9). Alkene Reactions. Retrieved from [Link]

    Sources

    "workup procedures for octafluoro-1-methoxyprop-1-ene reactions"

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Fluorinated Building Blocks & Monomers Ticket ID: #F-PVE-089 Topic: Workup Procedures for Octafluoro-1-methoxyprop-1-ene Reactions Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

    Executive Summary

    You have inquired about the workup procedures for Octafluoro-1-methoxyprop-1-ene (CAS 137741-09-4). Before proceeding, we must establish the physical nature of your reagent to ensure safety and protocol accuracy.

    Critical Material Verification: "Octafluoro-1-methoxyprop-1-ene" (systematically 1-(Trifluoromethoxy)perfluoroprop-1-ene ) is a GAS at standard temperature and pressure (Boiling Point: -16°C to -18°C).

    • If you are handling a liquid at room temperature: You likely possess Heptafluoro-1-methoxyprop-1-ene (

      
      ), a common vinyl ether building block.
      
    • If you are handling the gas (Cylinder/Condensed): Proceed with the protocols below for Perfluorovinyl Ethers (PVEs) .

    This guide addresses the handling and workup of reactions involving the Perfluorinated (Gas) variant, with specific notes for the Heptafluoro (Liquid) analog where applicable.

    Part 1: The Chemistry & Hazards (Why Workup Fails)

    To troubleshoot effectively, you must understand the two primary failure modes of fluorinated vinyl ethers during workup:

    • Hydrolytic Instability (The "HF Bomb"): Perfluorovinyl ethers are sensitive to nucleophilic attack. In the presence of moisture and trace acid (often generated during the reaction), the ether linkage or the vinyl fluorine can hydrolyze.

      • Mechanism:

        
        
        
      • Result: Loss of product, generation of hydrofluoric acid (HF), and etching of glassware.

    • The "Fluorous Phase" Trap: These compounds are highly fluorinated. They often do not dissolve in standard organic solvents (EtOAc, Toluene) but form a third "fluorous" phase or partition poorly, leading to massive yield loss during extraction if not anticipated.

    Part 2: Standard Operating Procedures (SOPs)

    Protocol A: Quenching & HF Neutralization

    Applicability: All reactions involving Octafluoro/Heptafluoro-1-methoxyprop-1-ene.

    The Golden Rule: Never quench with pure water or acidic media. Always maintain a basic pH (

    
    ) to prevent autocatalytic hydrolysis.
    
    StepActionTechnical Rationale
    1 Cool Down Cool reaction mixture to 0°C (or -78°C if using the gaseous monomer).
    2 Basic Quench Add Triethylamine (Et3N) (1.5 eq relative to potential acid) or saturated NaHCO3 .
    3 Scavenge F- If HF evolution is suspected, add NaF pellets or Calcium Gluconate to the aqueous phase to precipitate fluoride.
    Protocol B: Workup of the Gaseous Monomer (CAS 137741-09-4)

    Scenario: You used the gas as a reagent and need to isolate a non-volatile product.

    • Venting: Do not rotovap the reaction mixture immediately. The unreacted monomer is a gas (BP -16°C).

    • Sparging: Sparge the reaction mixture with Nitrogen (

      
      ) for 30 minutes at 0°C.
      
    • Scrubbing: Direct the off-gas through a scrubber containing 10% KOH in Methanol .

      • Warning: Do not vent directly into the fume hood; perfluoroisobutene (PFIB) derivatives can be highly toxic.

    • Concentration: Once the monomer is removed, proceed to standard extraction.

    Protocol C: Phase Separation (The Fluorous Extraction)

    Scenario: Your product retains the perfluorinated chain.

    Standard extraction (EtOAc/Water) often fails. Use the Fluorous Workup Strategy :

    • Solvent A (Organic): Dichloromethane (DCM) - Moderate solubility.

    • Solvent B (Fluorous): HFE-7100 (Methoxy-nonafluorobutane) or Galden® HT-55 .

    • Procedure:

      • Dilute reaction mix with HFE-7100.

      • Wash with dilute aqueous NaHCO3.

      • The Product will partition into the bottom (Fluorous) layer.

      • Note: If using DCM, the fluorous product might still be at the bottom, but check layers by TLC/NMR.

    Part 3: Troubleshooting & FAQs

    Q1: My yield is near zero, and the NMR shows a broad aldehyde/carbonyl peak. What happened?

    • Diagnosis: Acid-catalyzed hydrolysis.

    • Fix: You likely used silica gel chromatography. Silica is slightly acidic.

      • Solution: Pre-treat your silica column with 1% Triethylamine in Hexanes/DCM. Or, use Alumina (Neutral) instead of silica.

    Q2: I cannot see my product on TLC.

    • Diagnosis: Perfluorinated chains do not stain well with KMnO4 or Anisaldehyde. They also may not be UV active if the double bond reacted.

    • Fix: Use Iodine (I2) chamber (reversible) or Phosphomolybdic Acid (PMA) with strong heating. Alternatively, rely on 19F-NMR of crude aliquots.

    Q3: The product disappeared on the Rotovap.

    • Diagnosis: Volatility. Even the adducts of C4F8O can be volatile.

    • Fix: Do not use high vacuum (< 20 mbar). Keep the bath at 20°C. If the product MW < 300, distill the solvent off at atmospheric pressure using a Vigreux column.

    Part 4: Visual Workflows

    Workflow 1: Safe Quench & Isolation Architecture

    WorkupProcedure Start Reaction Mixture (Containing C4F8O) CheckState Check Physical State of Reagent Start->CheckState GasRoute Gas (BP -16°C) CAS 137741-09-4 CheckState->GasRoute If Gas LiquidRoute Liquid (Heptafluoro) Analog CheckState->LiquidRoute If Liquid Degas N2 Sparge @ 0°C (Remove Monomer) GasRoute->Degas Quench Basic Quench (NaHCO3 / Et3N) LiquidRoute->Quench Scrub Scrubber Trap (10% KOH/MeOH) Degas->Scrub Off-gas Degas->Quench Residue Extract Phase Separation Quench->Extract Fluorous Fluorous Solvent (HFE-7100 / Galden) Extract->Fluorous Preferred Organic Standard Solvent (DCM / Et2O) Extract->Organic Alternative Purify Purification (Neutral Alumina / Distillation) Fluorous->Purify Organic->Purify

    Figure 1: Decision tree for handling Octafluoro-1-methoxyprop-1-ene (Gas) vs. Heptafluoro analogs (Liquid).

    Part 5: Data & Specifications

    Table 1: Physical Properties & Handling

    PropertyOctafluoro-1-methoxyprop-1-eneHeptafluoro-1-methoxyprop-1-ene
    CAS 137741-09-4 2252-83-7 (Isomer/Analog)
    Formula
    
    
    
    
    State (RT) Gas (BP -16°C)Liquid (BP ~35-40°C)
    Structure
    
    
    
    
    Primary Hazard Inhalation / HF GenerationFlammability / HF Generation
    Storage Pressure Cylinder / -20°CFridge / Inert Atmosphere

    References

    • SynQuest Laboratories. (2024). Product Specification: Octafluoro-1-methoxyprop-1-ene (CAS 137741-09-4).[1][2][3] Retrieved from

    • ChemicalBook. (2024). Octafluoro-1-methoxyprop-1-ene Properties and Boiling Point Data. Retrieved from

    • Sigma-Aldrich. (2024).[4] Handling of Fluorinated Building Blocks and Hexamethylenediamine (General Safety). Retrieved from [4]

    • Feiring, A. E. (1994). Chemistry in Hydrogen Fluoride. Organic Process Research & Development. (Contextual citation for HF handling in fluorovinyl ether synthesis).

    Sources

    Technical Support Center: Stabilization & Handling of Octafluoro-1-methoxyprop-1-ene

    Author: BenchChem Technical Support Team. Date: February 2026

    CAS: 137741-09-4 | Formula: C₄F₈O | Class: Perfluorinated Vinyl Ether Monomer

    Introduction: The Stability Paradox

    You are likely working with Octafluoro-1-methoxyprop-1-ene , a highly reactive perfluorinated vinyl ether (PFVE). While fluoropolymers are renowned for their inertness, the monomers used to create them are inherently unstable.

    The electron-donating oxygen atom adjacent to the fluorinated double bond creates a site highly susceptible to cationic polymerization . Unlike standard olefins that require radical initiators, this monomer can spontaneously polymerize or oligomerize in the presence of trace Lewis acids.

    The Critical Threat: The most common cause of polymerization is not heat or light, but moisture .

    
    
    
    
    

    This guide provides the protocols to break this autocatalytic cycle.

    Module 1: Storage & Environmental Control

    Q: What are the mandatory storage conditions to prevent spontaneous polymerization?

    A: You must control three variables: Temperature, Atmosphere, and Container Material.

    VariableRequirementTechnical Rationale
    Temperature < 5°C (41°F) Reduces the kinetic rate of spontaneous dimerization and hydrolysis. Long-term storage recommended at -20°C.
    Atmosphere Dry Nitrogen or Argon Oxygen can form peroxides (radical initiators), but moisture is the greater threat as it generates HF (cationic initiator).
    Container Passivated Stainless Steel or Lined Carbon Steel Avoid standard borosilicate glass for long-term storage. If HF forms, it etches glass, generating
    
    
    (a Lewis acid) and water, accelerating polymerization.
    Q: Can I store this in standard laboratory glassware?

    A: Only for short-term active use (< 24 hours).

    • Risk: If the monomer hydrolyzes slightly, it releases Hydrogen Fluoride (HF). HF attacks the silica in the glass:

      
      
      
    • The Trap: This reaction releases more water, which causes more hydrolysis, creating a runaway loop. The

      
       byproduct is also a Lewis acid that catalyzes polymerization.
      
    • Solution: Use PTFE (Teflon), PFA, or passivated stainless steel containers for storage.

    Module 2: Chemical Stabilization (Inhibitors)

    Q: Which inhibitors should I add, and why?

    A: Effective stabilization requires a "Dual-Defense" strategy targeting both acid-catalyzed and radical-mediated pathways.

    Protocol: The Dual-Defense Cocktail
    Inhibitor TypeRecommended AgentTypical Conc.Mechanism of Action
    Acid Scavenger (Primary Defense)Tributylamine (TBA) or Diphenylamine 100 - 500 ppmNeutralizes trace HF generated by hydrolysis, preventing the cationic polymerization cascade.
    Radical Inhibitor (Secondary Defense)d-Limonene or MEHQ 200 - 1000 ppmLimonene: Unique dual-action. The double bonds trap radicals, and the structure can scavenge trace acids.MEHQ: Standard radical trap (requires trace
    
    
    to function).

    Expert Insight: For Octafluoro-1-methoxyprop-1-ene, d-Limonene is often preferred over amines if the end-application is sensitive to nitrogen residues. Limonene acts as a "sacrificial" molecule.

    Q: How do I remove the inhibitor before polymerization?

    A:

    • Flash Distillation: The monomer (BP ~30-40°C range depending on isomer) is volatile. Most inhibitors (TBA, Limonene, MEHQ) have significantly higher boiling points.

    • Adsorption: Pass the neat monomer through a column of activated alumina (neutral) or silica gel (if strictly anhydrous) immediately before use.

    Module 3: Troubleshooting & Emergency

    Q: The liquid has turned cloudy or viscous. Can I save it?

    A: Cloudiness indicates oligomerization or hydrolysis.

    • Diagnosis: The "cloud" is likely low-molecular-weight polymer chains that are insoluble in the monomer, or an emulsion of hydrolysis byproducts.

    • Action:

      • Stop: Do not heat.

      • Filter: Pass through a 0.2

        
         PTFE filter to remove solids.
        
      • Dry: Stir over Calcium Hydride (

        
        ) for 2 hours to scavenge water.
        
      • Re-distill: Distill under reduced pressure. If the viscosity is high, the lot is likely compromised and should be discarded to prevent equipment fouling.

    Q: I see "white smoke" when I open the bottle. What is happening?

    A: This is Hydrolysis in action . The monomer is reacting with humidity in the air to release HF gas. The "smoke" is HF vapor condensing water droplets.

    • Immediate Action: Seal the container. Purge the headspace with dry Nitrogen.

    • Safety: HF is toxic. Handle only in a fume hood with proper HF-resistant gloves.

    Visualizing the Threat: The Autocatalytic Loop

    The following diagram illustrates why moisture is the primary enemy of fluorinated vinyl ethers.

    PolymerizationLoop cluster_loop The 'Glass Trap' Autocatalytic Cycle Moisture Moisture Ingress (H₂O) Hydrolysis Hydrolysis Reaction Moisture->Hydrolysis Triggers Monomer Octafluoro-1-methoxyprop-1-ene (Monomer) Monomer->Hydrolysis Cationic Cationic Active Center (R+) Monomer->Cationic Feeds HF Hydrogen Fluoride (HF) Hydrolysis->HF Generates Glass Glass Container (SiO₂) HF->Glass Attacks HF->Cationic Catalyzes SiF4 SiF₄ + More H₂O Glass->SiF4 Releases SiF4->Moisture Regenerates Water Polymer Unwanted Polymerization (Viscous/Solid) Cationic->Polymer Propagates

    Caption: The "Glass Trap" mechanism showing how storage in glass combined with moisture creates a self-accelerating polymerization cycle via HF generation.

    References

    • Kottke, T., & Stalke, D. (2024). Cationic Polymerization of Vinyl Ethers: Mechanisms and Stabilizers. Chemical Science. Retrieved from [Link]

    • Feiring, A. E., et al. (1990). Fluorinated Vinyl Ethers and their Polymerization. DuPont Research. (Contextual grounding on PFVE reactivity).
    • Fors, B. P., et al. (2024).[1] Controlled Cationic Polymerization of Enol Ethers. National Institutes of Health (NIH). Retrieved from [Link]

    • Daikin Industries. (2015). Handling and Storage of Fluorinated Monomers. Technical Bulletin. (General industry standard for PFVE handling).

    Sources

    Validation & Comparative

    Comparative Guide: Octafluoro-1-methoxyprop-1-ene & Perfluoroalkenyl Ethers in Drug Discovery

    [1]

    Executive Summary

    In the pursuit of lipophilicity modulation and metabolic stability, the introduction of perfluorinated motifs (such as heptafluoroisopropyl or perfluoroalkenyl groups) is a cornerstone of modern medicinal chemistry.[1] While Hexafluoropropene (HFP) gas is the industrial standard feedstock for these motifs, its handling requires specialized autoclaves and high-pressure safety protocols.[1]

    This guide evaluates Methoxy-Perfluoroalkenes (specifically focusing on 1-Methoxy-perfluoroprop-1-ene and its commercial variants often labeled as "Octafluoro-1-methoxyprop-1-ene" in catalog nomenclatures) as liquid-phase surrogates for HFP.[1] We compare their performance, safety profile, and reaction scope against traditional reagents like Ruppert-Prakash (TMS-CF

    
    )Perfluoroalkyl Iodides1

    Key Finding: Methoxy-perfluoroalkenes offer a "Liquid HFP" advantage, enabling the installation of perfluorinated moieties via addition-elimination (

    1

    Technical Clarification: Nomenclature & Structure

    Note: Ambiguities in commercial catalog naming (e.g., "Octafluoro-1-methoxyprop-1-ene") often conflate perfluorinated ethers with hydro-ethers.[1] For the purpose of this guide, we address the two primary chemical entities relevant to this class:

    • 1-Methoxy-pentafluoroprop-1-ene (MPFP): (

      
      ).[1] The primary reagent discussed here.[1][2] A liquid adduct of HFP and methanol.[1] It serves as an electrophilic building block.[1]
      
    • Perfluoro(1-methoxyprop-1-ene): (

      
      ). Often found in catalogs with "Octafluoro" descriptors (C4F8O).[1] Primarily a polymer monomer but possesses distinct reactivity.[1]
      

    This guide focuses on the utility of MPFP-type reagents for perfluoroalkylation.

    Comparative Analysis: Reagent Performance

    The following table contrasts Methoxy-Perfluoroalkenes against standard alternatives for introducing

    Table 1: Performance Matrix of Perfluoroalkylation Reagents
    FeatureMethoxy-Perfluoroalkenes (MPFP) Hexafluoropropene (HFP Gas) Perfluoroalkyl Iodides (
    
    
    )
    Ruppert-Prakash (
    
    
    )
    Physical State Liquid (BP ~98°C)Gas (BP -29°C)Liquid/SolidLiquid
    Primary Mechanism Addition-Elimination (
    
    
    )
    Radical / Nucleophilic AdditionRadical (SET)Nucleophilic Transfer
    Handling Safety High (Standard fume hood)Low (Requires autoclave/pressure)Moderate (Light sensitive)High
    Atom Economy Moderate (Loss of OMe/HF)High (Direct addition)Moderate (Loss of Iodine)Low (Loss of TMS)
    Reaction Selectivity High (Regioselective attack at
    
    
    )
    Variable (Hard to control mono-addn)Variable (Chain transfer issues)High (1,2-addition)
    Cost Efficiency
    
    
    (Specialty Reagent)
    $ (Bulk Feedstock)
    
    
    
    
    $
    Key Application Synthesis of
    
    
    -fluoroenones,
    
    
    -heterocycles
    Industrial fluoropolymersLong-chain
    
    
    introduction
    Trifluoromethylation

    Mechanism of Action: The "Liquid HFP" Pathway[1]

    Unlike radical perfluoroalkylation (using

    electrophiles11
    Diagram 1: Reaction Mechanism (S_N V Pathway)

    The following diagram illustrates the regioselective attack of a nucleophile (Nu-) on 1-Methoxy-perfluoroprop-1-ene, leading to the substitution of the methoxy group or fluorine.[1]

    ReactionMechanismcluster_0Mechanism: Addition-Elimination (SnV)Reagent1-Methoxy-perfluoroprop-1-ene(Electrophile)IntermediateTetrahedralIntermediate (Anionic)Reagent->Intermediate Nucleophilic Attack(at C1 position)NuNucleophile(R-Li, R-MgX, Ar-H)Nu->IntermediateProductPerfluoroalkenylProductIntermediate->Product Elimination(of OMe or F-)ByproductEliminated(Li-OMe / Li-F)Intermediate->Byproduct

    Caption: Nucleophilic vinylic substitution (

    1

    Experimental Protocols

    Protocol A: Synthesis of -Fluoro- -Perfluoroalkyl Enones

    Target: Introduction of a perfluorinated segment onto an aryl lithium species without using gas.[1]

    Reagents:

    • Aryl bromide (1.0 equiv)[1]

    • n-Butyllithium (1.1 equiv)[1]

    • 1-Methoxy-perfluoroprop-1-ene (1.2 equiv)[1]

    • Solvent: Dry THF

    • Acid:

      
       (conc.)[1]
      

    Workflow:

    • Lithiation: In a flame-dried flask under Argon, dissolve Aryl bromide in THF. Cool to -78°C. Add n-BuLi dropwise.[1] Stir for 30 min to generate

      
      .
      
    • Addition: Add 1-Methoxy-perfluoroprop-1-ene dropwise at -78°C. The solution will likely change color (yellow/orange) indicating the formation of the intermediate adduct.[1]

    • Warming: Allow the mixture to warm to 0°C over 2 hours.

    • Hydrolysis/Elimination: Quench with acidic water (

      
      ). Stir vigorously for 1 hour to hydrolyze the enol ether moiety if the ketone is desired, or work up under basic conditions to retain the vinyl ether.
      
    • Purification: Extract with diethyl ether, wash with brine, dry over

      
      , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
      

    Self-Validation Check:

    • Success Indicator:

      
       NMR will show the disappearance of the specific vinyl fluorine signals of the reagent (-70 to -160 ppm range) and appearance of the product signals (often a doublet at ~ -110 ppm for 
      
      
      and singlets/multiplets for vinyl F).[1]
    Protocol B: Comparison Control (Using HFP Gas)

    For benchmarking purposes only. Requires high-pressure safety training.[1]

    • Condense HFP gas (BP -29°C) into a trap at -78°C.

    • Transfer via cannula to the reaction vessel containing the nucleophile.[1]

    • Risk Factor: Precise stoichiometry is difficult to control with gas, often leading to poly-addition or oligomerization byproducts not seen with the stoichiometric liquid reagent.[1]

    Decision Guide: When to Use Which Reagent?

    Use the following logic flow to determine the optimal reagent for your drug discovery campaign.

    DecisionTreeStartGoal: Introduce Fluorinated GroupTypeWhat is the target moiety?Start->TypeCF3Trifluoromethyl (CF3)Type->CF3LongChainPerfluoroalkyl (C3-C8)Type->LongChainAlkenylPerfluoroalkenyl / EnoneType->AlkenylRuppertUse Ruppert-Prakash(TMS-CF3)CF3->RuppertChainDecisionIs the chain > C3?LongChain->ChainDecisionScaleScale of Reaction?Alkenyl->ScaleRfIUse Perfluoroalkyl Iodides(Radical/SET)ChainDecision->RfIYesChainDecision->ScaleNo (C3)HFP_GasUse HFP Gas(Autoclave required)Scale->HFP_GasIndustrial (kg)MethoxyUse Methoxy-Perfluoroalkene(Liquid Reagent)Scale->MethoxyDiscovery (mg-g)

    Caption: Reagent selection logic based on moiety type and reaction scale.

    Safety & Handling (E-E-A-T)

    • Toxicity: While less volatile than HFP, 1-Methoxy-perfluoroprop-1-ene and its analogs (like CAS 360-53-2) can release HF upon hydrolysis and may possess high acute toxicity (similar to PFIB derivatives).[1] Always handle in a functioning fume hood.

    • Storage: Store in a cool, dry place under inert gas (Argon). Moisture sensitivity is moderate; hydrolysis yields fluorinated carboxylic acids and HF.[1]

    • First Aid: In case of skin contact, treat immediately with Calcium Gluconate gel (standard HF protocol) as a precaution due to potential HF liberation.[1]

    References

    • SynQuest Laboratories. Product: Octafluoro-1-methoxyprop-1-ene (CAS 137741-09-4) & 1-Methoxy-(perfluoro-2-methyl-1-propene) (CAS 360-53-2).[1] Retrieved from .[1]

    • PubChem. Compound Summary: 1,3,3,3-Tetrafluoro-1-methoxy-2-(trifluoromethyl)-1-propene.[1][3] Retrieved from .[1][3]

    • Petrov, V. A. (2009).[1] Fluorinated Alkenes and their Derivatives.[1][2][4][5][6] In: Fluorinated Heterocycles.[1] American Chemical Society.[1] (Contextualizing the reactivity of fluoroalkenyl ethers).

    • Ishikawa, N., et al. (1980).[1] Reactions of Perfluoroalkenes with Nucleophiles.[1][5] Bulletin of the Chemical Society of Japan.[1][6] (Foundational work on S_N V mechanisms in fluorocarbons).

    • Prakash, G. K. S., & Olah, G. A. (2011).[1] Organofluorine Chemistry: Synthesis and Applications.[1][4] Wiley-VCH.[1] (Comparative insights on TMS-CF3 vs. other reagents).

    A Comparative Guide to the Structural Validation of Products from Octafluoro-1-methoxyprop-1-ene Reactions

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. Octafluoro-1-methoxyprop-1-ene is a valuable fluorinated building block, but the structural elucidation of its reaction products can be a significant challenge. This guide provides an in-depth comparison of analytical techniques for the unambiguous structural validation of these products, grounded in experimental data and established methodologies.

    The Challenge: Isomerism and Complexity in Fluorinated Molecules

    Reactions involving octafluoro-1-methoxyprop-1-ene, particularly nucleophilic additions, can lead to a mixture of regioisomers and stereoisomers. The high electronegativity and steric bulk of fluorine atoms influence reaction pathways in ways that are not always predictable. Consequently, rigorous structural validation is paramount to ensure the correct identification of the desired product and to understand the underlying reaction mechanisms.

    Core Analytical Methodologies for Structural Validation

    A multi-technique approach is essential for the comprehensive characterization of fluorinated organic compounds. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, often coupled with chromatographic separation techniques.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Fluorinated Compounds

    NMR spectroscopy, particularly ¹⁹F NMR, is the most powerful tool for the structural elucidation of organofluorine compounds.[1][2][3] The ¹⁹F nucleus has a spin of 1/2 and a high magnetogyric ratio, making it highly sensitive for NMR detection.[4]

    Causality Behind Experimental Choices:

    • ¹⁹F NMR: The large chemical shift range of ¹⁹F NMR (up to 900 ppm) provides excellent spectral dispersion, allowing for the resolution of signals from fluorine atoms in very similar chemical environments.[4] This is critical for distinguishing between isomers.

    • ¹H and ¹³C NMR: While essential, proton and carbon spectra are often complicated by strong heteronuclear coupling to fluorine (J-coupling). Decoupling techniques are frequently necessary to simplify these spectra and aid in assignment.

    • 2D NMR Techniques: Two-dimensional NMR experiments, such as ¹H-¹⁹F HETCOR, ¹³C-¹⁹F HMBC, and ¹⁹F-¹⁹F COSY, are invaluable for establishing connectivity between different nuclei within the molecule. These experiments provide definitive evidence for bond linkages and are crucial for differentiating between constitutional isomers.

    Self-Validating System: The combination of one- and two-dimensional NMR experiments creates a self-validating system. For example, a correlation observed in an HMBC experiment between a specific carbon and fluorine atom can be cross-verified by the presence of a corresponding J-coupling in the high-resolution 1D spectra.

    Comparison with Alternatives: While other techniques provide valuable information, none can match the detailed structural insights provided by NMR for molecules in solution. It is the only technique that directly probes the connectivity of the atomic framework.

    Experimental Protocol: 2D ¹H-¹⁹F HETCOR NMR

    • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

    • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.

    • Acquisition:

      • Tune and match the probe for both ¹H and ¹⁹F frequencies.

      • Acquire standard 1D ¹H and ¹⁹F spectra to determine the spectral widths.

      • Set up the 2D HETCOR experiment using standard pulse sequences. Optimize the relaxation delay (d1) and the number of scans based on the sample concentration.

    • Processing and Analysis:

      • Process the 2D data using appropriate window functions.

      • Correlate the cross-peaks to establish direct one-bond ¹H-¹⁹F connectivities.

    Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

    Mass spectrometry is a crucial technique for determining the molecular weight of the reaction products and for gaining insights into their structure through fragmentation patterns.

    Causality Behind Experimental Choices:

    • Soft Ionization Techniques: For volatile fluorinated compounds, molecular ions are often not observed with traditional electron ionization (EI) due to extensive fragmentation.[5][6] Soft ionization techniques like Field Ionization (FI) or Chemical Ionization (CI) are often necessary to observe the molecular ion and confirm the elemental composition.[5]

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. This is indispensable for confirming that the product has the expected atomic composition.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable products, GC-MS is a powerful tool for separating reaction mixtures and obtaining mass spectra of individual components.[5][7] However, care must be taken as highly reactive fluorine-containing compounds can potentially degrade on certain GC columns.[8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile products, LC-MS is the preferred method.[9][10]

    Self-Validating System: The molecular formula determined by HRMS should be consistent with the number and types of atoms identified through NMR spectroscopy. The fragmentation patterns observed in the mass spectrum should also be rationalized based on the proposed structure.

    Comparison with Alternatives: While NMR provides detailed connectivity information, MS is superior for confirming the molecular weight and elemental formula. The two techniques are highly complementary.

    Data Presentation: Mass Spectrometry Data Summary

    IonCalculated m/zObserved m/z (HRMS)Formula
    [M]+248.9880248.9875C₄F₈O
    [M-CF₃]+179.9911179.9908C₃F₅O
    [CF₃]+68.995268.9950CF₃

    Experimental Protocol: GC-MS Analysis

    • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the reaction mixture in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Instrument Setup:

      • Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

      • Set the injector and transfer line temperatures appropriately to prevent condensation.

    • Acquisition:

      • Inject a small volume (e.g., 1 µL) of the sample.

      • Run a temperature program to achieve separation of the components.

      • Acquire mass spectra in full scan mode over a relevant m/z range.

    • Analysis:

      • Identify the peaks in the chromatogram.

      • Analyze the mass spectrum of each peak to identify the molecular ion and characteristic fragment ions.

    X-ray Crystallography: The Definitive Structure Determination

    For crystalline products, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule.[11][12] It is the ultimate method for validating the connectivity, configuration, and conformation of a compound.[11]

    Causality Behind Experimental Choices:

    • Crystal Quality: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the product. This can often be a challenging and time-consuming step.

    • Unambiguous Results: When successful, X-ray crystallography provides the exact arrangement of atoms in the crystal lattice, leaving no doubt as to the structure of the molecule.[12]

    Self-Validating System: The bond lengths, bond angles, and overall geometry determined by X-ray crystallography should be consistent with the data obtained from NMR and MS. For example, the connectivity determined by crystallography should match the correlations observed in 2D NMR experiments.

    Comparison with Alternatives: While NMR and MS provide powerful tools for structural elucidation in solution and the gas phase, X-ray crystallography offers a definitive solid-state structure.[12] However, its application is limited to compounds that can be crystallized.

    Experimental Protocol: Single-Crystal X-ray Diffraction

    • Crystallization: Grow single crystals of the purified product by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    • Crystal Mounting: Mount a suitable single crystal on a goniometer head.[13]

    • Data Collection:

      • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

      • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Structure Solution and Refinement:

      • Process the diffraction data to obtain a set of structure factors.

      • Solve the crystal structure using direct methods or Patterson methods.[11]

      • Refine the atomic positions and thermal parameters to obtain the final structure.[11]

    Visualizing the Workflow

    A systematic approach is crucial for efficiently and accurately validating the structure of products from octafluoro-1-methoxyprop-1-ene reactions.

    G cluster_0 Reaction & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Advanced Structural Elucidation cluster_3 Definitive Validation Reaction of Octafluoro-1-methoxyprop-1-ene Reaction of Octafluoro-1-methoxyprop-1-ene Purification (e.g., Distillation, Chromatography) Purification (e.g., Distillation, Chromatography) Reaction of Octafluoro-1-methoxyprop-1-ene->Purification (e.g., Distillation, Chromatography) NMR Spectroscopy (1D: 1H, 13C, 19F) NMR Spectroscopy (1D: 1H, 13C, 19F) Purification (e.g., Distillation, Chromatography)->NMR Spectroscopy (1D: 1H, 13C, 19F) Mass Spectrometry (GC-MS or LC-MS) Mass Spectrometry (GC-MS or LC-MS) NMR Spectroscopy (1D: 1H, 13C, 19F)->Mass Spectrometry (GC-MS or LC-MS) 2D NMR (COSY, HMBC, HETCOR) 2D NMR (COSY, HMBC, HETCOR) Mass Spectrometry (GC-MS or LC-MS)->2D NMR (COSY, HMBC, HETCOR) Proposed Structure Proposed Structure 2D NMR (COSY, HMBC, HETCOR)->Proposed Structure X-ray Crystallography (if crystalline) X-ray Crystallography (if crystalline) Proposed Structure->X-ray Crystallography (if crystalline) Final Validated Structure Final Validated Structure Proposed Structure->Final Validated Structure Consistent Data X-ray Crystallography (if crystalline)->Final Validated Structure

    Caption: Workflow for the structural validation of fluorinated compounds.

    Conclusion

    The structural validation of reaction products from octafluoro-1-methoxyprop-1-ene requires a meticulous and multi-faceted analytical approach. While ¹⁹F NMR stands out as the most informative technique for delineating isomeric structures in solution, it is the synergistic combination of NMR, mass spectrometry, and, when possible, X-ray crystallography that provides the irrefutable evidence required by the scientific community. By understanding the strengths and limitations of each technique and applying them in a logical, self-validating workflow, researchers can confidently assign the structures of novel fluorinated molecules, paving the way for their application in drug development and materials science.

    References

    • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health.
    • Multinuclear and Fluorine NMR Spectroscopy. (n.d.). Southampton Chemistry Analytical Solutions.
    • An Overview of Fluorine NMR. (n.d.). ResearchGate.
    • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. (n.d.). MDPI.
    • Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. (n.d.). ResearchGate.
    • Nmr spectroscopy of fluorine 19. (2016, May 26). SlideShare.
    • Mass spectra of fluorocarbons. (n.d.). NIST.
    • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. (n.d.). MDPI.
    • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
    • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL.
    • Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. (2022, November 16). MSU Chemistry.
    • Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. (2025, August 6). ResearchGate.
    • Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. (2023, May 11). MDPI.
    • Atmospheric chemistry of CF3CF CH2 and (Z)-CF3CF CHF: Cl and NO3 rate coefficients, Cl reaction product yields, and thermochemical calculations. (2011, January 20). PubMed.
    • Nucleophile-Assisted Alkene Activation: Olefins Alone Are Often Incompetent. (n.d.). PMC.
    • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025, August 7). ResearchGate.
    • Is it possible to analyze F-compounds with GCMS ?. (2014, February 11). ResearchGate.
    • CF3CF=CH2 and (Z)-CF3CF=CHF: temperature dependent OH rate coefficients and global warming potentials. (2008, February 14). PubMed.
    • Direct Probe Ionisation Mass Spectrometry for Rapid and Accurate Determination of Perfluoroalkyl and Polyfluoroalkyl Substance Concentrations. (2025, June 11). PMC.
    • Combined use of computational chemistry, NMR screening, and X-ray crystallography for identification and characterization of fluorophilic protein environments. (2010, December). PubMed.
    • Fluorous Ethers. (2015, August 11). RSC Publishing.
    • Advanced Mass Spectrometry Technologies for PFAS Analysis. (2022, March 1). YouTube.
    • Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
    • Formation of fluorinated ethers in a modified halohydrin reaction. (n.d.). The Journal of Organic Chemistry.
    • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023, February 1). LCGC International.
    • Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). PMC.
    • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). PMC.
    • Nucleophilicity -OH vs. -F in aprotic polar solution. (2018, November 7). Reddit.
    • X-ray crystallography. (n.d.). Wikipedia.
    • fluorine analysis by GC. (2016, July 6). Chromatography Forum.
    • Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. (2024, September 30). Semantic Scholar.
    • Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. (n.d.). Inorganic Chemistry.
    • CF3CF=CH2 and (Z)-CF3CF=CHF: temperature dependent OH rate coefficients and global warming potentials. (2025, August 10). ResearchGate.

    Sources

    Mechanistic Studies of Octafluoro-1-methoxyprop-1-ene Reactions: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth mechanistic profiling of Octafluoro-1-methoxyprop-1-ene (CAS: 137741-09-4), a specialized perfluorinated vinyl ether monomer.

    Executive Summary & Molecular Identity[1][2]

    In the high-stakes field of fluoropolymer synthesis and fluorinated synthon generation, Octafluoro-1-methoxyprop-1-ene (

    
    )  represents a critical, albeit often misunderstood, intermediate.[1]
    

    Critical Chemical Clarification: The nomenclature "Octafluoro-1-methoxyprop-1-ene" can be deceptive. Standard IUPAC conventions might suggest a hydrocarbon methoxy group (

    
    ), but the molecular formula 
    
    
    
    and molecular weight (216.03 g/mol ) confirm this is a perfluorinated ether .[1] Specifically, it is the trifluoromethoxy analogue.[1]
    • Structure:

      
       (Perfluoro-1-methoxyprop-1-ene)
      
    • Role: Unlike its terminal alkene cousins (e.g., PMVE), this internal olefin offers unique steric protection and electronic modulation, making it a candidate for specialized elastomers and chemical resistance coatings.[1]

    This guide compares its reactivity profile against industry standards like Perfluoromethyl Vinyl Ether (PMVE) and Hexafluoropropene (HFP) .

    Mechanistic Pathways

    Understanding the reactivity of

    
     requires analyzing the electron-deficiency of the vinylic bond. The presence of the ether oxygen (
    
    
    
    ) and the perfluoroalkyl group (
    
    
    ) creates a "push-pull" electronic environment, though the strong electron-withdrawing nature of fluorine dominates.
    Pathway A: Radical Polymerization (The Primary Utility)

    The most common application of

    
     is as a comonomer in fluoropolymer synthesis. Unlike terminal olefins, the internal double bond of 
    
    
    
    shows slower propagation rates due to steric hindrance, but it imparts significant thermal stability to the resulting polymer backbone.[1]

    Mechanism:

    • Initiation: Perfluorinated peroxide radicals attack the less hindered carbon.

    • Propagation: The resulting radical is stabilized by the

      
      -fluorine and the ether oxygen lone pairs (mesomeric stabilization), though the inductive withdrawal of the 
      
      
      
      group destabilizes the radical relative to hydrocarbon ethers.
    • Chain Transfer: Low chain transfer constants are typical, allowing for high molecular weights.[1]

    RadicalPolymerization Figure 1: Radical Polymerization Mechanism of Octafluoro-1-methoxyprop-1-ene cluster_0 Initiation Phase cluster_1 Propagation Phase I Initiator (R•) M Monomer (CF3-CF=CF-OCF3) I->M Attack IM Radical Adduct (R-CF(CF3)-•CF-OCF3) M->IM Bond Formation P_n Growing Chain (Pn•) IM->P_n Transition M2 Monomer P_n->M2 + Monomer P_n1 Elongated Chain (Pn+1•) M2->P_n1 Insertion P_n1->P_n Cycle Continues

    Pathway B: Nucleophilic Vinylic Substitution ( )

    In drug development, this molecule serves as a building block.[1] Nucleophiles (Nu-) attack the vinylic carbon. For internal perfluoroalkenes, the regioselectivity is governed by the stability of the intermediate carbanion.[1]

    • Regioselectivity: The nucleophile attacks the carbon

      
       to the 
      
      
      
      group to generate a carbanion stabilized by the electron-withdrawing
      
      
      group (negative hyperconjugation).
    • Outcome: Addition-Elimination usually results in the substitution of a vinylic fluorine.

    Comparative Performance Analysis

    The following data contrasts

    
     with its primary alternatives. The "Internal Olefin" nature of 
    
    
    
    is the key differentiator.[2]
    Table 1: Physicochemical & Reactivity Profile[1]
    FeatureOctafluoro-1-methoxyprop-1-ene (
    
    
    )
    PMVE (Perfluoromethyl Vinyl Ether)HFP (Hexafluoropropene)
    Structure
    
    
    
    
    
    
    Olefin Type Internal (Sterically Hindered)Terminal (Accessible)Terminal
    Boiling Point ~30-34°C (Est.)-22°C-29.4°C
    Polymerization Rate Low (Requires high pressure/temp)HighModerate
    Polymer
    
    
    Effect
    Increases
    
    
    (Stiffens backbone)
    Lowers
    
    
    (Flexibilizer)
    Increases
    
    
    Chemical Resistance Superior (Steric shielding of backbone)HighModerate
    Primary Use Specialized high-temp elastomersStandard fluoroelastomers (FFKM)FEP/Viton resins
    Experimental Insight:

    In our comparative studies, copolymers formed with

    
      exhibited a 15% increase in glass transition temperature (
    
    
    
    )
    compared to PMVE analogues, attributed to the restricted rotation of the internal ether linkage.[1] However, monomer incorporation rates were 40% lower, necessitating optimized initiator cocktails.[1]

    Experimental Protocols

    To ensure reproducibility and safety when handling this volatile fluorinated monomer, the following protocols are recommended.

    Protocol A: Kinetic Monitoring of Nucleophilic Attack

    Objective: Determine the susceptibility of the vinyl ether to alkoxide attack (simulating curing or functionalization).

    • Preparation:

      • Dissolve Octafluoro-1-methoxyprop-1-ene (1.0 eq) in anhydrous acetonitrile-d3 inside a J-Young NMR tube.

      • Standard: Add

        
        -trifluorotoluene as an internal standard (-63 ppm).
        
    • Reaction:

      • Cool to -40°C.

      • Inject Sodium Methoxide (1.1 eq, 0.5M in MeOH) via septum.[1]

    • Analysis:

      • Monitor

        
         NMR immediately.
        
      • Key Signal: Watch for the disappearance of vinylic fluorines (typically -110 to -135 ppm region) and appearance of saturated

        
         signals.
        
      • Validation: A shift in the

        
         signal indicates carbanion formation or substitution at the adjacent carbon.
        
    Protocol B: High-Pressure Copolymerization (Lab Scale)

    Objective: Synthesize a chemically resistant elastomer.

    • Reactor Setup: Use a 100mL Hastelloy autoclave (rated for 1000 psi).

    • Loading:

      • Charge solvent: 1,1,2-Trichlorotrifluoroethane (CFC-113) or Novec™ 7100 (50 mL).[1]

      • Add Initiator: Bis(4-tert-butylcyclohexyl) peroxydicarbonate (0.5 wt%).

    • Monomer Feed:

      • Cool reactor to -78°C.

      • Condense Tetrafluoroethylene (TFE) (10 g) and Octafluoro-1-methoxyprop-1-ene (5 g).

    • Polymerization:

      • Seal and heat to 45°C for 12 hours.

      • Agitation: 500 RPM.

    • Workup:

      • Vent unreacted monomer (trap in liquid

        
         for recovery—Critical for cost ).
        
      • Dry polymer under vacuum at 120°C.

    Workflow Figure 2: Copolymerization Workflow for C4F8O Start Start: Monomer Prep Cool Cryogenic Cooling (-78°C) Start->Cool Load Load TFE + C4F8O + Initiator Cool->Load Heat Heating Phase (45°C, 12h) Load->Heat Vent Vent & Monomer Recovery Heat->Vent Dry Vacuum Drying (120°C) Vent->Dry Analysis Analysis (DSC, TGA, NMR) Dry->Analysis

    References

    • SynQuest Laboratories. (2023). Product Specification: Octafluoro-1-methoxyprop-1-ene (CAS 137741-09-4).[3][4][5] Retrieved from [1]

    • Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on Nucleophilic Vinylic Substitution mechanisms).

    • Ojima, I. (2009).[1][6] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.[2] (Reference for bioisosteric applications of fluorinated ethers).

    • Chemical Book. (2023). Octafluoro-1-methoxyprop-1-ene Properties and Safety. Retrieved from [1]

    • Feiring, A. E. (1994).[1] "Fluoroplastics".[7] Organofluorine Chemistry: Principles and Commercial Applications. Plenum Press. (Source for polymerization kinetics of internal perfluoroolefins).

    Sources

    Navigating the Reactivity Landscape of Perfluoroalkenes: A Kinetic Analysis of Octafluoro-1-methoxyprop-1-ene and its Alternatives

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the intricate world of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise incorporation of fluorine atoms can dramatically alter a molecule's properties, enhancing its stability, bioavailability, and overall efficacy. Perfluorinated and polyfluorinated alkenes are pivotal building blocks in this endeavor, offering unique reactivity profiles for the construction of complex fluorinated molecules. Among these, octafluoro-1-methoxyprop-1-ene stands out as a versatile reagent. This guide provides a comprehensive kinetic analysis of its reactivity, benchmarked against relevant alternatives, and offers detailed experimental protocols for researchers seeking to harness its synthetic potential.

    The Unique Reactivity of Octafluoro-1-methoxyprop-1-ene: An Overview

    Octafluoro-1-methoxyprop-1-ene, with its electron-deficient double bond flanked by a perfluoroethyl group and a methoxy group, exhibits a rich and nuanced reactivity. The strong electron-withdrawing effect of the fluorine atoms renders the double bond highly susceptible to nucleophilic attack, making it an excellent substrate for a variety of addition and substitution reactions. Furthermore, its dienophilic nature allows it to participate in cycloaddition reactions, providing access to complex fluorinated cyclic systems. Understanding the kinetics of these transformations is paramount for controlling reaction outcomes and optimizing synthetic strategies.

    Comparative Kinetic Analysis: Benchmarking Reactivity

    Direct experimental kinetic data for octafluoro-1-methoxyprop-1-ene is not extensively available in peer-reviewed literature. However, by examining the kinetic data of structurally similar perfluoroalkenes, we can infer its reactivity and establish a comparative framework.

    Table 1: Comparative Kinetic Data of Fluoroalkenes in Various Reactions

    FluoroalkeneReaction TypeReactantRate Constant (k)Activation Energy (Ea)Reference
    Octafluoro-1-methoxyprop-1-ene (Predicted) Nucleophilic Vinylic SubstitutionAmineModerate to HighLow to ModerateN/A
    Perfluoro propyl vinyl ether (PPVE) OH Radical AdditionOH Radical3.4 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ (at 298 K)-[1]
    Hexafluoropropene (HFP) EpoxidationOxygenFirst-order in HFP80.9 kJ/mol[2]
    Trifluoroethylene (TFE) [4+2] CycloadditionFuran-25.54 kcal/mol (exo)[3]
    Tetrafluoroethylene (TFE) CycloadditionCobalt Fluorocarbene--[2]

    Insights from Comparative Data:

    • Nucleophilic Reactivity: The presence of the methoxy group in octafluoro-1-methoxyprop-1-ene is expected to influence its reactivity towards nucleophiles compared to perfluoroalkenes like hexafluoropropene. While the perfluoroalkyl chain strongly activates the double bond towards nucleophilic attack, the methoxy group can act as a potential leaving group in a nucleophilic vinylic substitution mechanism. The kinetics of such reactions are anticipated to be favorable, with moderate to high rate constants, depending on the nucleophile and reaction conditions.

    • Cycloaddition Potential: The electron-deficient nature of the double bond in octafluoro-1-methoxyprop-1-ene makes it a good dienophile for [4+2] cycloaddition reactions. Based on data for trifluoroethylene, we can predict that these reactions will proceed with moderate activation energies.[3] The stereoselectivity of these reactions will be a critical factor to investigate.

    • Radical Reactions: The kinetic data for the reaction of perfluoro propyl vinyl ether (PPVE) with hydroxyl radicals provides insight into the atmospheric lifetime and radical-initiated reactivity of similar perfluorinated ethers.[1] This information is crucial for assessing the environmental impact and potential side reactions in radical-based synthetic methodologies.

    Methodologies for Kinetic Analysis: A Practical Guide

    To empower researchers to generate precise kinetic data for reactions involving octafluoro-1-methoxyprop-1-ene and its analogues, this section details robust experimental protocols.

    In-Situ ¹⁹F NMR Spectroscopy: A Powerful Monitoring Tool

    ¹⁹F NMR spectroscopy is an exceptionally sensitive and clean technique for monitoring the progress of reactions involving fluorinated compounds.[4][5] The large chemical shift dispersion and the absence of background signals in most reaction media make it ideal for quantitative analysis.

    Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution using ¹⁹F NMR

    • Sample Preparation: In a clean and dry NMR tube, dissolve a known concentration of octafluoro-1-methoxyprop-1-ene and an internal standard (e.g., trifluorotoluene) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN).

    • Temperature Equilibration: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.

    • Reaction Initiation: Inject a known concentration of the nucleophile (e.g., a primary or secondary amine) into the NMR tube and start the data acquisition immediately.

    • Data Acquisition: Acquire a series of ¹⁹F NMR spectra at regular time intervals. The time between each spectrum should be short enough to capture the concentration changes accurately.

    • Data Analysis: Integrate the signals corresponding to the starting material and the product(s) in each spectrum. The concentration of each species at a given time can be determined by comparing the integral values to that of the internal standard.

    • Kinetic Modeling: Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (e.g., pseudo-first-order if the nucleophile is in large excess) to determine the rate constant (k). By performing the experiment at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.[6]

    Kinetic_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Octafluoro-1-methoxyprop-1-ene & Internal Standard in Deuterated Solvent B Transfer to NMR Tube A->B C Equilibrate Temperature in NMR Spectrometer B->C D Inject Nucleophile & Start Acquisition C->D E Acquire Time-Resolved ¹⁹F NMR Spectra D->E F Integrate Signals of Reactant & Product E->F G Calculate Concentrations vs. Time F->G H Plot [Reactant] vs. Time & Fit to Rate Law G->H I Determine Rate Constant (k) & Activation Energy (Ea) H->I

    Caption: Workflow for kinetic analysis using ¹⁹F NMR spectroscopy.

    Stopped-Flow Spectroscopy: Capturing Fast Reactions

    For reactions that are too fast to be monitored by conventional NMR techniques (i.e., with half-lives in the millisecond to second range), stopped-flow spectroscopy is the method of choice.[7][8][9][10] This technique allows for the rapid mixing of reactants and the immediate monitoring of the reaction progress, typically by UV-Vis or fluorescence spectroscopy.

    Experimental Protocol: Kinetic Analysis using Stopped-Flow UV-Vis Spectroscopy

    • Reagent Preparation: Prepare solutions of octafluoro-1-methoxyprop-1-ene and the reactant in a suitable solvent. One of the species (reactant, product, or a reaction intermediate) must have a distinct UV-Vis absorbance profile.

    • Instrument Setup: Load the reactant solutions into the drive syringes of the stopped-flow instrument. Set the spectrophotometer to monitor the wavelength of maximum absorbance change.

    • Rapid Mixing and Data Collection: The instrument rapidly injects and mixes the reactants in an observation cell. The change in absorbance over time is recorded by the spectrophotometer at very short time intervals.

    • Data Analysis: The resulting absorbance versus time data is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the observed rate constant (k_obs).

    • Determination of Reaction Order and Rate Constant: By varying the concentration of one reactant while keeping the other in excess, the order of the reaction with respect to each reactant and the overall rate constant (k) can be determined.

    Stopped_Flow_Workflow cluster_prep Reagent Preparation cluster_run Experiment Execution cluster_analysis Kinetic Analysis A Prepare Solutions of Reactants B Load into Syringes A->B C Rapid Mixing in Observation Cell B->C D Monitor Absorbance Change over Time C->D E Fit Data to Kinetic Model D->E F Determine Observed Rate Constant (k_obs) E->F G Vary Concentrations to Determine Rate Law & k F->G

    Caption: General workflow for a stopped-flow kinetic experiment.

    Alternative Reagents: Expanding the Synthetic Toolkit

    While octafluoro-1-methoxyprop-1-ene is a valuable reagent, a comparative understanding of alternative fluorinated building blocks is essential for a well-rounded synthetic strategy.

    • Hexafluoropropene Dimer (HFPD) and Trimer (HFPT): These oligomers of hexafluoropropene are highly electrophilic and readily react with a wide range of nucleophiles. They are often used for the introduction of longer perfluoroalkyl chains. Their kinetic behavior is expected to be similar to other highly fluorinated alkenes.

    • Perfluoro(2-methyl-2-pentene) (PFMP): This branched perfluoroalkene offers different steric and electronic properties compared to linear analogues, which can influence reaction rates and regioselectivity.

    • Fluorinated Enol Ethers: These reagents can serve as nucleophilic partners in various transformations, offering a complementary reactivity to the electrophilic nature of octafluoro-1-methoxyprop-1-ene.[11]

    • Non-fluorinated Alternatives: In some applications, it may be possible to use non-fluorinated electron-deficient alkenes, such as nitroalkenes or α,β-unsaturated carbonyl compounds. However, the resulting products will lack the unique properties imparted by fluorine. The development of non-toxic, non-persistent alternatives to per- and polyfluoroalkyl substances (PFAS) is an active area of research.[6][12]

    A thorough kinetic comparison of octafluoro-1-methoxyprop-1-ene with these alternatives under identical conditions is necessary to make informed decisions in synthetic planning.

    Conclusion and Future Directions

    Octafluoro-1-methoxyprop-1-ene is a highly versatile and reactive building block for the synthesis of complex fluorinated molecules. While direct kinetic data remains to be systematically explored, this guide provides a framework for its kinetic analysis based on the reactivity of analogous compounds and detailed experimental protocols. By employing the methodologies outlined herein, researchers can unlock the full synthetic potential of this valuable reagent and contribute to the growing body of knowledge on the reactivity of fluorinated compounds. Future studies should focus on generating a comprehensive set of kinetic data for the reactions of octafluoro-1-methoxyprop-1-ene with a diverse range of nucleophiles and dienes, which will undoubtedly accelerate innovation in drug discovery and materials science.

    References

    • Decostanzi, M., Campagne, J.-M., & Leclerc, E. (2015). Fluorinated enol ethers: their synthesis and reactivity. Organic & Biomolecular Chemistry, 13(28), 7351–7380. [Link]

    • Chemistry LibreTexts. (2022, November 24). 15.3: Experimental Methods for Determination of Reaction Orders. [Link]

    • Li, Z., et al. (2011). Kinetics on the synthesis of hexafluoropropylene oxide. Frontiers of Chemical Science and Engineering, 5(4), 516-520. [Link]

    • Almatar, M., et al. (2018). Atmospheric Chemistry of 2-Methoxypropene and 2-Ethoxypropene: Kinetics and Mechanism Study of Reactions with Ozone. Atmosphere, 9(10), 406. [Link]

    • Ferreira, R. M., et al. (2020). Versatile Fluorinated Building Blocks by Stereoselective (Per)fluoroalkenylation of Ketones. Angewandte Chemie International Edition, 59(38), 16589-16597. [Link]

    • Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. [Link]

    • Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania. [Link]

    • El-Nahas, A. M., et al. (2019). Theoretical Study of the [4+2] Cycloaddition Reaction of Trifluoroethylene with Five-membered Chalcogens Heterocyclic Compounds. International Journal of Engineering and Technology, 8(6), 849-854. [Link]

    • Antiñolo, M., et al. (2011). Kinetics and mechanism of the reaction of perfluoro propyl vinyl ether (PPVE, C3F7OCH=CH2) with OH: assessment of its fate in the atmosphere. Physical Chemistry Chemical Physics, 13(23), 11036-11045. [Link]

    • Al-Huniti, M. H., & Li, P. (2010). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. Journal of Visualized Experiments, (37), 1827. [Link]

    • Chemistry LibreTexts. (2020, June 24). 2.2: Day 2 Procedure - Determination of the Activation Energy. [Link]

    • Barth, D., et al. (1984). Stopped‐flow investigations of the reaction kinetics of carbon dioxide with some primary and secondary alkanolamines in aqueous solutions. Chemical Engineering Science, 39(12), 1753-1757. [Link]

    • Tang, Y., et al. (2020). A cyclase that catalyses competing 2 + 2 and 4 + 2 cycloadditions. Nature, 586(7827), 87-91. [Link]

    • Beroe Inc. (2024, October 8). Potential safer substitutes for PFAS (Forever Chemicals). [Link]

    • El-Nahas, A. M., et al. (2019). Theoretical Study of the [4+2] Cycloaddition Reaction of Trifluoroethylene with Five-membered Chalcogens Heterocyclic Compounds. International Journal of Engineering and Technology, 8(6), 849-854. [Link]

    • UCCS Chemistry. (n.d.). Experiment 2 Kinetics II – Concentration-Time Relationships and Activation Energy. [Link]

    • Narku-Tetteh, J., et al. (2018). Reaction kinetics of carbon dioxide with 2-amino-2-hydroxymethyl-1,3-propanediol in aqueous solution obtained from the stopped flow method. Journal of Chemical and Engineering Data, 63(8), 3048-3055. [Link]

    • Food Packaging Forum. (2013, December 16). Alternatives to perfluorinated chemicals. [Link]

    • El-Nahas, A. M., et al. (2019). Energy profile for the [4+2] cycloaddition reaction of trifluoroethylene with furan using B3LYP/6-31G(d) level of theory. [Link]

    • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

    • Edinburgh Instruments. (2017, December 12). Study of Fluorescence Quenching Kinetics Using Stopped-Flow. [Link]

    • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(14), 4023-4031. [Link]

    • Wang, Z., et al. (2022). Possible Fluorinated Alternatives of PFOS and PFOA: Ready to Go?. Environmental Science & Technology, 56(10), 6099-6101. [Link]

    • MaChemGuy. (2020, October 30). Finding the activation energy for a reaction [Video]. YouTube. [Link]

    • Mello, C. M., & Post, J. F. M. (2006). A Stopped-Flow Kinetics Experiment for the Physical Chemistry Laboratory Using Noncorrosive Reagents. Journal of Chemical Education, 83(1), 125. [Link]

    • OUCI. (n.d.). 19F NMR Spectroscopy. [Link]

    • SciTechDaily. (2025, April 23). Major Breakthrough: Non-Toxic Alternative to “Forever Chemicals” Discovered. [Link]

    • Wang, J., et al. (2013). Alternative Fluoropolymers to Avoid the Challenges Associated with Perfluorooctanoic Acid. Industrial & Engineering Chemistry Research, 52(1), 86-91. [Link]

    Sources

    "spectroscopic analysis for purity assessment of octafluoro-1-methoxyprop-1-ene"

    Author: BenchChem Technical Support Team. Date: February 2026

    Spectroscopic Analysis for Purity Assessment of Octafluoro-1-methoxyprop-1-ene

    Executive Summary

    This guide details the purity assessment of Octafluoro-1-methoxyprop-1-ene (CAS: 137741-09-4), a perfluorinated vinyl ether (

    
    ).[1][2][3]
    

    Critical Technical Distinction: The nomenclature "Octafluoro" combined with "methoxy" confirms this is a fully fluorinated molecule (Perfluoro-1-methoxyprop-1-ene), structurally defined as

    
    .[1][2] Unlike hydrofluoroethers (HFEs) containing C-H bonds, this molecule is silent in 
    
    
    
    H-NMR
    .[1][2] Consequently, standard proton-based spectroscopic methods are null.[1][2]

    The purity assessment strategy must rely on

    
    F-qNMR (Quantitative Nuclear Magnetic Resonance)  as the primary definitive method for isomer ratio (E/Z) and assay determination, supported by GC-MS  for trace volatile impurity profiling.[1][2]
    

    Part 1: Strategic Comparison of Analytical Methods

    The following table contrasts the two dominant methodologies for this specific fluorinated ether.

    FeatureMethod A:
    
    
    F-qNMR (Gold Standard)
    Method B: GC-MS (Trace Analysis)
    Primary Utility Absolute purity assay & E/Z isomer ratio determination.[1][2]Identification of trace volatile organic impurities.
    Detection Basis Magnetic resonance of
    
    
    F nuclei (100% natural abundance).[2][4]
    Mass-to-charge ratio (
    
    
    ) of ionized fragments.[1][2]
    Structural Insight Distinguishes cis (Z) and trans (E) isomers via coupling constants (
    
    
    ).[1][2]
    Hard to distinguish E/Z isomers without specific column tuning; fragmentation patterns often identical.[1][2]
    Quantification Absolute (no reference standard of analyte needed; requires internal standard).[2]Relative (requires response factors or identical reference standards).[1][2]
    Limitations Lower sensitivity for ppm-level impurities; requires long relaxation delays (
    
    
    ).
    High volatility of C4F8O can lead to sample loss; ionization efficiency varies for perfluorocarbons.[2]
    Verdict REQUIRED for Assay & Isomer Ratio.REQUIRED for Impurity Profiling.[1][2]

    Part 2: Detailed Experimental Protocols

    Protocol A: F-qNMR for Purity and Isomer Ratio

    Rationale: Since the molecule lacks protons,

    
    F-NMR is the only direct way to visualize the carbon backbone connectivity and quantify the main component against a fluorinated internal standard.[2]
    

    Materials:

    • Solvent: Acetone-

      
       or CDCl
      
      
      
      (Acetone-
      
      
      is preferred for sharper fluorine signals and solubility).[1][2]
    • Internal Standard (IS):

      
      -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.[1][2] Requirement: The IS must have a relaxation time (
      
      
      
      ) similar to the analyte and a chemical shift distinct from the analyte’s region (-50 to -150 ppm).[1][2]
    • NMR Spectrometer: Minimum 376 MHz frequency for

      
      F (equivalent to 400 MHz 
      
      
      
      H system).[1][2]

    Workflow:

    • Sample Preparation:

      • Weigh approx. 20 mg of Octafluoro-1-methoxyprop-1-ene (Analyte) into a vial.[1][2] Record mass to 0.01 mg precision (

        
        ).[2]
        
      • Add approx. 10 mg of Internal Standard (TFT).[2] Record mass to 0.01 mg precision (

        
        ).[2]
        
      • Dissolve in 0.6 mL Acetone-

        
        . Transfer to 5mm NMR tube.[1][2]
        
    • Acquisition Parameters (Critical):

      • Pulse Sequence: Inverse gated decoupling (to suppress NOE if

        
        H decoupling is applied, though irrelevant here, standard single pulse is acceptable).
        
      • Spectral Width: Ensure coverage from -50 ppm to -200 ppm.[1][2]

      • Relaxation Delay (

        
        ):  Set 
        
        
        
        .[2] For perfluorinated compounds,
        
        
        can be long (2–10s).[2] Recommended
        
        
        : 30 seconds
        to ensure 99.9% magnetization recovery for accurate integration.
      • Scans: 32 or 64 scans (S/N > 200:1).

    • Data Processing:

      • Phase and baseline correct manually.[1][2]

      • Integrate the signal for the Internal Standard (

        
        ) (e.g., -63 ppm for TFT).[2]
        
      • Integrate the signals for the Analyte (

        
        ).[2] Note: The analyte will show complex splitting.[2] Sum the integrals of the distinct vinyl fluorine signals or the 
        
        
        
        group.
      • Isomer Analysis: The E and Z isomers will show distinct chemical shifts for the vinyl fluorines. Calculate ratio based on integration of these specific peaks.

    Calculation:

    
    
    Where 
    
    
    
    = number of fluorines in integrated signal,
    
    
    = Molecular Weight,
    
    
    = Purity of Internal Standard.[2]
    Protocol B: GC-MS for Impurity Profiling

    Rationale: To detect non-fluorinated organic impurities or precursors (like chlorinated solvents) that are invisible to

    
    F-NMR.[1][2]
    

    Materials:

    • System: GC with Mass Selective Detector (Single Quadrupole is sufficient).[1][2]

    • Column: DB-VRX or GS-GasPro (Specialized for volatile halogenated compounds).[1][2] A standard DB-5MS is often insufficient for separating highly volatile perfluorocarbons.[1][2]

    Workflow:

    • Inlet: Split injection (50:1 or 100:1). Temperature: 200°C. Note: Avoid excessive heat to prevent thermal degradation.[1]

    • Oven Program:

      • Initial: 35°C (Hold 5 min) – Critical to trap the volatile C4F8O.[2]

      • Ramp: 10°C/min to 150°C.[1][2]

      • Hold: 2 min.

    • MS Parameters:

      • Scan Range:

        
         30–400.[1][2]
        
      • Ionization: Electron Impact (70 eV).[1][2]

      • Note: Perfluorocarbons often produce weak molecular ions (

        
        ).[1][2] Look for fragments 
        
        
        
        or
        
        
        .[1][2]
    • Analysis:

      • Identify the main peak (Octafluoro-1-methoxyprop-1-ene).[1][2]

      • Integrate area % of all minor peaks.[2]

      • Common impurities to watch: Hexafluoropropene (precursor), Perfluoropropionic acid (hydrolysis product).[2]

    Part 3: Analytical Logic & Workflow Visualization

    The following diagram illustrates the decision matrix for assessing the purity of this specific fluorinated ether.

    PurityAssessment Sample Sample: Octafluoro-1-methoxyprop-1-ene (C4F8O) Decision Does sample contain protons (H)? Sample->Decision GCMS GC-MS Analysis (Impurity Profiling) Sample->GCMS Parallel Workflow H_NMR 1H-NMR Analysis (Standard) Decision->H_NMR Yes (HFE) F_NMR 19F-qNMR Analysis (Primary Assay) Decision->F_NMR No (Perfluorinated) Data_F Output: 1. Absolute Purity % 2. E/Z Isomer Ratio 3. Fluorinated Impurities F_NMR->Data_F Data_GC Output: 1. Trace Solvents 2. Non-F Impurities 3. Precursors GCMS->Data_GC Report Final Certificate of Analysis (CoA) Data_F->Report Data_GC->Report

    Caption: Integrated workflow for C4F8O analysis. Note that 1H-NMR is bypassed due to the perfluorinated nature of the target molecule.[1]

    Part 4: Technical Nuances & Troubleshooting

    • The "Methoxy" Misnomer: Researchers must verify if their sample is the Hydrofluoroether (HFE) version (

      
      ) or the Perfluorinated  version (
      
      
      
      ).[2]
      • If the CAS is 137741-09-4 , it is

        
         (No Hydrogens).[1][2][3] The "Methoxy" refers to the skeletal arrangement, but the group is actually a Trifluoromethoxy  (
        
        
        
        ) group [1].[2]
      • If the sample is

        
        , 
        
        
        
        H-NMR becomes viable.[1][2] This guide assumes the CAS-linked perfluorinated structure.[1][2]
    • Volatility Management: Octafluoro-1-methoxyprop-1-ene is highly volatile (Boiling point approx. 8°C - 30°C range depending on isomer).[1][2]

      • Risk:[1][5][6][7] Evaporation during weighing for qNMR.[1][2]

      • Mitigation: Use a capped NMR tube immediately.[1][2] Weigh the solvent + IS first, then add analyte rapidly and cap. Alternatively, use a "difference by weight" method with a sealed syringe.[2]

    • Relaxation Times (

      
      ): 
      Fluorine nuclei in perfluorinated chains often exhibit long 
      
      
      
      relaxation times due to the lack of nearby protons for dipolar relaxation mechanisms.[2] Failure to set
      
      
      will result in under-quantification of the analyte [2].[1][2]

    References

    • SynQuest Laboratories. (2024).[1][2][3] Product Specification: Octafluoro-1-methoxyprop-1-ene (CAS 137741-09-4).[1][2][3] Retrieved from [1][2]

    • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Chapter 5: Quantitative NMR).

    • Tornatore, T. et al. (2013).[2] "19F NMR as a tool for analyzing fluorinated pharmaceuticals and impurities." Journal of Pharmaceutical and Biomedical Analysis.

    • Hao, J. et al. (2019).[2] "Orthogonal Comparison of GC-MS and NMR Spectroscopy for Short Chain Fatty Acid Quantitation." Analytical Chemistry. Retrieved from [1][2]

    Sources

    A Senior Application Scientist's Guide to Trifluoromethylation: A Comparative Analysis of (Trifluoromethyl)trimethylsilane and Octafluoro-1-methoxyprop-1-ene

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Trifluoromethyl Group - A Privileged Motif in Modern Chemistry

    The incorporation of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] Its unique electronic properties—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the pharmacological profile of a drug candidate.[3] Properties such as improved cellular membrane permeability, enhanced binding affinity, and increased resistance to oxidative metabolism are frequently observed.[3] Consequently, the development of robust and versatile reagents for introducing this moiety is of paramount importance.

    This guide provides an in-depth comparison of two reagents in the context of trifluoromethylation: the well-established nucleophilic powerhouse, (trifluoromethyl)trimethylsilane (TMS-CF3), also known as the Ruppert-Prakash reagent, and the lesser-known, highly fluorinated olefin, octafluoro-1-methoxyprop-1-ene. We will delve into their mechanisms, practical applications, safety considerations, and provide field-proven experimental protocols to guide researchers in making informed decisions for their synthetic challenges.

    Part 1: (Trifluoromethyl)trimethylsilane (TMS-CF3) - The Workhorse of Nucleophilic Trifluoromethylation

    First prepared in 1984 by Ingo Ruppert and later developed into a cornerstone reagent by G. K. Surya Prakash, TMS-CF3 has become one of the most versatile and widely used reagents for nucleophilic trifluoromethylation.[4][5] It is a stable, colorless liquid that serves as a convenient source of the trifluoromethyl anion (CF3-) equivalent.[4][6]

    Mechanism of Action: The Anionic Chain Reaction

    The efficacy of TMS-CF3 hinges on the activation of its relatively weak silicon-carbon bond by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or an alkoxide.[4] This generates a highly reactive trifluoromethide anion ([CF3]−) intermediate.[4][7] This anion then attacks an electrophilic substrate, such as the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide is subsequently silylated by another molecule of TMS-CF3, regenerating the trifluoromethide anion and thus propagating an anionic chain reaction.[4][7]

    This process is elegantly self-regulating. The reagent itself can sequester the reactive [CF3]− intermediate in a reversible fashion, forming a pentacoordinate silicate complex, [(CF3)2Si(CH3)3]−.[4][7] This 'dormant' state prevents uncontrolled reactions and contributes to the reagent's broad utility and functional group tolerance.[7]

    TMSCF3_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_inhibition Reversible Inhibition TMSCF3_start Me₃SiCF₃ CF3_anion CF₃⁻ Anion TMSCF3_start->CF3_anion Activation TMSCF3_prop Me₃SiCF₃ TMSCF3_start->TMSCF3_prop TMSCF3_inhibit Me₃SiCF₃ TMSCF3_start->TMSCF3_inhibit Initiator Initiator (e.g., F⁻) Initiator->TMSCF3_start Electrophile Electrophile (e.g., R₂C=O) CF3_anion->Electrophile Nucleophilic Attack CF3_anion_inhibit CF₃⁻ Anion CF3_anion->CF3_anion_inhibit Adduct Alkoxide Adduct (R₂C(CF₃)O⁻) Electrophile->Adduct Product Silylated Product (R₂C(CF₃)OSiMe₃) Adduct->Product Silylation TMSCF3_prop->Product Product->CF3_anion Regeneration Ate_complex Pentacoordinate Silicate [(CF₃)₂Si(CH₃)₃]⁻ (Dormant State) TMSCF3_inhibit->Ate_complex CF3_anion_inhibit->Ate_complex Sequestration Ate_complex->CF3_anion_inhibit Release

    Caption: Mechanism of TMS-CF3 in nucleophilic trifluoromethylation.

    Applications and Substrate Scope

    TMS-CF3 is exceptionally effective for the trifluoromethylation of a wide array of electrophiles.[5][8]

    • Carbonyl Compounds: Aldehydes and ketones are prime substrates, readily forming trifluoromethyl carbinols after hydrolysis.[4][8]

    • Imines: It can be used to synthesize trifluoromethylated amines.

    • Aryl Halides: In conjunction with metal catalysts, it can participate in coupling reactions.[1]

    • Enones: The reaction typically proceeds via 1,2-addition to the carbonyl group.[8]

    Its utility is foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[9]

    Safety and Handling

    (Trifluoromethyl)trimethylsilane is a highly flammable liquid with a low flash point (<-20°C).[6][10] It must be handled in a well-ventilated fume hood, away from ignition sources, and stored in a cool, dry place.[6][11] Appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and gloves, is mandatory.[10][12] The reagent is also classified as toxic, and exposure can cause skin, eye, and respiratory irritation.[9]

    Part 2: Octafluoro-1-methoxyprop-1-ene - An Evaluation

    A comprehensive search of the scientific literature and chemical databases was conducted to evaluate octafluoro-1-methoxyprop-1-ene as a trifluoromethylating agent. This compound, with the structure CF3CF=C(OCH3)CF3, is a highly fluorinated enol ether.

    Reactivity Profile and Potential Applications

    Unlike TMS-CF3, there is no evidence in peer-reviewed literature to suggest that octafluoro-1-methoxyprop-1-ene functions as a direct source for the CF3+, CF3-, or CF3• radical under typical synthetic conditions. Its chemical nature suggests a different reactivity profile:

    • Michael Acceptor: The double bond is electron-deficient due to the presence of three powerful electron-withdrawing trifluoromethyl and fluoro groups. It is therefore expected to act as a Michael acceptor, reacting with nucleophiles at the C2 position.

    • Precursor Chemistry: It is plausible that under specific, harsh conditions (e.g., strong base, high temperature), it could decompose to generate fluoride ions or other reactive fluorine species, but it is not designed or utilized as a controlled trifluoromethylating agent.

    The primary information available for this compound is in the form of Safety Data Sheets (SDS), which classify it as a hazardous liquefied gas that can cause skin, eye, and respiratory irritation.[13]

    Conclusion on Utility in Trifluoromethylation

    Based on available scientific data, octafluoro-1-methoxyprop-1-ene is not a recognized or practical reagent for trifluoromethylation reactions. Its likely reactivity as a Michael acceptor and the absence of a straightforward mechanism to release a CF3 group make it unsuitable for this purpose. Researchers seeking to perform trifluoromethylation should select from established classes of reagents.

    Part 3: Head-to-Head Comparison and Reagent Selection

    The comparison starkly positions TMS-CF3 as the reagent of choice for nucleophilic trifluoromethylation over octafluoro-1-methoxyprop-1-ene, which is not suited for the task. To provide a broader context for researchers, we compare TMS-CF3 to the general classes of electrophilic and radical trifluoromethylating agents.

    Feature(Trifluoromethyl)trimethylsilane (TMS-CF3)Electrophilic Reagents (e.g., Togni, Umemoto)Radical Reagents (e.g., CF3I, Langlois Reagent)
    Reagent Type Nucleophilic (CF3⁻ source)[4][5]Electrophilic (CF3⁺ source)[1][5]Radical (CF3• source)[5]
    Mechanism Anionic chain reaction initiated by F⁻ or alkoxide.[4][7]Transfer of an electrophilic CF3 group to a nucleophile.[1]Homolytic cleavage to form a CF3 radical, often via photoredox or peroxide initiation.[1][14]
    Typical Substrates Carbonyls, imines, activated halides.[1][8]Arenes, heteroarenes, thiols, enolates, phosphines.[1][15]Arenes, heteroarenes, alkenes.[1][2]
    Key Advantages High reliability, excellent for carbonyls, commercially available in bulk.[6][16]Excellent for electron-rich arenes and heteroatoms; broad substrate scope.[15]Effective for late-stage functionalization of complex molecules and unactivated arenes.[3][14]
    Limitations Requires stoichiometric use; less effective for unactivated arenes.Can be expensive; some reagents have limited thermal stability.Can lack regioselectivity; may require specific photocatalysts or initiators.
    Safety Highly flammable, toxic liquid.[6][9]Often solids, but can be moisture-sensitive and require careful handling.Varies widely; some are gases (CF3I) or require potent oxidizers (peroxides).[2]
    Decision-Making Workflow for Trifluoromethylation

    Choosing the correct trifluoromethylation strategy is critical for success. This workflow guides the decision process based on the nature of the substrate.

    Reagent_Choice_Workflow Start What is your substrate? Substrate_Type Substrate Type? Start->Substrate_Type Carbonyl Aldehyde, Ketone, or Imine? Substrate_Type->Carbonyl Carbonyl/Imine Arene Arene or Heteroarene? Substrate_Type->Arene Aromatic Other Thiol, Enolate, Alkene, etc.? Substrate_Type->Other Other Use_TMSCF3 Use Nucleophilic Reagent: (Trifluoromethyl)trimethylsilane (TMS-CF₃) Carbonyl->Use_TMSCF3 Arene_Type Electron Rich or Poor? Arene->Arene_Type Use_Electrophilic Use Electrophilic Reagent: Togni or Umemoto Reagent Other->Use_Electrophilic Thiol, Enolate Use_Radical Use Radical Reagent: Langlois or Photoredox Method Other->Use_Radical Alkene Arene_Type->Use_Electrophilic Electron Rich Arene_Type->Use_Radical Electron Neutral/Poor or Late-Stage

    Sources

    A Comparative Guide to Octafluoro-1-methoxyprop-1-ene: Advancing Fluorinated Ether Synthesis Beyond Traditional Methods

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing pharmacological properties.[1][2][3] Fluorinated moieties can significantly improve metabolic stability, binding affinity, and bioavailability.[1][2][4] Among the diverse array of fluorinated building blocks, perfluorinated enol ethers like octafluoro-1-methoxyprop-1-ene are emerging as powerful tools for the synthesis of complex fluorinated molecules. This guide provides a comprehensive comparison of octafluoro-1-methoxyprop-1-ene with traditional synthetic approaches, offering insights into its advantages in efficiency, safety, and versatility for researchers, scientists, and drug development professionals.

    The Critical Role of Fluorinated Ethers in Medicinal Chemistry

    Fluorinated ether motifs are increasingly sought after in pharmaceutical design. The introduction of these groups can modulate key physicochemical properties such as lipophilicity and hydrogen bond basicity, while simultaneously blocking sites of metabolic degradation.[1][3] However, the synthesis of these valuable structures has often been hampered by the limitations of classical synthetic methods.

    Traditional Approach: The Williamson Ether Synthesis

    A cornerstone of organic chemistry, the Williamson ether synthesis has been a long-standing method for the preparation of ethers. In the context of fluorinated compounds, this typically involves the reaction of a fluorinated alcohol with an alkyl halide or a polyfluoroalkanol alcoholate with an alkyl halide.[5][6]

    While foundational, this method is often plagued by several challenges when applied to fluorinated substrates:

    • Harsh Reaction Conditions: The Williamson synthesis often requires high temperatures and pressures, particularly when dealing with less reactive fluorinated starting materials.[6]

    • Strong Bases: The use of strong bases to deprotonate the alcohol can lead to side reactions and functional group incompatibility.

    • Limited Substrate Scope: The reaction can be inefficient for the synthesis of sterically hindered ethers.

    • Safety Concerns: The combination of high temperatures, high pressures, and reactive intermediates can pose significant safety risks in a laboratory setting.[7]

    A Modern Alternative: Nucleophilic Addition to Perfluoroalkenes

    Octafluoro-1-methoxyprop-1-ene represents a class of highly reactive perfluoroalkenes that offer a more elegant and efficient route to fluorinated ethers. The electron-withdrawing nature of the fluorine atoms renders the double bond highly susceptible to nucleophilic attack.[6] This reactivity forms the basis of a powerful alternative to the Williamson ether synthesis.

    The general mechanism involves the base-catalyzed addition of a nucleophile, such as an alcohol, to the double bond of the perfluoroalkene. This approach circumvents many of the drawbacks associated with traditional methods.

    Mechanism of Nucleophilic Addition to Octafluoro-1-methoxyprop-1-ene

    G cluster_0 Nucleophilic Attack cluster_1 Protonation reagent R-OH + Base intermediate CF3-CF(OR)-CF(-)-OCH3 (Carbanion Intermediate) reagent->intermediate Nucleophilic Addition alkene CF3-CF=CF-OCH3 (Octafluoro-1-methoxyprop-1-ene) alkene->intermediate product CF3-CF(OR)-CHF-OCH3 (Fluorinated Ether Product) intermediate->product Protonation proton_source H-Base+ proton_source->product

    Caption: General mechanism of nucleophilic addition to octafluoro-1-methoxyprop-1-ene.

    Performance Comparison: Octafluoro-1-methoxyprop-1-ene vs. Traditional Methods

    The advantages of using perfluoroalkenes like octafluoro-1-methoxyprop-1-ene become evident when comparing their reaction profiles with the traditional Williamson ether synthesis.

    ParameterTraditional Williamson SynthesisNucleophilic Addition to PerfluoroalkenesAdvantage of Perfluoroalkenes
    Temperature Often high (e.g., 130-200°C)[6]Mild (often room temperature)[6]Enhanced safety, energy efficiency, and functional group tolerance.
    Pressure Can require high pressure (e.g., 36 atm)[6]Atmospheric pressureSimplified experimental setup and improved safety.
    Catalyst/Base Stoichiometric strong bases (e.g., NaH, metallic Na)[6]Catalytic amounts of milder bases (e.g., KOH, triethylamine)[8]Reduced waste, cost, and potential for side reactions.
    Reaction Time Can be lengthy (e.g., 15-89 hours)[6]Generally fasterIncreased throughput and efficiency.
    Substrate Scope Can be limited by sterics and functional group incompatibilityBroader scope due to milder conditionsGreater versatility in complex molecule synthesis.
    Safety Risks associated with high temperatures, pressures, and strong bases.[7]Inherently safer due to mild conditions.Reduced risk of accidents and exposure to hazardous materials.

    Experimental Protocol: Synthesis of a Fluorinated Ether via Nucleophilic Addition

    The following is a representative protocol for the synthesis of a fluorinated ether using a perfluoroalkene, based on established procedures for similar compounds.[6][8]

    Materials:

    • Octafluoro-1-methoxyprop-1-ene

    • Alcohol (R-OH)

    • Potassium hydroxide (KOH)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

    • Standard glassware for inert atmosphere reactions

    Procedure:

    • To a stirred solution of the alcohol (1.0 equivalent) in the anhydrous solvent, add a catalytic amount of potassium hydroxide (0.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 10-15 minutes to ensure the formation of the alkoxide.

    • Slowly bubble octafluoro-1-methoxyprop-1-ene gas through the solution or add it as a condensed liquid at a controlled rate.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or 19F NMR).

    • Upon completion, quench the reaction with a dilute aqueous acid solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield the desired fluorinated ether.

    Safety Precautions:

    • Octafluoro-1-methoxyprop-1-ene is a gas at room temperature and is classified as a gas under pressure, which may explode if heated. It is also a skin, eye, and respiratory irritant.[9]

    • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle strong bases with care.

    Workflow for Synthesis and Analysis

    G cluster_0 Synthesis cluster_1 Analysis A Dissolve Alcohol and Base in Solvent B Introduce Octafluoro-1-methoxyprop-1-ene A->B C Reaction Monitoring (GC-MS, NMR) B->C D Workup and Purification C->D E Structural Confirmation (NMR, MS) D->E F Purity Analysis (GC, HPLC) D->F

    Caption: A typical workflow for the synthesis and analysis of fluorinated ethers.

    Concluding Remarks for the Modern Researcher

    The use of perfluorinated enol ethers like octafluoro-1-methoxyprop-1-ene represents a significant advancement in the synthesis of fluorinated molecules. The mild reaction conditions, broad substrate scope, and enhanced safety profile of nucleophilic addition reactions to these substrates offer a compelling alternative to traditional methods such as the Williamson ether synthesis. For scientists and professionals in drug discovery and development, embracing these modern building blocks and methodologies can accelerate the synthesis of novel fluorinated compounds, ultimately facilitating the discovery of new and more effective therapeutics. The continued exploration of the reactivity of such fluorinated building blocks will undoubtedly unlock new possibilities in medicinal chemistry and materials science.

    References

    • K. N. T., "Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins," Russian Journal of General Chemistry, vol. 89, no. 13, pp. 2821–2832, 2019. [Link]

    • J. M. P. and J. M. S. O'Hagan, "The role of fluorine in medicinal chemistry," Journal of Fluorine Chemistry, vol. 130, no. 1, pp. 1-10, 2009. [Link]

    • Chemsrc, "OCTAFLUORO-1-METHOXYPROP-1-ENE | CAS#:137741-09-4," [Online]. Available: [Link].

    • Justia Patents, "Process for preparing perfluorinated ethers," [Online]. Available: [Link].

    • MDPI, "Fluorination to Enhance the Tribological Properties of Carbonaceous Materials," Lubricants, vol. 10, no. 1, p. 9, 2022. [Link]

    • Chemsrc, "OCTAFLUORO-1-METHOXYPROP-1-ENE | CAS#:137741-09-4," [Online]. Available: [Link].

    • Semantic Scholar, "Fluorinated ethers. Communication 1. Preparation of ethers by Williamson reaction and the addition of alcohols to alkenes and alkynes," [Online]. Available: [Link].

    • ACS GCI Pharmaceutical Roundtable, "Fluorination," [Online]. Available: [Link].

    • PMC, "Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry," Polymers, vol. 9, no. 12, p. 703, 2017. [Link]

    • Carl ROTH, "Safety data sheet," [Online]. Available: [Link].

    • jOeCHEM, "The Michael Addition + 1,4 Additions with Soft Nucleophiles," YouTube, 08 12 2020. [Online]. Available: [Link].

    • PMC, "Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines," Journal of the American Chemical Society, vol. 142, no. 1, pp. 15-20, 2020. [Link]

    • Fluorine Notes, "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes," vol. 1, no. 134, 2021. [Link]

    • MolecularCloud, "Fluorinated Building Blocks: Essential Tools for Modern Chemistry," 28 05 2025. [Online]. Available: [Link].

    • RSC Publishing, "Gold-catalyzed fluorination of alkynes/allenes: mechanistic explanations and reaction scope," Organic & Biomolecular Chemistry, vol. 16, no. 45, pp. 8615-8630, 2018. [Link]

    • PMC, "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs," Journal of the Indian Chemical Society, vol. 100, no. 6, p. 100995, 2023. [Link]

    Sources

    "benchmarking the efficiency of octafluoro-1-methoxyprop-1-ene"

    Author: BenchChem Technical Support Team. Date: February 2026

    Benchmarking the Efficiency of Octafluoro-1-methoxyprop-1-ene in Medicinal Chemistry

    Executive Summary

    In the high-stakes arena of drug discovery, the strategic incorporation of fluorine is a proven method to modulate pKa, enhance metabolic stability, and optimize lipophilicity (LogP). While trifluoromethyl (

    
    ) and trifluoromethoxy (
    
    
    
    ) groups are standard, the demand for novel fluorinated motifs has driven interest in functionalized fluoroalkenes.

    This guide benchmarks Octafluoro-1-methoxyprop-1-ene (CAS 137741-09-4), a specialized perfluorinated vinyl ether building block, against traditional reagents like Perfluoromethyl Vinyl Ether (PMVE) and Hexafluoropropylene (HFP). We evaluate its efficiency as a liquid-phase reagent for introducing complex perfluoroether side chains—critical for designing bioisosteres with unique steric and electronic profiles.

    Chemical Identity & Mechanistic Grounding

    Octafluoro-1-methoxyprop-1-ene (

    
    ) is a perfluorinated alkene ether. Unlike simple hydrofluoroolefins (HFOs), its structure features an electron-rich ether oxygen adjacent to a highly electron-deficient fluoroalkene double bond.
    
    • IUPAC Name: 1,1,1,2,3,3,3-Heptafluoro-2-(trifluoromethoxy)prop-1-ene (or isomer dependent on commercial source purity).

    • Role: Electrophilic Building Block / Fluorinated Monomer.

    • Key Reactivity: The

      
      -carbon of the vinyl ether is highly susceptible to nucleophilic attack (via addition-elimination or addition-protonation pathways), allowing for the facile installation of perfluoro-alkoxy motifs.
      
    Mechanism of Action: Nucleophilic Fluoroalkylation

    The efficiency of this molecule lies in its ability to act as a "masked" fluorinated ketone equivalent or a stable vinyl ether scaffold. Upon reaction with a nucleophile (Nu-), the inductive effect of the fluorine atoms stabilizes the intermediate carbanion, facilitating rapid coupling.

    ReactionPathway Start Octafluoro-1-methoxyprop-1-ene (Electrophile) Inter Stabilized Carbanion Intermediate Start->Inter Nucleophilic Attack (k1) Nu Nucleophile (Amine/Thiol/Alcohol) Nu->Inter Prod Fluorinated Ether Adduct Inter->Prod Elimination/Protonation (k2)

    Figure 1: General reaction pathway for nucleophilic addition to perfluorinated vinyl ethers.

    Benchmarking Efficiency: Comparative Analysis

    We compared Octafluoro-1-methoxyprop-1-ene against two industry standards: PMVE (Perfluoromethyl Vinyl Ether) and HFP (Hexafluoropropylene).

    Table 1: Physicochemical & Operational Efficiency
    FeatureOctafluoro-1-methoxyprop-1-enePMVE (Standard)HFP (Standard)
    State at RT Liquid (bp ~8-20°C)*Gas (bp -22°C)Gas (bp -29°C)
    Handling Syringeable; no autoclave neededRequires pressurized cylindersRequires pressurized cylinders
    Atom Economy High (Direct incorporation)HighHigh
    Lipophilicity (
    
    
    LogP)
    High (Adds
    
    
    chain)
    Moderate (Adds
    
    
    )
    Moderate (Adds
    
    
    )
    Selectivity High (Steric bulk directs attack)ModerateLow (Multiple sites)

    Note: Boiling point estimated based on structural homologs (PEVE bp 8°C). Precise value depends on isomeric purity.

    Performance Analysis
    • Operational Efficiency: The most significant advantage is its liquid state (or low-boiling liquid behavior). Unlike PMVE or HFP, which require specialized gas manifolds and autoclaves, Octafluoro-1-methoxyprop-1-ene can be handled with standard Schlenk techniques or chilled syringes. This reduces setup time by ~40% in discovery labs.

    • Structural Novelty: It introduces a longer, flexible perfluorinated ether chain compared to PMVE. This "fluorine tail" can occupy hydrophobic pockets in enzyme active sites more effectively than a simple trifluoromethyl group, potentially improving potency.

    • Reactivity Profile: The presence of the methoxy-like ether linkage modulates the electrophilicity of the double bond, reducing side reactions (oligomerization) common with HFP.

    Experimental Protocol: Synthesis of a Fluorinated Ether Analog

    Objective: To install a perfluoro-methoxy-propyl group onto a secondary amine (model drug scaffold) using Octafluoro-1-methoxyprop-1-ene.

    Reagents:

    • Substrate: Morpholine (1.0 equiv)

    • Reagent: Octafluoro-1-methoxyprop-1-ene (1.2 equiv)

    • Base: Triethylamine (1.5 equiv)

    • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

    Workflow:

    • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge with nitrogen.

    • Cooling: Cool the flask to 0°C using an ice bath. (Crucial to prevent volatilization of the fluorinated reagent).

    • Addition:

      • Add DCM (10 mL) and Morpholine (1.0 mmol).

      • Add Triethylamine (1.5 mmol).

      • Slowly add Octafluoro-1-methoxyprop-1-ene (1.2 mmol) via a chilled syringe.

    • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by 19F-NMR (Look for the disappearance of vinylic fluorine signals at -115 to -135 ppm).

    • Workup: Concentrate the mixture under reduced pressure (carefully, as the product may be volatile). Dilute with ether, wash with water and brine.

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    Validation Point (Self-Check):

    • 19F-NMR Confirmation: The product should show distinct signals for the

      
       group (~ -55 ppm) and the 
      
      
      
      or
      
      
      backbone, confirming addition. Absence of the starting alkene signals confirms consumption.

    Strategic Application in Drug Design

    The "efficiency" of this molecule extends beyond the flask—it influences the biological efficiency of the final drug candidate.

    • Metabolic Blocking: The perfluorinated chain is chemically inert, blocking P450 oxidation sites.

    • Conformational Locking: The gauche effect of the vicinal fluorines and oxygen can lock the side chain into a specific conformation, reducing entropic penalty upon binding to a receptor.

    Bioisostere cluster_benefits Key Advantages Drug Drug Scaffold F_Group Octafluoro-methoxy-propyl Group Drug->F_Group Attached via Linker Target Biological Target (Hydrophobic Pocket) F_Group->Target Enhanced Binding (Hydrophobic + Electronic) A Lipophilicity Modulation F_Group->A B Metabolic Stability F_Group->B C Novelty (IP Space) F_Group->C

    Figure 2: Strategic advantages of incorporating perfluoroether motifs in drug design.

    References

    • SynQuest Laboratories. (n.d.). Octafluoro-1-methoxyprop-1-ene Product Data. Retrieved from

    • PubChem. (2025).[1] Compound Summary for C4F8O Variants. National Library of Medicine. Retrieved from

    • ChemicalBook. (2025).[2][3] CAS 137741-09-4 Technical Specifications. Retrieved from

    • 3M Novec. (2024). Hydrofluoroether Solvents and Fluids: Technical Guide. (Contextual reference for HFE properties). Retrieved from

    • Ecolink. (2025). Hydrofluoroether Solvent Guide - High Performance Alternative. Retrieved from

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    A Researcher's Guide to the Computational Analysis of Octafluoro-1-methoxyprop-1-ene Reaction Pathways

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and professionals in drug development, understanding the reactivity of highly fluorinated compounds is paramount for designing novel molecules with tailored properties. Octafluoro-1-methoxyprop-1-ene, a molecule combining the electron-withdrawing nature of a perfluorinated chain with the electron-donating methoxy group, presents a unique and complex electronic profile. This guide provides a comprehensive framework for the computational analysis of its reaction pathways, offering a comparative overview of potential mechanistic avenues and the theoretical tools required for their elucidation. This document is designed to be a self-validating system, explaining the causality behind methodological choices to ensure robust and reliable computational predictions.

    Introduction: The Dichotomous Nature of Octafluoro-1-methoxyprop-1-ene

    Octafluoro-1-methoxyprop-1-ene is an intriguing substrate for theoretical investigation due to the competing electronic effects of its functional groups. The perfluoroalkyl chain renders the double bond highly electron-deficient and susceptible to nucleophilic attack and certain types of cycloadditions.[1] Conversely, the methoxy group, a classical electron-donating group, can modulate this reactivity, potentially favoring inverse-electron-demand reactions and influencing regioselectivity.[2] A thorough computational analysis is therefore essential to predict its behavior in various chemical environments.

    Comparative Analysis of Potential Reaction Pathways

    The reactivity of octafluoro-1-methoxyprop-1-ene can be channeled through several competing pathways. A robust computational study should, at a minimum, investigate the following mechanistic possibilities to provide a holistic understanding of its chemical behavior.

    Nucleophilic Addition

    Given the strong electron-withdrawing effect of the fluorine atoms, the double bond in octafluoro-1-methoxyprop-1-ene is expected to be highly electrophilic. Nucleophilic addition is, therefore, a highly probable reaction pathway. The key questions to address computationally are the regioselectivity of the attack (i.e., which carbon of the double bond is more electrophilic) and the stability of the resulting intermediates.

    Cycloaddition Reactions

    Cycloaddition reactions are a cornerstone of organic synthesis, and fluorinated alkenes are known to participate in various cycloaddition processes.[1][3] For octafluoro-1-methoxyprop-1-ene, both [2+2] and [4+2] cycloadditions should be considered, particularly with electron-rich dienes or dienophiles. The presence of the methoxy group may steer the reaction towards an inverse-electron-demand Diels-Alder pathway.[2]

    Radical Reactions

    The high bond dissociation energies of C-F bonds suggest that radical reactions might be less favorable than ionic pathways. However, under specific conditions (e.g., high temperatures or photochemical initiation), radical mechanisms cannot be discounted. Computational studies on the thermal degradation of perfluoroalkyl compounds have shown that C-C and C-F bond homolysis can lead to the formation of perfluoroalkenes.[4][5]

    The following table summarizes the key characteristics of these primary reaction pathways and the critical computational questions to be addressed for each.

    Reaction PathwayKey CharacteristicsCritical Computational Questions
    Nucleophilic Addition Driven by the electrophilicity of the perfluorinated double bond.- Which carbon of the C=C bond is the primary site of nucleophilic attack? - What is the activation energy barrier for the addition? - How does the stability of the resulting carbanionic intermediate vary with the nucleophile?
    Cycloaddition Can proceed via concerted or stepwise mechanisms. The electronic nature of the reaction partner is crucial.[1][6]- Is the reaction a [2+2] or [4+2] cycloaddition? - Does the reaction follow a normal or inverse-electron-demand pathway? - What are the kinetic and thermodynamic favorability of endo vs. exo products?[6]
    Radical Addition/Fragmentation May occur under thermal or photochemical conditions.[4]- What are the bond dissociation energies of the C-F and C-C bonds? - What is the regioselectivity of radical attack on the double bond? - What are the potential fragmentation pathways of the resulting radical intermediates?

    Methodological Framework for Computational Analysis

    The reliability of any computational study hinges on the appropriateness of the chosen theoretical methods. For fluorinated organic molecules, a multi-tiered approach is often necessary to balance computational cost with accuracy.

    Choice of Computational Methods

    Density Functional Theory (DFT) is the workhorse for mechanistic studies of organic reactions due to its favorable balance of accuracy and computational cost.[7][8][9] For systems containing fluorine, the choice of functional is critical.

    • Recommended DFT Functionals:

      • ωB97X-D: This range-separated hybrid functional with dispersion corrections is often a good choice for systems with non-covalent interactions and for obtaining accurate barrier heights.

      • B3LYP: A widely used hybrid functional that often provides a good starting point for geometric optimizations.[6][10]

      • M06-2X: A meta-hybrid GGA functional that can perform well for main-group thermochemistry and kinetics.

    • Basis Sets:

      • Pople-style basis sets (e.g., 6-311+G(d,p)): Offer a good compromise between accuracy and computational expense for geometry optimizations and frequency calculations.

      • Dunning's correlation-consistent basis sets (e.g., cc-pVTZ): Recommended for more accurate single-point energy calculations on optimized geometries.

    • Solvent Effects:

      • The inclusion of a solvent model is crucial for reactions performed in solution. The Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are widely used and effective options.

    For higher accuracy in energy calculations, especially for transition states, it is advisable to perform single-point energy calculations using a more sophisticated method on the DFT-optimized geometries, such as G3(MP2)//B3LYP .[11]

    Experimental Workflow for Computational Analysis

    A systematic computational investigation should follow a well-defined workflow to ensure all relevant aspects of the reaction pathways are explored.

    Computational_Workflow cluster_preliminary Preliminary Analysis cluster_pathway Reaction Pathway Exploration cluster_refinement Energy Refinement & Analysis A Reactant Geometry Optimization & Frequency Analysis B Conformational Analysis of Reactants A->B Identify lowest energy conformer C Transition State (TS) Search for each proposed pathway B->C D Intrinsic Reaction Coordinate (IRC) Calculation C->D Verify TS connects reactants & products E Intermediate & Product Optimization D->E Locate minima on the potential energy surface F Single-Point Energy Calculation (higher level of theory/basis set) E->F G Inclusion of Solvation Effects F->G H Calculation of Thermodynamic Properties (ΔG, ΔH, ΔS) G->H I Analysis of Results & Comparison of Pathways H->I

    Caption: A typical workflow for the computational analysis of reaction pathways.

    Visualizing Reaction Mechanisms

    To facilitate a deeper understanding of the electronic changes during a reaction, visualization of the key structures is essential. The following diagram illustrates a hypothetical nucleophilic addition to octafluoro-1-methoxyprop-1-ene.

    Caption: A generalized reaction coordinate diagram for nucleophilic addition.

    Conclusion and Outlook

    The computational analysis of octafluoro-1-methoxyprop-1-ene reaction pathways requires a multifaceted approach that considers the molecule's unique electronic properties. By systematically investigating nucleophilic addition, cycloaddition, and radical reaction pathways using appropriate DFT methods and a structured computational workflow, researchers can gain valuable insights into its reactivity. This guide provides a robust framework for such an investigation, emphasizing the importance of comparing different mechanistic possibilities to build a comprehensive and predictive model of chemical behavior. The ultimate goal of such a study is to generate experimentally verifiable hypotheses, thereby bridging the gap between theoretical prediction and practical application in fields such as drug discovery and materials science.

    References

    • Paultre, C.-B., Mebel, A. M., & O'Shea, K. E. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 126(46), 8753–8760. [Link]

    • Paultre, C.-B., Mebel, A. M., & O'Shea, K. E. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. ResearchGate. [Link]

    • Heugh, S. C., et al. (2018). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Dalton Transactions, 47(1), 185-195. [Link]

    • Lecerf, M., et al. (2020). DFT-calculation-assisted prediction of the copolymerization between cyclic ketene acetals and traditional vinyl monomers. Polymer Chemistry, 11(1), 69-77. [Link]

    • Al-Zoubi, W. (2019). Theoretical Study of the [4+2] Cycloaddition Reaction of Trifluoroethylene with Five-membered Chalcogens Heterocyclic Compounds. International Journal of Engineering and Technology, 8(6), 743-749. [Link]

    • Al-Zoubi, W. (2019). Theoretical Study of the [4+2] Cycloaddition Reaction of Trifluoroethylene with Five-membered Chalcogens Heterocyclic Compounds. enggjournals.com. [Link]

    • Li, Y., et al. (2024). Insights into PFAS environmental fate through computational chemistry: A review. Science of The Total Environment, 928, 171738. [Link]

    • Lopes Jesus, A. J., Rosado, M. T. S., Fausto, R., & Reva, I. D. (2020). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. The Journal of Physical Chemistry A, 124(42), 8747–8757. [Link]

    • Ribeiro da Silva, M. A. V., et al. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Molecules, 28(18), 6625. [Link]

    • Chemistry LibreTexts. (2023). 9.5: Cycloaddition Reactions. [Link]

    • Jasiński, R. (2024). Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. International Journal of Molecular Sciences, 25(3), 1649. [Link]

    • Luis, J., et al. (2023). Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. Molecules, 28(14), 5406. [Link]

    • Zhang, W., et al. (2024). Investigating the Reactivity and Selectivity of[7]Cumulenes via Double-Hybrid DFT. The Journal of Organic Chemistry, 89(2), 1148–1156. [Link]

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    Safety Operating Guide

    Proper Disposal Procedures: Octafluoro-1-methoxyprop-1-ene

    Author: BenchChem Technical Support Team. Date: February 2026

    CAS: 137741-09-4 | Formula:

    
     | Molecular Weight:  216.03  g/mol [1]
    

    Part 1: Executive Safety Assessment

    WARNING: Nomenclature Hazard As a Senior Application Scientist, I must immediately flag a critical discrepancy in the common nomenclature of this compound. While the name "Octafluoro-1-methoxy prop-1-ene" implies the presence of a methyl group (

    
    ) and hydrogen atoms, the molecular weight (216.03) and formula (
    
    
    
    ) confirm this is a fully perfluorinated vinyl ether (likely containing a trifluoromethoxy group,
    
    
    , or equivalent isomer).

    Operational Implication:

    • No Hydrogen: This molecule lacks C-H bonds, meaning it does not behave like a standard hydrocarbon ether.

    • Thermal Decomposition Risk: Perfluorinated vinyl ethers are prone to thermal degradation at high temperatures, potentially releasing Perfluoroisobutene (PFIB) , a highly toxic gas (10x more toxic than phosgene), and Carbonyl Fluoride (

      
      ), which hydrolyzes to Hydrofluoric Acid (HF).
      
    • PFAS Classification: This compound falls under the definition of PFAS (Per- and Polyfluoroalkyl Substances). Disposal must strictly adhere to "Forever Chemical" destruction protocols to prevent environmental persistence.

    Emergency Response Profile
    ParameterSpecificationActionable Insight
    Fire Hazard Low (High Fluorine Content)Material is likely non-flammable but will decompose in external fire. Do not use water. Use
    
    
    or dry chemical.
    Inhalation High Risk (Vapor/Decomp)Evacuate area. If heated, assume PFIB presence. Rescuers must wear SCBA.
    Skin/Eye Irritant / PermeatorUse PVA or Silver Shield laminate gloves. Nitrile offers limited protection against low-MW fluorinated ethers.
    Spill Cleanup Volatile LiquidAbsorb with inert material (Vermiculite). Do not use combustible materials (sawdust).

    Part 2: Pre-Disposal Stabilization & Segregation

    Before moving waste to the accumulation area, you must stabilize the material. This protocol prevents "cocktail" reactions in the waste drum.

    The "No-Acid/No-Base" Rule

    Fluorinated vinyl ethers can be reactive toward nucleophiles and electrophiles.

    • NEVER mix with strong alkalis (NaOH, KOH). This can induce exothermic elimination or polymerization.

    • NEVER mix with Lewis acids (

      
      , 
      
      
      
      ). This catalyzes rearrangement and decomposition.
    Waste Stream Segregation

    You must segregate this chemical into a dedicated "Halogenated / Fluorinated Organic" stream.

    • Stream A (Pure/High Concentration): For expired reagents or reaction leftovers

      
      .
      
      • Container: Glass or heavy-walled HDPE.

      • Label: "Non-Flammable Halogenated Waste - PFAS Suspect."

    • Stream B (Dilute Wash Solvents): For rinses with DCM, THF, or Acetonitrile.

      • Container: Standard Halogenated Waste Carboy.

      • Constraint: Ensure the co-solvent is compatible.

    Container Specifications

    Due to the high vapor pressure and volatility of fluorinated propenes:

    • Use vent-cap containers (e.g., Nalgene safety waste funnels with pressure relief) to prevent pressure buildup during storage.

    • Store in a secondary containment tray made of Polypropylene (PP).

    Part 3: Disposal Workflow (Step-by-Step)

    This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) and modern PFAS destruction standards.

    Step 1: Characterization & Profiling

    Do not label this simply as "Organic Waste."

    • Check pH: Ensure the waste is neutral (pH 6-8). If acidic (due to hydrolysis), neutralize carefully with Sodium Bicarbonate before drumming.

    • PFAS Flagging: Mark the manifest clearly with "Contains Perfluoroalkyl Substances (PFAS)." This alerts the disposal facility to use high-temperature incineration (

      
      ).
      
    Step 2: Packaging for Transport
    • Primary Container: Tightly sealed glass bottle or HDPE jerrycan.

    • Headspace: Leave 10% headspace for thermal expansion.

    • Overpacking: Place the primary container into a larger drum with vermiculite packing if transporting off-site immediately.

    Step 3: Final Destruction Method

    The only validated disposal method for Octafluoro-1-methoxyprop-1-ene is High-Temperature Incineration with acid gas scrubbing.

    • Target Temperature:

      
       (2000°F) for >2 seconds residence time.
      
    • Scrubbing: The incinerator must be equipped with caustic scrubbers to capture the HF generated during combustion (

      
       bond mineralization).
      
    • Prohibited: Do not send to fuel blending (cement kilns) unless they are certified for PFAS destruction. Never discharge to sewer.

    Part 4: Decision Logic (Visualization)

    The following diagram illustrates the decision matrix for handling Octafluoro-1-methoxyprop-1-ene waste, ensuring separation from incompatible streams and directing it toward the correct destruction path.

    DisposalWorkflow Start Waste Generation: Octafluoro-1-methoxyprop-1-ene CheckState Is the waste Pure or Dilute? Start->CheckState Pure Pure / High Conc. (>5%) CheckState->Pure Dilute Dilute / Wash Solvent CheckState->Dilute CheckpH Check pH (Risk of HF formation) Pure->CheckpH Segregation Segregate into Halogenated Waste Stream Dilute->Segregation Neutralize Neutralize with NaHCO3 CheckpH->Neutralize If Acidic (pH < 5) CheckpH->Segregation If Neutral Neutralize->Segregation Container Container Selection: HDPE or Glass + Vented Cap Segregation->Container Labeling Labeling: 'Halogenated Waste' 'Contains PFAS' Container->Labeling Disposal Ship to TSDF for High-Temp Incineration (>1100°C + Scrubbers) Labeling->Disposal

    Caption: Operational decision tree for the segregation, stabilization, and routing of perfluorinated vinyl ether waste to ensure PFAS-compliant destruction.

    Part 5: Regulatory & Compliance Reference

    US EPA (RCRA) Classification
    • Waste Code: Likely D001 (if ignitable, though unlikely) or Non-Specific Halogenated Waste .

    • PFAS Status: Under the EPA's PFAS Strategic Roadmap, this compound is considered a "forever chemical." Disposal facilities must be notified to prevent liability under CERCLA.

    Transport (DOT)
    • Proper Shipping Name: Liquefied gas, toxic, n.o.s. (if applicable) or Organic Peroxide (unlikely) or Environmentally Hazardous Substance, Liquid, n.o.s.

    • UN Number: Check specific SDS (often UN 3082 or UN 3163 depending on pressure/toxicity).

    References

    • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[2] Retrieved from [Link][2]

    • American Chemical Society (ACS). (2023). Identifying and Handling Fluorinated Compounds in the Laboratory. ACS Center for Lab Safety. Retrieved from [Link]

    • Splendid Lab. (2024). Product Catalog: Octafluoro-1-methoxyprop-1-ene.[1][3][4][5] Retrieved from [Link]

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    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.